3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXQEHTMVTVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255370 | |
| Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255370 | |
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Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6715-93-1 | |
| Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6715-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. This compound is a bespoke chemical entity designed for such molecular exploration. The presence of an iodine atom at the C4 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The N1-propanoic acid side chain offers a vector for further derivatization or for modulating the compound's physicochemical properties, such as solubility and cell permeability. This guide provides a comprehensive, technically-grounded exposition of a plausible and robust synthetic route to this valuable research intermediate.
Retrosynthetic Analysis and Strategic Considerations
A direct, one-pot synthesis of the target molecule is not readily found in the literature. Therefore, a multi-step approach is necessary. The proposed synthesis is designed around three core transformations: the formation of the pyrazole heterocycle, regioselective iodination, and regioselective N-alkylation.
Caption: Retrosynthetic analysis of the target molecule.
The key challenges in this synthesis are controlling the regioselectivity of both the iodination and the N-alkylation steps.
-
Iodination: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution, such as iodination, preferentially occurs at the C4 position due to the electronic nature of the ring system. Reagents like N-Iodosuccinimide (NIS) are effective for this transformation.
-
N-Alkylation: Unsymmetrical pyrazoles have two non-equivalent nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of regioisomers. The regioselectivity is influenced by steric hindrance and the nature of the base and solvent. For 5-methyl-1H-pyrazole, the N1 position is generally more accessible, and its deprotonated form is thermodynamically more stable, favoring alkylation at this site.
Experimental Protocols
Part 1: Synthesis of 5-methyl-1H-pyrazole
The synthesis of the pyrazole core is achieved through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. A well-established method for a related compound, 3,5-dimethylpyrazole, involves the reaction of acetylacetone with hydrazine.[1] A similar approach can be envisioned for 5-methyl-1H-pyrazole using an appropriate precursor. An alternative and more direct synthesis of 3,5-dimethylpyrazole is also reported using hydrazine hydrate with an acid catalyst.[2]
Protocol: Synthesis of 3,5-dimethylpyrazole (as a representative example)
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.[1]
-
Cooling: Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Addition of Dicarbonyl: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[1]
-
Reaction: Stir the mixture for an additional hour at 15°C.
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[1]
-
Purification: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[1]
| Parameter | Value | Reference |
| Hydrazine Sulfate | 65 g (0.50 mol) | [1] |
| Acetylacetone | 50 g (0.50 mol) | [1] |
| 10% NaOH (aq) | 400 mL | [1] |
| Reaction Temperature | 15°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Typical Yield | 77-81% | [1] |
Part 2: Iodination of the Pyrazole Core to 4-iodo-5-methyl-1H-pyrazole
The introduction of iodine at the C4 position can be efficiently achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a suitable reagent for this purpose.[3]
Protocol: C4-Iodination of 1-ethyl-5-methyl-1H-pyrazole (adaptable for 5-methyl-1H-pyrazole)
-
Reaction Setup: Dissolve the starting pyrazole (1.0 eq) in acetonitrile in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of NIS: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.[3]
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. The crude product can be purified by silica gel column chromatography.[3]
| Parameter | Value | Reference |
| Pyrazole Substrate | 1.0 eq | [3] |
| N-Iodosuccinimide (NIS) | 1.1 eq | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | 60-70°C | [3] |
| Reaction Time | 4-6 hours | [3] |
Part 3: N-Alkylation and Hydrolysis
This two-step sequence first introduces the ethyl propanoate side chain, followed by hydrolysis to the desired carboxylic acid. The N-alkylation is performed under basic conditions to deprotonate the pyrazole, facilitating nucleophilic attack on the alkyl halide.
Caption: N-Alkylation of the iodinated pyrazole intermediate.
Protocol: N-Alkylation to Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate
-
Reaction Setup: To a solution of 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Addition of Alkylating Agent: Add ethyl 3-bromopropanoate (1.1-1.5 eq) dropwise to the stirred suspension. A similar reaction is described for the 3-methyl isomer.[4]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.
Protocol: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The hydrolysis of a similar ester is a known procedure.[4][5]
-
Work-up: Remove the THF by rotary evaporation. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate.
Characterization
The structural elucidation of the intermediates and the final product relies on standard spectroscopic techniques.
-
5-methyl-1H-pyrazole (Intermediate):
-
¹H NMR: Expected signals include a singlet for the C4-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Three distinct signals for the pyrazole ring carbons and one for the methyl carbon.
-
-
4-iodo-5-methyl-1H-pyrazole (Intermediate):
-
¹H NMR: The singlet corresponding to the C4-H proton will disappear. A singlet for the C3-H proton, a singlet for the methyl group, and a broad N-H signal are expected.
-
¹³C NMR: The signal for the C4 carbon will shift significantly downfield due to the deshielding effect of the iodine atom.
-
-
This compound (Final Product):
-
¹H NMR (predicted, in DMSO-d₆):
-
δ ~12.5 ppm (s, 1H, COOH)
-
δ ~7.5-7.8 ppm (s, 1H, pyrazole C3-H)
-
δ ~4.2-4.4 ppm (t, 2H, N-CH₂-CH₂)
-
δ ~2.7-2.9 ppm (t, 2H, -CH₂-COOH)
-
δ ~2.2-2.4 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (predicted, in DMSO-d₆):
-
δ ~172 ppm (C=O)
-
Signals for the pyrazole ring carbons (C3, C4-I, C5-Me)
-
δ ~45 ppm (N-CH₂)
-
δ ~33 ppm (-CH₂-COOH)
-
δ ~10-12 ppm (-CH₃)
-
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion.
-
Safety and Handling
-
Hydrazine sulfate: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
Ethyl 3-bromopropanoate: A lachrymator and irritant. Handle in a fume hood.
-
Solvents (DMF, Dichloromethane, Diethyl Ether): Handle with care due to their volatility, flammability, and potential health hazards.
This guide provides a robust and logical synthetic pathway to this compound, grounded in established chemical principles and supported by literature precedents. By following these protocols, researchers can reliably access this versatile building block for applications in drug discovery and development.
References
- BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Smolecule. Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)
- Johnson, W. S., & Highet, R. J. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 52.
- Organic Chemistry Portal. Pyrazole synthesis.
- Chinese Patent CN100506798C. (2009). Method for preparing 3,5-dimethylpyrazole.
- Volk, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(06), 959-966.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate [smolecule.com]
- 5. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]
characterization of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
This guide provides a comprehensive framework for the synthesis and detailed analytical characterization of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard protocol, offering insights into the causality behind experimental choices and establishing a self-validating workflow for ensuring scientific integrity.
The pyrazole core is a well-established and highly valued scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of pharmacological properties. This guide outlines a predictive and methodological approach to the synthesis of a specific, multi-functionalized pyrazole derivative and the rigorous analytical techniques required to confirm its structure, purity, and key physicochemical properties.
Proposed Synthetic Pathway
Given the absence of a published, direct synthesis for the title compound, a robust and logical three-step pathway is proposed. This route leverages well-established reactions in heterocyclic chemistry, including electrophilic iodination and aza-Michael addition, to ensure a high probability of success and yield a product with defined regiochemistry.
Step 1: Synthesis of 3-methyl-1H-pyrazole
The foundational pyrazole ring is synthesized via the classical Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.0 eq.) to ethanol.
-
Cool the solution in an ice bath and add 2,4-pentanedione (1.0 eq.) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization to yield 3-methyl-1H-pyrazole.
-
Step 2: Iodination to 4-iodo-5-methyl-1H-pyrazole
Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions.[2]
-
Protocol:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-iodo-5-methyl-1H-pyrazole.
-
Step 3: Aza-Michael Addition and Hydrolysis to Final Product
The final step involves the N-alkylation of the iodinated pyrazole. An aza-Michael addition to an acrylate ester is a highly effective method for achieving regioselective alkylation at the N1 position, followed by ester hydrolysis to yield the desired carboxylic acid.[6][7]
-
Protocol:
-
In an inert atmosphere, dissolve 4-iodo-5-methyl-1H-pyrazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as cesium carbonate (Cs₂CO₃) (1.5 eq.), and stir the mixture.[6]
-
Add ethyl acrylate (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate to yield the crude ester intermediate, ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with 1M HCl to a pH of ~3-4, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: Proposed three-step synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the final compound. The following sections detail the expected outcomes from key analytical methods.
Physical Properties
| Property | Predicted Value | Justification |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of pyrazole carboxylic acids and other related heterocyclic compounds.[8] |
| Molecular Formula | C₇H₉IN₂O₂ | Calculated from the molecular structure. |
| Molecular Weight | 279.97 g/mol (Monoisotopic); 280.06 g/mol (Average) | Calculated from the molecular formula. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).[9] | The carboxylic acid group imparts some polarity, but the overall structure is largely organic. |
| Melting Point | Expected to be a distinct melting point, likely >150 °C. | Crystalline solids with hydrogen bonding capabilities (carboxylic acid dimers) typically have high melting points. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure, including regiochemistry and connectivity.
-
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is recommended as it will solubilize the compound and its N-H and O-H protons are less likely to exchange rapidly, making them potentially observable.
-
2D NMR: HSQC and HMBC experiments are critical for unambiguously assigning proton and carbon signals and confirming the N1-alkylation.[10]
-
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-3 (pyrazole ring) | ~7.5 - 7.8 | Singlet (s) | 1H |
| -CH₂- (α to N) | ~4.2 - 4.4 | Triplet (t) | 2H |
| -CH₂- (α to COOH) | ~2.7 - 2.9 | Triplet (t) | 2H |
| -CH₃ (on pyrazole) | ~2.2 - 2.4 | Singlet (s) | 3H |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |
| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |
| Assignment | Predicted δ (ppm) |
| -COOH | ~172 - 174 |
| C-5 (pyrazole) | ~148 - 150 |
| C-3 (pyrazole) | ~140 - 142 |
| C-4 (pyrazole) | ~75 - 80 |
| -CH₂- (α to N) | ~45 - 48 |
| -CH₂- (α to COOH) | ~33 - 36 |
| -CH₃ | ~10 - 12 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Rationale for Experimental Choices:
-
Technique: Electrospray Ionization (ESI) is ideal for this polar molecule, likely producing a strong protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.
-
| Predicted Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M+H]⁺ | 280.98 |
| [M-H]⁻ | 278.96 |
| Key Fragments | Description |
| [M-COOH]⁺ | Loss of the carboxyl group (45 Da). |
| [M-C₂H₄COOH]⁺ | Cleavage of the entire propanoic acid side chain. |
| Further fragments | Loss of I, HCN, or cleavage of the pyrazole ring.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.
-
| Predicted IR Absorption Bands | |
| Frequency (cm⁻¹) | Assignment |
| 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12][13] |
| ~2950 | C-H stretch (aliphatic). |
| ~1700 (strong, sharp) | C=O stretch of the carboxylic acid.[14] |
| ~1600, ~1550 | C=N and C=C stretches of the pyrazole ring. |
| ~1250 | C-O stretch of the carboxylic acid.[15] |
| 600 - 500 | C-I stretch. |
Comprehensive Characterization Workflow
A logical workflow ensures that data from each analytical technique is used to build a complete and validated picture of the molecule's identity and purity.
Caption: Logical workflow for the characterization of the title compound.
Conclusion
This guide provides a predictive yet robust framework for the synthesis and comprehensive . By following the proposed multi-step synthesis and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this novel compound. The detailed predictions for NMR, MS, and IR data serve as a benchmark for experimental results, ensuring a high degree of scientific rigor. The successful characterization of this molecule will provide a valuable building block for the exploration of new chemical space in drug discovery and materials science.
References
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MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
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American Chemical Society. (n.d.). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]
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PubMed. (n.d.). Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils. PubMed. Retrieved from [Link]
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American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. BenchChem.
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. The Royal Society of Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Retrieved from [Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Retrieved from [Link]
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
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ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Retrieved from [Link]
-
ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Beilstein Journals. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journals. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Pyrazole iodination. Chemistry Stack Exchange. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]
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American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
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A Spectroscopic and Structural Elucidation Guide to 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazoles are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The compound 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a key synthetic intermediate, particularly in the development of novel therapeutics. Its precise chemical structure and purity are paramount for ensuring the reliability and reproducibility of subsequent research and development efforts. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed framework for its structural confirmation and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This document serves as a vital resource by not only presenting the data but also explaining the underlying principles and experimental considerations, thereby ensuring scientific integrity and empowering researchers in their drug discovery endeavors.
Molecular Structure and Physicochemical Properties
A thorough spectroscopic analysis is essential to confirm the synthesis and elucidate the structure of substituted pyrazole compounds.[2] The molecular integrity of this compound underpins its utility as a building block in complex molecule synthesis.
Molecular Structure:
The structure, featuring a substituted pyrazole ring linked to a propanoic acid chain, presents distinct spectroscopic signatures. Atom numbering is provided for clarity in NMR assignments.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Physicochemical Properties:
A summary of the key physicochemical properties provides a foundational dataset for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₇H₉IN₂O₂ | [3] |
| Molecular Weight | 280.06 g/mol | [4] |
| Monoisotopic Mass | 279.9709 Da | [3] |
| XLogP (Predicted) | 0.7 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[5] For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the pyrazole ring and the integrity of the propanoic acid side chain.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Experimental Protocol:
A standardized protocol ensures data reproducibility.[2]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.
-
Acquisition Parameters: Use a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[2]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard.
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O. |
| ~7.5 | Singlet | 1H | H-3 | The sole proton on the pyrazole ring is a singlet as it has no adjacent proton neighbors. Its position is downfield due to the aromatic nature of the ring. |
| ~4.2 | Triplet | 2H | H-7 (N-CH₂) | These protons are adjacent to the pyrazole nitrogen (N1) and a CH₂ group, resulting in a triplet. The electronegative nitrogen deshields them. |
| ~2.8 | Triplet | 2H | H-8 (CH₂-COOH) | Adjacent to the N-CH₂ group and the carbonyl group, these protons appear as a triplet. |
| ~2.2 | Singlet | 3H | H-6 (C5-CH₃) | The methyl group protons on the pyrazole ring appear as a singlet as they have no adjacent protons to couple with. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. The chemical shift of each carbon is characteristic of its hybridization and chemical environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is typically used compared to ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 75 or 125 MHz NMR spectrometer.
-
Acquisition Parameters: A wider spectral width (~200-250 ppm) and a longer relaxation delay (2-5 seconds) are necessary.[2] A significantly larger number of scans is required to obtain an adequate signal.
-
Processing: Standard processing steps are similar to those for ¹H NMR.
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C9 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~148 | C5 | The carbon bearing the methyl group is deshielded due to its position in the heterocyclic ring. |
| ~140 | C3 | The protonated carbon of the pyrazole ring appears in the aromatic region. |
| ~65 | C4 | The carbon atom bonded to the heavy iodine atom experiences a strong shielding effect (heavy-atom effect), shifting it significantly upfield. |
| ~45 | C7 (N-CH₂) | The carbon atom directly attached to the pyrazole nitrogen. |
| ~34 | C8 (CH₂-COOH) | The carbon atom adjacent to the carbonyl group. |
| ~10 | C6 (CH₃) | The methyl carbon appears in the typical aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Experimental Workflow:
Figure 2: A generalized workflow for mass spectrometry analysis.
Data Interpretation:
For this compound (C₇H₉IN₂O₂), the expected monoisotopic mass is 279.9709 Da.[3]
-
Molecular Ion Peak: In positive ion mode (e.g., Electrospray Ionization, ESI+), the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 280.978.[3] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 278.964.[3]
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not produce a complex isotopic pattern itself, but the overall pattern will be influenced by the natural abundance of ¹³C.
-
Fragmentation: A common fragmentation pathway for the propanoic acid side chain involves the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). A characteristic fragmentation of propanoic acid itself often shows a strong peak at m/z 45, corresponding to the [COOH]⁺ ion.[6][7]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or more commonly, using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Data Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600-1450 | Medium | C=C / C=N stretch | Pyrazole Ring |
| ~1400-1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |
| ~500-600 | Weak-Medium | C-I stretch | Iodo-group |
The broad O-H stretch and the strong C=O stretch are highly characteristic of the carboxylic acid moiety.[8] The vibrations associated with the pyrazole ring confirm the presence of the heterocyclic core.[5]
Integrated Analysis and Quality Assurance
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The confirmation of the structure of this compound is achieved when all spectroscopic data converge to support a single, unambiguous structure.
Quality Assurance Workflow:
Figure 3: Quality assurance workflow for the structural confirmation of a synthesized compound.
This integrated approach ensures that the molecular weight (from MS), functional groups (from IR), and the precise atomic connectivity (from NMR) are all consistent with the target structure. Any deviation in the data would signal the presence of impurities or an incorrect structure, triggering further investigation or purification.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application for research and drug development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale for their interpretation. By following the outlined protocols and analytical workflows, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity and success of their scientific pursuits.
References
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- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
- 3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid. PubChemLite.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.
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- Propanoic acid - the NIST WebBook. National Institute of Standards and Technology.
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3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Research Potential of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory disorders.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a privileged structure in drug design.[2] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. Specifically, halogenated pyrazoles, such as this compound, represent a class of compounds with significant, yet underexplored, potential. The presence of an iodine atom provides a versatile synthetic handle for diversification, while the propanoic acid side chain offers a vector for modulating solubility and interacting with biological targets.
This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. While direct experimental literature on this specific molecule is sparse, this document synthesizes data from public chemical databases and extrapolates from well-established principles and studies on closely related analogues. It is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, offering insights into its synthesis, reactivity, and potential applications.
Core Molecular Profile
The fundamental identity of this compound is established by its structural features and physicochemical properties.
Chemical Structure and Identifiers
The molecule consists of a pyrazole ring substituted at the 4-position with an iodine atom, at the 5-position with a methyl group, and at the 1-position with a propanoic acid chain.
Caption: 2D Structure of the title compound.
Table 1: Compound Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉IN₂O₂ | [3] |
| Molecular Weight | 279.97 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | [3] |
| InChIKey | XRPXQEHTMVTVJO-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=NN1CCC(=O)O)I | [3] |
| Predicted XLogP | 0.7 |[3] |
Structural Analysis
-
Pyrazole Core: This five-membered aromatic heterocycle is known for its relative stability and its ability to act as both a hydrogen bond donor (if unsubstituted at N1) and acceptor (at N2). In this case, the N1 position is alkylated, removing its hydrogen bond donating capability but providing a key linkage to the propanoic acid side chain.
-
Iodine Substituent: The iodine at the C4 position is the most prominent feature for synthetic manipulation. The C-I bond is susceptible to cleavage and participation in a variety of metal-catalyzed cross-coupling reactions, making it an excellent precursor for generating diverse libraries of analogues.[4]
-
Propanoic Acid Chain: This side chain imparts acidic properties and increases the molecule's hydrophilicity. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, and it can form ionic interactions or hydrogen bonds with biological targets such as enzyme active sites.
-
Methyl Group: The methyl group at C5 provides steric bulk and lipophilicity, which can influence the molecule's binding affinity and selectivity for specific protein targets.
Postulated Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Protocol (Adapted from Analogous Syntheses)
This protocol describes the N-alkylation and subsequent hydrolysis, a critical step in the proposed synthesis.
Objective: To synthesize this compound from 4-iodo-5-methyl-1H-pyrazole.
Materials:
-
4-iodo-5-methyl-1H-pyrazole
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M
Procedure:
Step A: N-Alkylation (Synthesis of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-5-methyl-1H-pyrazole (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous K₂CO₃ (2.0 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the pyrazole N-H but mild enough to avoid side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Alkylating Agent Addition: Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with EtOAc. The organic layers are combined, washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester intermediate.
Step B: Saponification (Synthesis of the Final Acid)
-
Hydrolysis Setup: Dissolve the crude ester from the previous step in a mixture of MeOH and H₂O.
-
Base Addition: Add an aqueous solution of NaOH (2.0-3.0 eq) and stir the mixture at room temperature. The reaction can be gently heated to accelerate hydrolysis if necessary.
-
Reaction Monitoring: Monitor the disappearance of the ester spot by TLC.
-
Workup: Once the reaction is complete, remove the MeOH under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to afford the final product, this compound.
Predicted Chemical Properties and Reactivity
Spectroscopic Characterization
Based on its structure, the following spectroscopic signatures can be predicted:
-
¹H NMR:
-
A singlet for the pyrazole C4-H proton (if present, but here it is substituted with I). The C3-H proton should appear as a singlet in the aromatic region (~7.5-8.0 ppm).
-
Two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain. The CH₂ adjacent to the pyrazole nitrogen will be further downfield (~4.2-4.5 ppm) than the CH₂ adjacent to the carbonyl group (~2.8-3.1 ppm).[5]
-
A singlet for the methyl group protons (~2.2-2.5 ppm).
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may not be observed depending on the solvent.
-
-
¹³C NMR:
-
Signals for the pyrazole ring carbons, with the C4-I carbon being significantly shielded.
-
Signals for the two methylene carbons and the carbonyl carbon (~170-175 ppm) of the propanoic acid chain.
-
A signal for the methyl carbon.
-
-
Mass Spectrometry (ESI-): A prominent peak corresponding to the [M-H]⁻ ion at m/z 278.96.[3]
Reactivity Profile
-
Carboxylic Acid Group: The propanoic acid moiety can undergo standard reactions such as esterification (with an alcohol under acidic conditions) and amidation (via activation with coupling reagents like EDC/HOBt followed by an amine). These reactions are fundamental for creating prodrugs or modifying the molecule's pharmacokinetic profile.
-
C-I Bond and Cross-Coupling: The carbon-iodine bond is the most synthetically valuable site for diversification. It serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a powerful tool for structure-activity relationship (SAR) studies.[4] A typical Suzuki coupling, for instance, would involve reacting the molecule with a boronic acid in the presence of a palladium catalyst and a base.
Potential Applications in Drug Discovery and Research
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[6] The specific combination of substituents in this compound makes it a highly attractive building block for creating novel therapeutic agents.
Caption: Relationship between molecular features and research applications.
-
Kinase Inhibitors: Many successful kinase inhibitors, such as Ruxolitinib, incorporate a pyrazole core.[1][7] The N1-substituted propanoic acid could mimic the side chains of amino acids, while the C4 position, accessed via the iodo group, can be functionalized to target specific pockets within the kinase active site.
-
Anti-inflammatory Agents: Pyrazole derivatives like Celecoxib are potent and selective COX-2 inhibitors.[4] This compound could serve as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Platform for Library Synthesis: The most immediate and powerful application for this molecule is as a versatile chemical scaffold. The C-I bond can be used in parallel synthesis schemes to rapidly generate a large library of compounds. Each compound would share the same core but differ at the C4 position, allowing for efficient exploration of the chemical space around a target protein.[4]
Conclusion
While this compound is not extensively documented in scientific literature, its chemical architecture strongly suggests its utility as a valuable research tool and building block in drug discovery. By combining the biologically validated pyrazole core with a versatile iodine synthetic handle and a modulating propanoic acid side chain, this compound offers multiple avenues for chemical modification and biological investigation. The synthetic pathways and reactivity profiles outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the potential of this promising molecule.
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at:
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3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, this compound. This document is tailored for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical, self-validating workflow. We will delve into the causality behind experimental choices, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to build a coherent and irrefutable structural hypothesis. All protocols are presented with an emphasis on scientific integrity and are supported by authoritative references.
Introduction: The Rationale for a Multi-faceted Approach
The structure of a novel chemical entity, such as this compound, cannot be determined by a single analytical technique. Instead, a synergistic application of multiple spectroscopic and spectrometric methods is required to piece together the molecular puzzle.[1][2][3] Each technique provides a unique piece of information:
-
Mass Spectrometry (MS): Reveals the molecular weight and elemental composition, and offers clues to the structure through fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of the molecule, revealing the connectivity of atoms.[1][2]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1][2]
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation follows a logical path from the general to the specific. Our approach for this compound is designed to be systematic and self-validating at each stage.
Caption: A logical workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry: Determining the Molecular Formula and Initial Structural Clues
The first step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to ensure detection of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental formula.
Expected Data and Interpretation
For this compound (C₇H₉IN₂O₂), the following data is anticipated:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₉IN₂O₂ | Based on the proposed structure. |
| Monoisotopic Mass | 295.9712 g/mol | Calculated for ¹²C₇¹H₉¹²⁷I¹⁴N₂¹⁶O₂. |
| Observed [M+H]⁺ | ~296.9785 m/z | In positive ion mode. |
| Observed [M-H]⁻ | ~294.9640 m/z | In negative ion mode. |
| Isotopic Pattern | A distinct M+1 peak due to ¹³C. The presence of iodine (¹²⁷I is monoisotopic) will not introduce a complex isotopic pattern like chlorine or bromine would.[4] |
Fragmentation Analysis: Tandem MS (MS/MS) experiments would be performed on the molecular ion to induce fragmentation. Key expected fragments for this compound would include:
-
Loss of the propanoic acid side chain.
-
Loss of the iodine atom.
-
Cleavage of the pyrazole ring, which typically involves the expulsion of HCN or N₂.[5][6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600-1450 | C=C and C=N (Pyrazole Ring) | Stretching |
| ~1400-1200 | C-O and O-H | Bending |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong C=O stretch confirms the presence of the acid functionality. The pyrazole ring stretches will also be present in the fingerprint region.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be used to establish the connectivity of all atoms in this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
Expected ¹H NMR Data and Interpretation (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H (Carboxylic Acid) | 10-12 | Broad Singlet | 1H | Acidic proton, chemical shift is concentration and solvent dependent. |
| H (Pyrazole Ring) | ~7.5 | Singlet | 1H | Aromatic proton on the pyrazole ring. The iodine at C4 and methyl at C5 will influence its position. Based on data for 4-iodopyrazole, a downfield shift is expected.[10][11] |
| -CH₂- (adjacent to pyrazole) | ~4.3 | Triplet | 2H | Methylene protons deshielded by the adjacent nitrogen of the pyrazole ring. |
| -CH₂- (adjacent to COOH) | ~2.8 | Triplet | 2H | Methylene protons deshielded by the carboxylic acid group. |
| -CH₃ (on pyrazole) | ~2.3 | Singlet | 3H | Methyl group attached to the pyrazole ring. |
Expected ¹³C NMR Data and Interpretation (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~175 | Typical chemical shift for a carboxylic acid carbon. |
| C5 (Pyrazole Ring) | ~145 | Carbon bearing the methyl group. |
| C3 (Pyrazole Ring) | ~140 | Carbon attached to the propanoic acid side chain. |
| C4 (Pyrazole Ring) | ~80 | Carbon bearing the iodine atom. The heavy atom effect of iodine will cause a significant upfield shift. |
| -CH₂- (adjacent to pyrazole) | ~50 | Deshielded by the pyrazole nitrogen. |
| -CH₂- (adjacent to COOH) | ~35 | Deshielded by the carbonyl group. |
| -CH₃ (on pyrazole) | ~12 | Typical chemical shift for a methyl group on an aromatic ring. |
2D NMR for Final Connectivity
The final piece of the puzzle comes from 2D NMR, which confirms the proposed connections.
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biological activity of substituted pyrazole propanoic acids
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazole Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of substituted pyrazole propanoic acids, a class of compounds demonstrating significant therapeutic potential. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. Furthermore, this document offers detailed, field-proven experimental protocols for evaluating their anti-inflammatory, anticancer, and antimicrobial properties, designed to equip researchers with the practical knowledge required for drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, and among them, the pyrazole ring system is of paramount importance.[1] Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties and allows for diverse substitutions.[1][2] This versatility has led to the development of numerous pyrazole derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidepressant effects.[3][2][4][5][6]
The incorporation of a propanoic acid moiety to the pyrazole core further enhances its therapeutic potential, particularly in the realm of anti-inflammatory agents. This structural feature is common in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of the pyrazole nucleus and the propanoic acid side chain has given rise to compounds with potent and often selective biological activities, making them a fertile ground for drug discovery.[7][8][9] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the clinical and commercial significance of this scaffold.[10][11][12]
Core Biological Activities and Mechanisms of Action
Substituted pyrazole propanoic acids exhibit a range of biological activities, primarily centered on inflammation, cancer, and microbial infections. The specific substitutions on the pyrazole ring and the propanoic acid chain are critical in determining the primary mode of action and potency.[13][14]
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)
The most well-documented activity of pyrazole derivatives, including propanoic acids, is their anti-inflammatory effect.[7][15][16] The primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes.[16]
Mechanism of Action: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[16]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions like protecting the stomach lining and maintaining kidney function.[16][17]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[16][17]
Traditional NSAIDs inhibit both COX-1 and COX-2, which accounts for their therapeutic effects as well as their common side effects, such as gastrointestinal issues.[18] The development of selective COX-2 inhibitors, like Celecoxib, was a major advancement, offering potent anti-inflammatory action with a more favorable safety profile.[12][18] Many pyrazole propanoic acids are designed and evaluated for their potential to selectively inhibit COX-2.[8][19]
Caption: The Arachidonic Acid Pathway and the inhibitory action of pyrazole compounds on COX enzymes.
Anticancer Activity
The pyrazole scaffold is a "privileged structure" in anticancer drug design, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[20][21] Their mechanisms are diverse, often involving the disruption of key cellular processes required for tumor growth and survival.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antimitotic agents by binding to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[20][22]
-
Kinase Inhibition: Many pyrazole compounds are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often overactive in cancer cells and drive proliferation.[20][21]
-
Induction of Apoptosis: A common outcome of treatment with pyrazole-based agents is the induction of programmed cell death, or apoptosis. This can occur through various signaling pathways, including the intrinsic (mitochondrial) pathway.[21][22]
Caption: The intrinsic apoptosis signaling pathway induced by an anticancer agent.
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][23][24] The presence of different substituents on the pyrazole ring can significantly influence the antimicrobial potency and spectrum.[25][6] For instance, the introduction of halogen atoms or specific aromatic groups can enhance activity.[3]
Mechanism of Action: The mechanisms are varied but can include:
-
Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[23]
-
Disruption of Metabolic Pathways: They can interfere with essential metabolic processes unique to microbes.
-
Cell Wall Synthesis Inhibition: Certain derivatives may disrupt the integrity of the microbial cell wall.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For substituted pyrazole propanoic acids, SAR studies reveal critical insights for optimizing potency and selectivity.[2][26]
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are paramount.
-
Phenyl Rings: The presence of phenyl groups at positions 3 and 5 is a common feature in potent inhibitors.[13] For selective COX-2 inhibitors like celecoxib, a p-sulfonamide phenyl group at the N1 position is crucial for binding to the secondary pocket of the COX-2 enzyme.[17]
-
Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., -CF3, halogens) or electron-donating groups to the phenyl rings can modulate activity, receptor binding, and pharmacokinetic properties.[20][27]
-
-
The Propanoic Acid Chain: The length and topology of the alkanoic acid side chain are critical for activity, particularly for anti-inflammatory and antiplatelet effects.[14] For instance, studies have shown that a side chain of eight or nine atoms is often optimal for binding to certain prostaglandin receptors.[14]
-
Stereochemistry: The stereochemistry of chiral centers within the molecule can significantly impact biological activity, with one enantiomer often being substantially more active than the other.
Experimental Evaluation Protocols
To assess the biological activities of novel substituted pyrazole propanoic acids, a series of robust and validated in vitro and in vivo assays are employed. The following protocols are presented as a guide for researchers.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for anticancer drugs.[28]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Drug Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to treat cells across a broad concentration range (e.g., 0.1 to 100 µM).
-
Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[28]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).[28]
-
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31]
Protocol 3: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus) in an appropriate broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[32]
-
-
Drug Dilution Series:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The plate should include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[31]
-
For a more quantitative result, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable cells.[31]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and widely used model for evaluating the activity of acute anti-inflammatory agents.[33][34] The injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Use rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize for at least one week.
-
Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Groups (different doses of the pyrazole compound).
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage, 1 hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Example Cytotoxicity Data for Pyrazole Propanoic Acid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| PPA-01 | MCF-7 (Breast) | 15.2 ± 1.8 | 0.9 ± 0.1 |
| PPA-02 | A549 (Lung) | 9.8 ± 1.1 | 1.1 ± 0.2 |
| PPA-03 | PC-3 (Prostate) | 25.4 ± 3.2 | 2.3 ± 0.3 |
| PPA-04 | HT-29 (Colon) | 11.5 ± 1.5 | 1.5 ± 0.2 |
Note: Data are illustrative and presented as mean ± standard deviation.
Table 2: Example Antimicrobial Activity Data (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PPA-05 | 8 | 32 | 16 |
| PPA-06 | 4 | 16 | >64 |
| PPA-07 | 16 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data are illustrative. N/A = Not Applicable.
Conclusion and Future Perspectives
Substituted pyrazole propanoic acids represent a highly versatile and pharmacologically significant class of compounds. Their established efficacy as anti-inflammatory agents, coupled with their growing potential in oncology and infectious disease, ensures they will remain an area of intense research. Future efforts will likely focus on the design of hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-acting or multi-target agents.[17] Advances in computational chemistry and in silico screening will further accelerate the discovery of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of pyrazole-based therapeutics.
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A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives for Drug Development
Abstract
This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole derivatives, tailored for researchers, scientists, and professionals in the field of drug development. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3][4] This document moves beyond a simple recitation of methods, offering a narrative that explains the causality behind experimental choices and provides field-proven insights. We will delve into the foundational Knorr synthesis, explore modern synthetic methodologies such as multi-component reactions and cycloadditions, and discuss the critical role of pyrazoles in contemporary drug discovery. Each section is designed to be a self-validating system, with detailed, step-by-step protocols and visual diagrams to ensure scientific integrity and practical applicability.
Introduction: The Privileged Pyrazole Scaffold
Historical Perspective and Significance in Medicinal Chemistry
The journey of the pyrazole ring began in 1883 with its discovery by Ludwig Knorr.[5] Since then, this heterocyclic motif has become a cornerstone of medicinal chemistry.[2][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[4][5][6][7][8] The versatility of the pyrazole core is evidenced by its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of targeted cancer therapies.[1][9]
Physicochemical Properties and Structural Features of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[7][10] One nitrogen atom is a pyridine-like, sp2-hybridized atom that is more basic, while the other is a pyrrole-like, sp2-hybridized atom that is less basic and can act as a hydrogen bond donor. This arrangement of nitrogen atoms allows for a variety of non-covalent interactions with biological macromolecules, making the pyrazole scaffold an excellent starting point for the design of enzyme inhibitors and receptor modulators. The aromatic nature of the ring provides conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
Overview of Biological Activities and Approved Drugs
The therapeutic applications of pyrazole derivatives are remarkably diverse.[4][6][7] They have been successfully developed as anti-inflammatory agents (e.g., Celecoxib, Deracoxib), anticancer drugs (e.g., Pirtobrutinib, Futibatinib, Asciminib), and treatments for a range of other conditions including bacterial infections, migraines, and heart disease.[1][3][4][11] The ability of the pyrazole core to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties and the development of highly selective therapeutic agents.
Foundational Synthetic Strategies: The Knorr Synthesis and its Mechanistic Nuances
The Classic Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyls with Hydrazines
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for the preparation of pyrazoles.[5][6][10] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the synthesis of a wide variety of substituted pyrazoles.
Mechanistic Deep Dive: Understanding Regioselectivity and Reaction Pathways
The reaction between an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine can potentially yield two regioisomeric pyrazoles.[5][12] The regioselectivity of the Knorr synthesis is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, solvent), and the steric and electronic properties of the hydrazine.[12] The generally accepted mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[10][12] The dehydration step is often the rate-determining step under neutral pH conditions.[12]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Protocol: A Validated Step-by-Step Guide to a Knorr-Type Pyrazole Synthesis
Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (10 mmol) in 20 mL of ethanol.
-
To this solution, add phenylhydrazine (10 mmol) dropwise with stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
-
Expected Yield: 85-95%
Modern Synthetic Methodologies for Accessing Chemical Diversity
While the Knorr synthesis is a workhorse in pyrazole chemistry, modern drug discovery often demands more efficient and diverse synthetic routes.
Multi-Component Reactions (MCRs): Efficiency and Atom Economy in Pyrazole Synthesis
MCRs are one-pot reactions where three or more starting materials react to form a single product, incorporating most of the atoms from the reactants.[13] This approach offers significant advantages in terms of operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[13]
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, a ketone, and a hydrazine.[13] This can proceed in a stepwise one-pot fashion, often starting with the formation of a pyrazoline intermediate which is then oxidized to the corresponding pyrazole.[13]
Caption: Workflow for a three-component pyrazole synthesis.
Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [13]
-
Materials:
-
4-Fluorobenzaldehyde
-
1-Naphthyl methyl ketone
-
Phenylhydrazine
-
Ethanol
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde (1 mmol), 1-naphthyl methyl ketone (1 mmol), and phenylhydrazine (1 mmol) in 5 mL of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, the pyrazoline intermediate will have formed.
-
For the oxidation step, the reaction mixture can be heated in an open vessel to allow for air oxidation, or a mild oxidizing agent can be added.
-
Monitor the conversion to the pyrazole by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Ring Construction
[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a highly effective method for constructing the pyrazole ring with excellent control over regioselectivity.[5][14]
The reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) is a classic example of a [3+2] cycloaddition that yields a pyrazole.[14] This method allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.
Caption: [3+2] Cycloaddition for pyrazole synthesis.
Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
-
Materials:
-
Ethyl diazoacetate
-
Phenylacetylene
-
Toluene
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene (10 mmol) in 20 mL of dry toluene.
-
Heat the solution to 80°C.
-
Slowly add a solution of ethyl diazoacetate (12 mmol) in 10 mL of dry toluene to the reaction mixture over a period of 1 hour using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, continue heating the reaction at 80°C for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired pyrazole.
-
Emerging Synthetic Technologies: Catalysis and Novel Reaction Conditions
Recent advances in pyrazole synthesis have focused on the use of transition-metal catalysts, photoredox catalysis, and environmentally friendly reaction conditions to improve efficiency, selectivity, and sustainability.[5] For instance, nano-ZnO catalysts have been employed for the efficient synthesis of 1,3,5-substituted pyrazoles with high yields and short reaction times.[5]
Pyrazole Derivatives in Drug Discovery: From Hit to Lead
The Pyrazole Moiety as a Bioisostere
In medicinal chemistry, the pyrazole ring is often used as a bioisostere for other chemical groups, such as amides or other aromatic rings.[15] Its ability to participate in hydrogen bonding and its defined geometry make it an effective mimic of various functional groups, which can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.
Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Inhibitors
Systematic modification of the substituents on the pyrazole ring is a key strategy in lead optimization. For example, in the development of anti-inflammatory pyrazole derivatives, the nature of the substituents at the 1, 3, and 5-positions can significantly impact the compound's potency and selectivity for COX-2 over COX-1.[11]
Table 1: Illustrative SAR Data for Hypothetical Pyrazole-Based COX-2 Inhibitors
| Compound | R1 | R3 | R5 | COX-2 IC50 (nM) |
| 1a | Phenyl | Methyl | CF3 | 50 |
| 1b | 4-Sulfonamidophenyl | Methyl | CF3 | 5 |
| 1c | 4-Sulfonamidophenyl | H | CF3 | 150 |
| 1d | 4-Sulfonamidophenyl | Methyl | Phenyl | 25 |
Case Study: The Development of a Pyrazole-Containing Kinase Inhibitor
The development of kinase inhibitors often involves the use of heterocyclic scaffolds that can form key hydrogen bonds with the hinge region of the kinase active site. The pyrazole core is well-suited for this purpose. A typical discovery workflow involves:
-
High-Throughput Screening (HTS): Identification of an initial pyrazole-containing hit compound.
-
Hit-to-Lead Chemistry: Synthesis of a focused library of pyrazole analogs to establish initial SAR.
-
Lead Optimization: Iterative design and synthesis of new analogs to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Caption: Pyrazole-based drug discovery workflow.
Future Perspectives and Conclusion
Current Challenges and Future Directions in Pyrazole Synthesis
While significant progress has been made in pyrazole synthesis, challenges remain, particularly in achieving regioselectivity in a predictable and controlled manner for all substitution patterns. Future research will likely focus on the development of novel catalytic systems, the use of flow chemistry for safer and more scalable synthesis, and the application of computational methods to predict reaction outcomes and design more efficient synthetic routes.[12]
The Expanding Role of Pyrazoles in Modern Drug Discovery
The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery.[1][3] Its proven track record in approved drugs, coupled with the ongoing development of innovative synthetic methodologies, ensures that pyrazole derivatives will remain at the forefront of the search for new and effective therapies for a wide range of diseases. The ability to fine-tune the properties of pyrazole-containing molecules through synthetic chemistry will continue to drive the discovery of next-generation medicines.
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physical properties of iodinated methylpyrazoles
An In-Depth Technical Guide to the Physical Properties of Iodinated Methylpyrazoles
Authored by a Senior Application Scientist
Introduction: The Significance of Iodinated Methylpyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active molecules.[1][2][3] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Among the various functionalized pyrazoles, iodinated methylpyrazoles have emerged as particularly valuable intermediates and building blocks in drug discovery and materials science.[4][5][6] The introduction of an iodine atom onto the methylpyrazole core not only influences the molecule's steric and electronic properties but also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.[7][8]
A thorough understanding of the is paramount for their effective utilization. These properties, including melting and boiling points, solubility, and spectroscopic signatures, are critical for synthesis, purification, characterization, and formulation development. This guide provides a comprehensive overview of these key physical characteristics, supported by experimental protocols and data, to empower researchers and drug development professionals in their work with this important class of compounds.
Synthetic Pathways to Iodinated Methylpyrazoles: A Brief Overview
The physical properties of a compound are intrinsically linked to its structure, which is established during its synthesis. The iodination of methylpyrazoles can be achieved through several synthetic routes, with the choice of method often influencing the regioselectivity and yield of the desired product. Common methods involve electrophilic iodination using molecular iodine in the presence of an oxidizing agent.[9] Other effective iodinating agents include N-iodosuccinimide (NIS).[7] The reaction conditions can be tailored to direct the iodine atom to a specific position on the pyrazole ring.[7]
Caption: A general workflow for the synthesis of iodinated methylpyrazoles.
Core Physical Properties of Iodinated Methylpyrazoles
The introduction of a heavy halogen atom like iodine significantly impacts the physical characteristics of the parent methylpyrazole molecule.
Appearance and Solid-State Properties
Iodinated methylpyrazoles are typically white to yellow or beige to brown crystalline solids or powders at room temperature.[4] The color can be influenced by the purity of the compound and the presence of any residual iodine.
Melting and Boiling Points
The melting and boiling points of iodinated methylpyrazoles are substantially higher than those of their non-iodinated counterparts due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions). These properties are also influenced by the substitution pattern on the pyrazole ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Methylpyrazole | C₄H₆N₂ | 82.11 | - | 127 |
| 4-Methylpyrazole | C₄H₆N₂ | 82.11 | 13 | 100 |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | 108-110[10] | - |
| 5-Iodo-1-methylpyrazole | C₄H₅IN₂ | 208.00 | 76-80[4] | 300[4] |
| 1-Methyl-4-iodopyrazole | C₄H₅IN₂ | 208.00 | - | - |
Solubility Profile
While pyrazole itself has moderate water solubility, the introduction of a large, nonpolar iodine atom generally decreases aqueous solubility.[11] Iodinated methylpyrazoles are typically soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. This solubility profile is a critical consideration for reaction conditions, purification, and formulation for biological assays.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of iodinated methylpyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The methyl group protons give a characteristic singlet, usually upfield. The electron-withdrawing effect of the iodine atom can cause a downfield shift of adjacent protons.
-
¹³C NMR: The carbon atoms of the pyrazole ring resonate in the range of δ 100-150 ppm. The carbon atom directly bonded to iodine will show a significant upfield shift due to the heavy atom effect. The methyl carbon appears at a much higher field.
| ¹H NMR Data for 1-Methylpyrazole in CDCl₃ | ||
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~7.5 | d |
| H5 | ~7.4 | d |
| H4 | ~6.2 | t |
| N-CH₃ | ~3.9 | s |
| ¹³C NMR Data for 1-Methylpyrazole in CDCl₃ | |
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
Data adapted from reference[12]. The presence of an iodine atom will alter these values. For example, in 4-iodo-3-trifluoromethyl-pyrazol-1-yl)-benzenesulfonamide, the pyrazole proton (H5) appears at δ 9.05 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. Key absorptions for iodinated methylpyrazoles include:
-
C-H stretching (aromatic): ~3100 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): ~1500-1600 cm⁻¹
-
C-N stretching: ~1300-1400 cm⁻¹
-
C-I stretching: Typically found in the far-IR region (<600 cm⁻¹), which may not be observable on all standard instruments.
An infrared spectrum of 3,5-dimethyl-4-iodopyrazole is mentioned in the literature, confirming the utility of this technique.[13]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): Iodinated compounds give a very characteristic molecular ion peak due to the monoisotopic nature of iodine (¹²⁷I). This peak will be the base peak or a very intense one.
-
Fragmentation Pattern: Common fragmentation pathways involve the loss of the iodine atom, the methyl group, or cleavage of the pyrazole ring.
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of iodinated methylpyrazoles in the solid state.[14] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, which can be crucial for understanding their behavior in biological systems and for crystal engineering.[15]
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Introduction: The Pyrazole Core and the Strategic Importance of the C-I Bond
An In-Depth Technical Guide to the Reactivity of the C-I Bond in Pyrazoles for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that make it an ideal building block for bioactive molecules.[3][4] The functionalization of the pyrazole ring is therefore a critical task for medicinal chemists aiming to modulate the pharmacological properties of new chemical entities.[4][5]
While various methods exist for pyrazole derivatization, the introduction of a halogen atom provides a versatile handle for subsequent transformations, particularly transition-metal-catalyzed cross-coupling reactions.[5][6] Among the halogens, iodine stands out. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen series (C-I > C-Br > C-Cl > C-F) in the context of oxidative addition to palladium(0) catalysts, a key step in most cross-coupling cycles.[7] This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields, making iodopyrazoles highly valuable and sought-after intermediates in the synthesis of complex molecular architectures.[6][8][9]
This guide provides a comprehensive exploration of the C-I bond in pyrazoles, from its strategic installation to its application in key bond-forming reactions that are central to modern drug development.
Part 1: Strategic Synthesis of Iodopyrazoles
The synthetic utility of an iodopyrazole is fundamentally determined by the ability to install the iodine atom with high regioselectivity. The pyrazole ring has three potential sites for substitution (C3, C4, and C5), and the choice of iodination method dictates the outcome. Electrophilic substitution typically occurs at the electron-rich C4 position, while metalation-based strategies can provide access to C5-iodinated isomers.[5][6][10]
Common Iodination Methodologies: A Comparative Overview
The selection of an iodination protocol depends on the desired regioselectivity, the electronic nature of the pyrazole substrate, and considerations for green chemistry.[11]
| Method | Reagents | Typical Conditions | Regioselectivity | Typical Yields | Key Insights & Causality |
| Electrophilic Iodination | I₂ / H₂O₂ | Water, Room Temp | C4 | Good to Excellent | A "green" protocol where H₂O₂ acts as an oxidant to generate an electrophilic iodine species in situ. Water is the only byproduct.[10][11][12] |
| Electrophilic Iodination | Iodine Monochloride (ICl) | CH₂Cl₂, Li₂CO₃, Room Temp | C4 | Good | ICl is a more potent electrophilic iodine source than I₂ alone, suitable for a range of pyrazoles. The base neutralizes the HCl byproduct.[6][10] |
| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA, H₂SO₄) | C4 | Good | NIS is a mild and easy-to-handle solid iodinating agent. An acid catalyst is often required to activate NIS, especially for electron-deficient pyrazoles.[10][11] |
| Catalytic Iodination | KIO₃ / (PhSe)₂ | Acidic Media | C4 | Good | A catalytic method where a selenium catalyst facilitates the iodination, offering an alternative to stoichiometric oxidants.[10][13] |
| Lithiation-Iodination | n-Butyllithium (n-BuLi), then I₂ | Anhydrous THF, -78 °C to RT | C5 | Good to Excellent | This method proceeds via deprotonation at the most acidic C5 position, followed by quenching the resulting pyrazolide anion with molecular iodine. It provides exclusive access to 5-iodopyrazoles.[10][14] |
Experimental Protocol: "Green" Iodination of Pyrazole at the C4-Position
This protocol is adapted from an environmentally friendly procedure utilizing hydrogen peroxide as the oxidant and water as the solvent.[10][12]
Materials:
-
Pyrazole derivative (1.0 equivalent)
-
Molecular Iodine (I₂) (0.5 equivalents)
-
Hydrogen Peroxide (30% aqueous solution) (0.6 equivalents)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the pyrazole derivative (1.0 mmol, 1.0 eq).
-
Suspend the pyrazole in water (5 mL).
-
Add molecular iodine (0.5 mmol, 127 mg, 0.5 eq) to the suspension.
-
To the stirred mixture, add 30% hydrogen peroxide (0.6 mmol, 68 µL, 0.6 eq) dropwise.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can vary from 1 to 72 hours depending on the substrate's reactivity.[10]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Self-Validation: The success of the synthesis is confirmed by characterization of the purified product using NMR spectroscopy. A significant downfield shift is typically observed for the C4 carbon in the ¹³C NMR spectrum upon iodination.[15] For example, the C4 signal in 1-tolyl-3-trifluoromethylpyrazole shifts from δ = 105.9 ppm to δ = 55.7 ppm after iodination.[15]
Visualization: General Workflow for Pyrazole Iodination
Caption: A generalized workflow for the synthesis of iodopyrazoles.
Part 2: The C-I Bond in Action: Palladium-Catalyzed Cross-Coupling
The C-I bond of an iodopyrazole is primed for activation by palladium catalysts, enabling a host of powerful bond-forming reactions. These transformations are the workhorses of modern medicinal chemistry, allowing for the modular assembly of complex molecules from simpler fragments. The generally accepted mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira), and reductive elimination.[16][17]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between aromatic systems.[7][18] 4-Iodopyrazole is an excellent substrate due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the Pd(0) catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition and the final, product-releasing reductive elimination step.[19] For simpler couplings, Pd(PPh₃)₄ can also be effective.[7]
-
Base: A base (e.g., K₃PO₄, Cs₂CO₃, KF) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid/ester to the palladium center. The choice of base can influence reaction rates and prevent side reactions like boronic acid decomposition.[18][19]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used to dissolve both the organic and inorganic reagents.[7][18]
This protocol is adapted for the rapid and efficient coupling of 4-iodopyrazoles with arylboronic acids using microwave irradiation.[7]
Materials:
-
4-Iodopyrazole derivative (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (H₂O)
Procedure:
-
In a microwave vial, combine the 4-iodopyrazole (0.5 mmol, 1.0 eq) and the arylboronic acid (0.6 mmol, 1.2 eq).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg, 2 mol%) and Cs₂CO₃ (1.25 mmol, 407 mg, 2.5 eq) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to drug design, and the Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with amines.[20][21] This reaction is essential for synthesizing 4-aminopyrazoles, a scaffold found in numerous kinase inhibitors.[22]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical and depends on the amine. For primary and secondary amines, bulky, electron-rich ligands are preferred.[21][22] The reaction is often sensitive, and specialized ligands developed by Buchwald are frequently necessary for high yields.[23]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[20]
-
Scope: The reaction is broadly applicable to various primary and secondary amines. However, functional groups that can be affected by the strong base, such as esters or nitro groups, may require careful selection of conditions.[20]
This general protocol is for the coupling of a 4-iodopyrazole with a primary or secondary amine.[22]
Materials:
-
4-Iodopyrazole derivative (1.0 equivalent)
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 135 mg, 1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the 4-iodopyrazole (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Heat the reaction mixture at 80-110 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
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The Pyrazole Scaffold: A Privileged Framework for Targeting Key Pathological Drivers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold," leading to the development of numerous clinically successful therapeutic agents. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole compounds, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic rationale behind targeting these pathways, present detailed experimental protocols for target validation and compound evaluation, and visualize the intricate signaling networks modulated by this versatile class of molecules. This document is intended to serve as a practical and insightful resource for researchers actively engaged in the discovery and development of novel pyrazole-based therapeutics.
Introduction: The Enduring Significance of the Pyrazole Moiety
First synthesized in the 19th century, the pyrazole ring has become an integral component in the design of a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form crucial interactions within the active sites of various biological targets.[3] This has led to the successful development of blockbuster drugs such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anticancer drug Ruxolitinib (a JAK1/2 inhibitor), and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, underscoring the therapeutic relevance of this scaffold.[1][4]
The pyrazole core can be readily functionalized at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4] This inherent "tunability" is a key reason for its prevalence in drug discovery campaigns. This guide will explore the major classes of therapeutic targets for pyrazole compounds, providing a detailed roadmap for their investigation and validation.
Pyrazoles in Oncology: Targeting the Engines of Malignancy
The dysregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases have emerged as one of the most critical classes of drug targets in oncology.[5] Pyrazole derivatives have proven to be particularly adept at inhibiting a wide range of kinases, primarily by interacting with the ATP-binding pocket.[4][5]
Key Kinase Targets of Pyrazole Compounds
A multitude of kinases involved in cell proliferation, survival, and angiogenesis have been successfully targeted by pyrazole-based inhibitors. These include:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases:
-
Janus Kinases (JAKs): Central to cytokine signaling pathways that can drive inflammation and cell proliferation in hematological malignancies.[3]
-
Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor signaling pathway, implicated in B-cell malignancies.[3]
-
Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl): The target of imatinib in chronic myeloid leukemia, with pyrazole-based compounds targeting mutant forms.[7]
-
-
Serine/Threonine Kinases:
-
Aurora Kinases (A and B): Essential for mitotic progression, their inhibition leads to mitotic catastrophe and cell death.[8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can induce cell cycle arrest and apoptosis.[9][10]
-
PI3K/Akt/mTOR Pathway: A central signaling node that promotes cell growth, proliferation, and survival.[5]
-
MAPK Pathway (including BRAF and MEK): A critical pathway that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cell fate.[11][12]
-
Quantitative Data: Inhibitory Potency of Representative Pyrazole Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of selected pyrazole derivatives against various protein kinases and their anti-proliferative effects in cancer cell lines.
| Compound/Reference | Target Kinase(s) | IC50 (nM) - Kinase | Cell Line | Antiproliferative IC50 (µM) |
| Tozasertib (VX-680)[4] | Aurora A | 0.6 | HCT-116 | 0.015 |
| AT9283[8] | Aurora A/B, JAK2 | ~3 | HCT-116 | 0.02 |
| Ruxolitinib[4] | JAK1/JAK2 | 3.3/2.8 | Ba/F3-JAK2 | 0.13 |
| Crizotinib[4] | ALK/ROS1/MET | 24/49/8 | H3122 | 0.06 |
| AT7519 | CDK2 | 47 | HCT-116 | 0.29 |
Experimental Protocols for Target Validation
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[13]
Protocol:
-
Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the target kinase, its specific substrate, ATP, and the pyrazole test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a pyrazole compound.[17][18]
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical pyrazole inhibitor.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole compound.
Pyrazoles in Inflammation: Quenching the Fire
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy.[3][7][19][20]
The COX Enzymes: A Prime Target for Pyrazoles
-
Cyclooxygenase-1 (COX-1): Constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.
-
Cyclooxygenase-2 (COX-2): Inducibly expressed at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19]
The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The pyrazole scaffold has been instrumental in the design of highly selective COX-2 inhibitors, with Celecoxib being the archetypal example.[3][7][19][20]
Quantitative Data: Inhibitory Potency of Pyrazole-Based COX-2 Inhibitors
| Compound/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib[19] | 5.42 | 2.16 | 2.51 |
| Compound 5f[19] | 14.34 | 1.50 | 9.56 |
| Compound 6f[19] | 9.56 | 1.15 | 8.31 |
| Compound 5u[7] | 133.78 | 1.79 | 74.92 |
| Compound 5s[7] | 165.04 | 2.51 | 72.95 |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX-1 and COX-2.
Protocol:
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test pyrazole compound at various concentrations.
-
Enzyme Addition: Add the COX enzyme to the wells and incubate for 5 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
Prostaglandin Measurement: Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Pyrazoles in Neurodegenerative Diseases: Protecting the Brain
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. The pyrazole scaffold has shown promise in targeting enzymes involved in the pathophysiology of these disorders.[12][21][22][23][24]
Key Targets in Neurodegeneration
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade neurotransmitters like dopamine and serotonin. Selective inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[21][23][24][25]
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[12][21][22][26][27][28][29]
-
Beta-secretase 1 (BACE1): An enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of Alzheimer's patients.
Quantitative Data: Inhibitory Potency of Neuroprotective Pyrazole Derivatives
| Compound/Reference | Target Enzyme | IC50 (µM) |
| Compound 3e[21] | AChE | 0.089 |
| Compound 3e[21] | MAO-B | 1.25 |
| Compound 2l[12] | AChE | 0.040 |
| EH7[24] | MAO-B | 0.063 |
| EM-DC-19[22] | MAO-B | 0.299 |
| EM-DC-19[22] | AChE | 76.15 |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This continuous spectrophotometric assay measures the inhibition of MAO-B-catalyzed oxidation of a substrate.[30]
Protocol:
-
Enzyme and Substrate: Use recombinant human MAO-B and benzylamine as the substrate.
-
Reaction Buffer: Prepare a potassium phosphate buffer (pH 7.4).
-
Assay Procedure: In a UV-transparent 96-well plate, add the reaction buffer, MAO-B enzyme, and the pyrazole test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding benzylamine.
-
Absorbance Measurement: Monitor the increase in absorbance at 250 nm for 10 minutes at 37°C, which corresponds to the formation of benzaldehyde.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its versatility allows it to be tailored to a wide range of biological targets with high potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the vast potential of pyrazole chemistry.
Future research will likely focus on the development of multi-targeted pyrazole derivatives that can simultaneously modulate several key pathways in complex diseases like cancer.[5] Furthermore, the application of novel drug delivery systems and the exploration of new pyrazole-based pharmacophores will undoubtedly lead to the discovery of the next generation of innovative medicines. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional medicinal chemistry approaches will continue to accelerate the rational design of pyrazole compounds with improved therapeutic profiles.[31]
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- Yamali, C., et al. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega, 8(29), 26031-26042.
- Elkotamy, R., et al. (2023). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 11, 1226904.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Eli, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707.
- Poudyal, B., & Bharghav, G. (2021).
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Methodological & Application
protocol for using 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid in Suzuki coupling
An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis
In the landscape of modern drug discovery, pyrazole-containing molecules represent a "privileged scaffold," a structural motif frequently found in a wide array of pharmacologically active agents.[1][2] Their versatile binding properties and synthetic tractability make them a cornerstone in medicinal chemistry. The functionalization of this core is paramount for tuning biological activity, and among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a robust and efficient method for forming carbon-carbon (C-C) bonds, typically between an organohalide and an organoboron compound, under palladium catalysis.[3]
This application note provides a detailed protocol and technical guide for the use of a specific, functionalized building block, This compound , in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a rationale for the selection of reagents, offer a step-by-step experimental workflow, and present a guide for troubleshooting common issues. This document is intended for researchers and scientists in organic synthesis and drug development seeking to leverage this versatile building block for the creation of novel chemical entities.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The presence of a base is critical, as it activates the organoboron species, making it sufficiently nucleophilic to participate in the transmetalation step.[7]
The C-I bond in this compound is the reactive site for this transformation. Iodides are highly reactive electrophiles in this context, readily undergoing the initial oxidative addition step, which is often rate-determining.[8][9]
A Deep Dive into Reaction Components
The success of a Suzuki-Miyaura coupling is not accidental; it is the result of a carefully orchestrated interplay between the substrate, catalyst, base, and solvent. The unique structure of this compound, with its reactive iodide and a propanoic acid chain, informs the optimal choice of reaction partners.
The Substrate: A Bifunctional Building Block
-
The Electrophile (R¹-X): The 4-iodo-pyrazole moiety serves as the electrophilic partner. The carbon-iodine bond is relatively weak, making it an excellent substrate for the initial oxidative addition to the Pd(0) catalyst.[10] While iodo-derivatives are highly reactive, this can sometimes lead to a higher propensity for side reactions like dehalogenation compared to bromo- or chloro-pyrazoles under certain conditions.[11][12]
-
The Propanoic Acid Moiety: The carboxylic acid group introduces a potential complication and an opportunity. It can be deprotonated by the base used in the reaction. This may alter the substrate's solubility and could potentially coordinate with the palladium center. However, for many standard conditions, Suzuki couplings are tolerant of free carboxylic acids.[13] The N1 position of the pyrazole is already substituted, which is advantageous as unprotected N-H groups on azoles can sometimes inhibit the catalyst.[13][14]
Selecting the Palladium Catalyst and Ligand
The combination of a palladium precursor and a supporting ligand is critical for catalytic activity. The ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity, influencing both the oxidative addition and reductive elimination steps.[3]
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands:
-
Triphenylphosphine (PPh₃): A classic, cost-effective ligand. Often used in tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), it is effective for many standard couplings.[15]
-
Buchwald Ligands: These are electron-rich, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) that are highly effective for coupling challenging substrates, including heteroaryl halides.[10] They can accelerate the rate-limiting steps and often allow for lower catalyst loadings and milder reaction temperatures.
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium, offering high catalytic activity and stability.[3]
-
For the iodo-pyrazole substrate, a catalyst system like Pd(OAc)₂ with SPhos is an excellent starting point, demonstrating high efficiency in similar systems.[10]
The Crucial Role of the Base
The base is essential for activating the boronic acid partner for the transmetalation step.[5] The choice of base can dramatically affect reaction rates and yields.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often used for more difficult couplings.[5][16]
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with less reactive substrates or for couplings involving N-H containing heterocycles.[13]
-
-
Organic Bases: Amines like triethylamine (NEt₃) are sometimes used, but inorganic bases are more common for this reaction.[8]
Given the acidic proton of the propanoic acid moiety, a base like K₂CO₃ or K₃PO₄ (using at least 3 equivalents) is recommended to ensure both deprotonation of the acid and activation of the boronic acid.
Solvent Systems
The solvent must solubilize the reactants, base, and catalyst system to a sufficient degree. Suzuki reactions are versatile and can be performed in a range of solvents, often including water.[3][8]
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene, Xylenes
-
Amides: N,N-Dimethylformamide (DMF)
A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is very common and often enhances the reaction rate.[15][16] The water helps to dissolve the inorganic base and facilitates the transmetalation step.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Round-bottom flask or reaction vial with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to improve peak shape) to afford the pure product.
-
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling can be substrate-dependent. The following table provides starting points for optimization based on common practices for iodo-heterocycles.[10][15]
| Coupling Partner (Arylboronic Acid) | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | Dioxane / H₂O (4:1) | 90 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Toluene / H₂O (4:1) | 100 | Good |
| 4-Trifluoromethylphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (3) | 2-MeTHF / H₂O (5:1) | 80 | Good to Excellent |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 100 | Moderate to Good |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | THF / H₂O (3:1) | 70 | Good |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide addresses common problems and offers systematic solutions.[17][18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong or poorly soluble base- Low reaction temperature or insufficient time- Poor quality boronic acid | - Ensure rigorous degassing and maintain a strict inert atmosphere.- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.- Increase the reaction temperature or extend the reaction time.- Use fresh, high-purity boronic acid or a more stable boronic ester derivative (e.g., pinacol ester). |
| Dehalogenation of Starting Material | - Presence of protic impurities or water with certain bases/solvents.- Catalyst system promotes reduction over coupling. | - Ensure solvents are anhydrous if running a non-aqueous reaction. Try a different solvent/base combination.- Use a different ligand or catalyst system. Sometimes lowering the temperature can mitigate this side reaction. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precursor which can promote oxidative homocoupling. | - Improve the degassing procedure. Maintain a positive pressure of inert gas throughout.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Poor Product Recovery After Workup | - Product is partially soluble in the aqueous phase due to the carboxylate salt.- Emulsion formation during extraction. | - Ensure the aqueous layer is acidified sufficiently (pH 3-4) before extraction to protonate the carboxylic acid.- Add more brine to the separatory funnel to break up emulsions. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Michał, A., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
The Journal of Organic Chemistry (ACS Publications). (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Smith, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
-
National Institutes of Health. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Retrieved from [Link]
-
National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
-
SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
Sources
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 18. reddit.com [reddit.com]
Application Notes and Protocols for Sonogashira Coupling with 4-Iodopyrazoles
Introduction: The Strategic Importance of 4-Alkynylpyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a plethora of therapeutic agents. The introduction of an alkynyl moiety at the C4 position of the pyrazole ring via the Sonogashira coupling reaction unlocks a vast chemical space for the synthesis of novel compounds with potential biological activity.[1] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide offers a robust and versatile method for the formation of carbon-carbon bonds under relatively mild conditions.[2][3] For researchers, scientists, and drug development professionals, a reliable and well-understood protocol for the Sonogashira coupling of 4-iodopyrazoles is a critical tool for accelerating discovery pipelines.
This application note provides a comprehensive guide to the experimental procedure for the Sonogashira coupling of 4-iodopyrazoles. Beyond a mere recitation of steps, this document delves into the underlying mechanistic principles, the rationale behind the choice of reagents and conditions, and strategies for troubleshooting and optimization.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction classically operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-iodopyrazole, forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes 4-iodopyrazoles excellent substrates for this step.[4][5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylpyrazole product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[6] Consequently, copper-free Sonogashira protocols have been developed, which often require different ligands or reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[1][7]
The Critical Role of N-H Protection in Pyrazole Chemistry
A crucial consideration when working with pyrazoles in cross-coupling reactions is the acidic N-H proton. This proton can interfere with the catalytic cycle, potentially by coordinating to the metal center and inhibiting catalysis. Therefore, protection of the pyrazole nitrogen is often a prerequisite for successful and high-yielding Sonogashira couplings.[4][8] Common protecting groups for pyrazoles include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl), which can be readily introduced and removed under specific conditions. The choice of protecting group can influence the solubility and reactivity of the substrate.[8]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the Sonogashira coupling of a protected 4-iodopyrazole.
Caption: General experimental workflow for the Sonogashira coupling of 4-iodopyrazoles.
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of a 1-Boc-4-iodopyrazole with a terminal alkyne. Researchers should consider this a starting point and may need to optimize conditions for their specific substrates.
Materials and Reagents:
-
1-Boc-4-iodopyrazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-iodopyrazole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species and the homocoupling of the alkyne.[4]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe.
-
Add the base (triethylamine or DIPEA, 2.0-3.0 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the reactivity of the substrates) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-iodopyrazole) is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers and wash with brine.[9]
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylpyrazole.[4]
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Key Reaction Parameters and Optimization Strategies
The success of the Sonogashira coupling of 4-iodopyrazoles can be highly dependent on the careful selection and optimization of several parameters. The following table summarizes these key parameters and provides insights for effective optimization.
| Parameter | Common Choices | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands | PdCl₂(PPh₃)₂ is often preferred due to its air stability. Catalyst loading can typically range from 1-5 mol%. Lowering the catalyst loading is desirable for process efficiency but may require longer reaction times or higher temperatures. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the classical Sonogashira mechanism to facilitate the formation of the copper acetylide. The amount is typically 1-2 times that of the palladium catalyst. In cases of significant alkyne homocoupling, a copper-free protocol may be advantageous. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is often used as it also serves as a solvent in some cases and neutralizes the hydrogen halide byproduct. The choice of base can significantly impact the reaction rate and yield. Inorganic bases can be used in certain protocols. |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | The solvent should be anhydrous and degassed to prevent side reactions. The choice of solvent can affect the solubility of the reagents and the reaction temperature. |
| Temperature | Room Temperature to 120 °C | The high reactivity of the C-I bond often allows for milder reaction conditions. However, for less reactive alkynes, heating may be necessary. Microwave irradiation can sometimes be employed to reduce reaction times. |
| Ligands | Triphenylphosphine (PPh₃), Xantphos, SPhos | For Pd(OAc)₂ or other ligandless palladium sources, the addition of a phosphine ligand is necessary to form the active catalytic species. The choice of ligand can influence the stability and activity of the catalyst. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to Pd(0).
-
Insufficient Degassing: Oxygen can deactivate the catalyst and promote alkyne homocoupling. Ensure the reaction setup is properly purged with an inert gas and that degassed solvents are used.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Experiment with different options if the initial conditions are unsuccessful.
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen and copper. Minimize this by ensuring strictly anaerobic conditions. A copper-free protocol can also be explored.
-
Dehalogenation of the 4-Iodopyrazole: This can occur under certain conditions, leading to the formation of the corresponding pyrazole. This may be minimized by adjusting the base or lowering the reaction temperature.
-
Conclusion
The Sonogashira coupling of 4-iodopyrazoles is a powerful and reliable method for the synthesis of 4-alkynylpyrazoles, which are valuable scaffolds in drug discovery and materials science. By understanding the reaction mechanism, the importance of N-H protection, and the influence of key reaction parameters, researchers can effectively apply and optimize this transformation. The detailed protocol and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important reaction in the laboratory.
References
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc. YouTube. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Yang, B., Liu, Y., & Li, Y. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(11), 17739–17753. [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074–2145. [Link]
-
Wang, X., Gurubrahamam, R., & Li, M. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Nanomaterials, 10(11), 2205. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. ARKIVOC, 2014(6), 54–71. [Link]
-
Das, S., & Bhanja, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163–5182. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
-
Sadek, O., Wieczorek, E., & Bräse, S. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Organic & Biomolecular Chemistry, 23(12), 3456–3460. [Link]
-
Li, J., Wang, Y., & Chen, J. (2023). N2-site-selective cross-couplings of tetrazoles with indoles. Organic Chemistry Frontiers, 10(15), 3749–3755. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6966–7019. [Link]
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
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The Strategic Utility of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
In the landscape of contemporary medicinal chemistry and organic synthesis, the pyrazole nucleus stands out as a "privileged scaffold"[1]. Its prevalence in a multitude of biologically active compounds, ranging from anti-inflammatory agents to potent kinase inhibitors, underscores its significance[2][3]. The strategic functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutics. 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid emerges as a particularly valuable building block, ingeniously combining three key tactical elements in a single molecule: a readily modifiable iodinated pyrazole core, a linker-ready propanoic acid chain, and a methyl group that can influence binding selectivity and metabolic stability.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and versatile applications of this compound. We will explore its role in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions and its utility in creating diverse molecular libraries through derivatization of the carboxylic acid moiety. The protocols detailed herein are designed to be robust and adaptable, empowering chemists to leverage this building block to its full potential.
Physicochemical Properties
A comprehensive understanding of a building block's physical and chemical characteristics is fundamental to its effective application. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H9IN2O2 | PubChem |
| Molecular Weight | 296.06 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | --- |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 (predicted) | --- |
| CAS Number | Not available | --- |
Proposed Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from commercially available 3-methylpyrazole. This proposed route leverages a regioselective N-alkylation followed by a regioselective iodination.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 3-methylpyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product. The alkylation of 3(5)-methylpyrazole can yield a mixture of isomers[4].
Step 2: Synthesis of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate
-
Reflux the reaction mixture for 16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the iodinated ester. The use of an oxidizing agent like CAN promotes the regioselective iodination at the electron-rich C4 position of the pyrazole ring[5].
Step 3: Synthesis of this compound
-
Dissolve the ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Applications in Cross-Coupling Reactions
The carbon-iodine bond at the C4 position of the pyrazole ring is a prime handle for palladium- and copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
Caption: Key cross-coupling reactions utilizing the title compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp2)-C(sp2) bonds.
Reaction Scheme:
Procedure:
-
To a reaction vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or preparative HPLC.
Protocol 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynyl pyrazoles, which are valuable precursors for further transformations[7][8].
Reaction Scheme:
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like PdCl2(PPh3)2 (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.06 eq.) under an inert atmosphere.
-
Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.2 eq.) and stir the reaction at room temperature to 50 °C until completion.
-
After the reaction is complete, dilute with water and acidify with 1M HCl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by chromatography.
Derivatization via the Propanoic Acid Moiety
The propanoic acid side chain provides a convenient handle for derivatization, most commonly through amide bond formation. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships, which is crucial in drug discovery[9][10]. The propanoic acid moiety can also influence the pharmacokinetic properties of a molecule[11][12][13].
Protocol 3: Amide Coupling
Reaction Scheme:
Procedure:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent, for example, EDC (1.2 eq.) and HOBt (1.2 eq.), and stir for 15 minutes at room temperature to activate the carboxylic acid[7].
-
Add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion
This compound is a highly versatile and strategically designed building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for sequential and orthogonal modifications, providing rapid access to a wide range of complex molecules. The robust protocols outlined in this application note for its synthesis and subsequent derivatization through cross-coupling and amide formation reactions demonstrate its broad utility. By leveraging this powerful intermediate, researchers can significantly accelerate their discovery and development programs.
References
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Biffi, G., et al. (1983). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 105(25), 7353–7358. Available at: [Link]
-
de Oliveira, P. F., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – A European Journal. Available at: [Link]
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. Available at: [Link]
-
Novotná, K., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]
-
Sukoyan, A. H., et al. (2021). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Propionic acid. In Wikipedia. Available at: [Link]
-
Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Schmalzbauer, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Del Giudice, M. R., et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. Available at: [Link]
-
Schmalzbauer, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
-
Hryhorenko, D., et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry – A European Journal. Available at: [Link]
-
Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Regan, J., et al. (2002). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Lahham, S. H., et al. (2011). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. Available at: [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Brehm, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Priehodová, E., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][14]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
biocrates life sciences ag. (2025). Propionic acid – metabolite. Available at: [Link]
-
Wang, F., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a cornerstone structural motif in a vast array of biologically active molecules, playing a pivotal role in medicinal chemistry and agrochemical research. The strategic introduction of an alkyl substituent onto one of the nitrogen atoms of the pyrazole ring can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement.[1] For 4-iodopyrazoles, the iodine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, rendering the regioselective N-alkylation a critical step in the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the experimental conditions for the N-alkylation of 4-iodopyrazoles, detailing various methodologies and offering insights into the causal factors that govern these transformations.
Understanding Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers. The regioselectivity of this reaction is primarily governed by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the nature of the base and solvent employed.[2][3] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[1][2] The choice of a non-coordinating base can favor alkylation at the sterically less encumbered nitrogen, while coordinating metallic bases may direct the alkylation to the more accessible nitrogen by masking the other through coordination.
Comparative Overview of N-Alkylation Methods
The selection of an appropriate N-alkylation method for 4-iodopyrazole is contingent upon several factors, including the nature of the alkylating agent, desired reaction time, scalability, and functional group tolerance. The following table provides a comparative summary of common methods.
| Method | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Typical Yield | Advantages & Disadvantages |
| Base-Mediated | Alkyl Halides | NaOH, K₂CO₃, Cs₂CO₃ | None | Acetone, DMF, Acetonitrile | Room Temp. to Reflux | Good to Excellent | Advantages: Simple, cost-effective, readily available reagents.[1] Disadvantages: Can require harsh conditions, potential for side reactions. |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | KOH, K₂CO₃ | TBAB, 18-crown-6 | Toluene, Dichloromethane, or Solvent-free | Room Temp. to 80°C | Good to Excellent | Advantages: High yields, mild conditions, suitable for biphasic systems, can sometimes be performed solvent-free.[1][4] Disadvantages: Catalyst may need to be removed from the final product. |
| Microwave-Assisted | Alkyl Halides | K₂CO₃, DBU | None | DMF, Ethanol | 100-150°C | Good to Excellent | Advantages: Rapid reaction times, improved yields, suitable for high-throughput synthesis.[1] Disadvantages: Requires specialized microwave equipment. |
| Acid-Catalyzed | Trichloroacetimidates | None | Brønsted Acid (e.g., CSA) | DCE | Room Temp. | Good | Advantages: Mild alternative to strong bases, suitable for acid-sensitive substrates.[2][5] Disadvantages: Limited to specific alkylating agents. |
| Mitsunobu Reaction | Alcohols | - | DEAD/DIAD, PPh₃ | THF, Dioxane | 0°C to Room Temp. | Good | Advantages: Mild conditions, stereochemical inversion at the alcohol center.[6][7] Disadvantages: Stoichiometric amounts of reagents, formation of triphenylphosphine oxide byproduct can complicate purification. |
Experimental Protocols
Protocol 1: Classical Base-Mediated N-Alkylation
This method is a straightforward and widely used approach for the N-alkylation of pyrazoles. The choice of base and solvent can be optimized to improve yield and regioselectivity.
Reaction Workflow:
Caption: Workflow for Base-Mediated N-Alkylation.
Materials:
-
4-Iodopyrazole
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Base (e.g., 20% aqueous Sodium Hydroxide or solid Potassium Carbonate)
-
Solvent (e.g., Acetone or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-iodopyrazole (1.0 eq.) in the chosen solvent (e.g., acetone, 0.5 M), add the base (e.g., 20% aqueous NaOH, 1.5 eq.) with stirring.[1]
-
To this mixture, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.[1]
-
Extract the mixture with an organic solvent (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-iodopyrazole.[1] The polarity of the eluent for column chromatography will depend on the specific product, but a gradient of ethyl acetate in hexanes is a common starting point.[8][9]
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
PTC is a highly efficient method that facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions. This method can sometimes be performed solvent-free.[1][4]
Reaction Mechanism Overview:
Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation.
Materials:
-
4-Iodopyrazole
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Solid base (e.g., Potassium hydroxide or Potassium Carbonate)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene (optional)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-iodopyrazole (1.0 eq.), powdered base (e.g., KOH, 3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).[1]
-
Add the alkyl halide (1.1 eq.) to the mixture.[1] For solvent-free conditions, proceed to the next step. If a solvent is used, add toluene to a concentration of 0.5 M.[1]
-
Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring by TLC.[1]
-
After completion, add water to dissolve the inorganic salts.[1]
-
Extract the product with a suitable organic solvent.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically accelerate reaction rates and often leads to improved yields, making it an attractive method for rapid synthesis.[1]
Materials:
-
4-Iodopyrazole
-
Alkyl halide
-
Base (e.g., Potassium Carbonate or Cesium Carbonate)
-
Solvent (e.g., DMF or Ethanol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-iodopyrazole (1.0 eq.), the base (2.0 eq.), and the chosen solvent.
-
Add the alkyl halide (1.2 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (typically 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides a mild, non-basic alternative for N-alkylation, which is particularly useful for substrates that are sensitive to strong bases.[2][5] The reaction proceeds through the formation of a carbocation intermediate.[2]
Proposed Reaction Mechanism:
Caption: Mechanism of Acid-Catalyzed N-Alkylation.
Materials:
-
4-Iodopyrazole
-
Alkyl trichloroacetimidate
-
Brønsted acid catalyst (e.g., Camphorsulfonic acid - CSA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine 4-iodopyrazole (1.0 eq.), the alkyl trichloroacetimidate (1.0 eq.), and the Brønsted acid catalyst (e.g., CSA, 0.2 eq.).[2]
-
Add anhydrous DCE to form a 0.25 M solution.[2]
-
Stir the reaction at room temperature for approximately 4 hours.[2]
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Purify the crude product by silica gel flash column chromatography.[2]
Protocol 5: Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of pyrazoles using an alcohol as the alkylating agent under mild, neutral conditions. A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter.[6]
Materials:
-
4-Iodopyrazole
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
Dissolve 4-iodopyrazle (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by trituration or crystallization.
Conclusion
The N-alkylation of 4-iodopyrazoles is a fundamental transformation that opens the door to a wide range of complex and biologically relevant molecules.[1] The choice of synthetic method should be carefully considered based on the specific requirements of the target molecule and the available resources. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform this key chemical modification.[1]
References
- BenchChem. (2025).
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
ResearchGate. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
-
PubMed Central. (2022). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Angewandte Chemie International Edition. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. [Link]
-
ACS Publications. (2009). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Portal de Recerca de Catalunya. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
-
Organic Synthesis. (2019). Mitsunobu Reaction. [Link]
-
ResearchGate. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]
-
NIH. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
ResearchGate. (2008). Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. [Link]
-
OUCI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. [Link]
-
ResearchGate. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Journal of Chemical Health Risks. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
The Welch Foundation. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
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Application Note: Microwave-Assisted Synthesis of 4-Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating activities as anti-inflammatory, anticancer, and antimicrobial agents.[3] The substitution pattern on the pyrazole ring is critical for modulating biological activity, with the 4-position being a key site for functionalization to enhance potency and selectivity.
Traditional synthetic routes to 4-substituted pyrazoles often involve lengthy reaction times, harsh conditions, and multi-step procedures that can lead to low overall yields and significant waste.[2][4] The demand for rapid compound library generation in drug discovery necessitates more efficient, sustainable, and high-throughput synthetic methodologies.
The Microwave Advantage: Transforming Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses the limitations of conventional heating.[5] Unlike conventional methods that rely on slow conductive heating, microwave irradiation utilizes dielectric heating. Polar molecules or ions in the reaction mixture absorb microwave energy, leading to rapid, uniform, and efficient heating of the bulk solution. This results in dramatic rate enhancements, often reducing reaction times from many hours to mere minutes.[3][6]
The primary advantages of employing microwave-assisted techniques for pyrazole synthesis include:
-
Drastic Reduction in Reaction Time: Reactions are often completed in 2-20 minutes compared to 8-24 hours under conventional reflux.[3][4][5]
-
Increased Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reaction profiles and higher isolated yields.[7][8]
-
Enhanced Reaction Efficiency: Enables reactions that may not proceed under conventional heating and allows for the use of more environmentally benign solvents, or even solvent-free conditions.[7][9][10]
-
Consistency and Reproducibility: Modern microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility.
This alignment with the principles of Green Chemistry—saving time, energy, and reducing waste—makes MAOS an indispensable tool for modern chemical synthesis.[1][2]
Key Synthetic Pathways to 4-Substituted Pyrazoles
Microwave irradiation can be effectively applied to several established synthetic strategies. Two of the most powerful and versatile methods for accessing 4-substituted pyrazoles are detailed below.
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted reaction is straightforward and efficient.
Caption: General experimental workflow for microwave-assisted synthesis.
A. Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Equivalents
The most fundamental approach to constructing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent like an enone).[11][12] Microwave irradiation dramatically accelerates this process, often driving it to completion in minutes. This method is highly versatile for creating a wide range of substituted pyrazoles by varying the precursors.
Caption: Mechanism of pyrazole formation via cyclocondensation.
B. Vilsmeier-Haack Formylation of Hydrazones
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich ring. When applied to hydrazones derived from ketones, it proceeds via an electrocyclization and formylation sequence to yield 1,3-disubstituted-4-formylpyrazoles.[13][14] These 4-formylpyrazoles are exceptionally valuable intermediates, as the aldehyde functionality can be readily transformed into a vast number of other substituents. Microwave assistance makes this a highly efficient, one-pot transformation from the hydrazone precursor.[6][15]
Caption: Mechanism of Vilsmeier-Haack pyrazole synthesis.
Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Microwave reactor vials are designed for high pressures; never exceed the manufacturer's recommended volume or temperature limits.
Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolones
This protocol demonstrates a highly efficient, three-component, solvent-free reaction for the synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone, adapted from Hu et al.[7]
Materials & Equipment:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
-
Microwave reactor (protocol adapted from a domestic oven; a dedicated scientific reactor is recommended for precise temperature control)
-
10 mL microwave reactor vial with snap cap and septum
-
Magnetic stir bar
-
Ethyl acetate (for work-up)
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) into a 10 mL microwave reactor vial containing a magnetic stir bar.
-
Seal the vial securely.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a constant power of 420 W for 10 minutes. If using a scientific reactor, set the temperature to 120-140 °C and monitor pressure, with a reaction time of 10 minutes.
-
After irradiation, allow the vial to cool to room temperature.
-
Open the vial and add ethyl acetate to the resulting solid.
-
Triturate the solid with a spatula, then collect the product by suction filtration.
-
Wash the solid with a small amount of cold ethyl acetate and dry to afford the pure product.
Protocol 2: Microwave-Assisted Vilsmeier-Haack Synthesis of 4-Formylpyrazoles
This protocol describes the synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde, a two-step process involving hydrazone formation followed by microwave-assisted cyclization-formylation.[6][16]
Step 2A: Synthesis of Hydrazone Precursor
-
In a round-bottom flask, dissolve 4'-methylacetophenone (10 mmol) and phenylhydrazine (10 mmol) in 20 mL of ethanol.
-
Add 3-4 drops of glacial acetic acid.
-
Heat the mixture to a gentle reflux for 2-3 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture in an ice bath. Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.
Step 2B: Microwave-Assisted Vilsmeier-Haack Reaction Materials & Equipment:
-
Hydrazone precursor from Step 2A
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate solution (for work-up)
-
Microwave reactor
-
10 mL microwave reactor vial with cap
-
Magnetic stir bar
Procedure:
-
In a separate flask cooled in an ice bath, slowly add POCl₃ (3 equivalents) to DMF (5 mL) with stirring to prepare the Vilsmeier-Haack reagent. Stir for 15 minutes.
-
In a 10 mL microwave vial, place the hydrazone precursor (1 mmol) and a magnetic stir bar.
-
Add the pre-formed Vilsmeier-Haack reagent to the microwave vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes.[6] Monitor the reaction by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of potassium carbonate until the pH is ~7-8.
-
The product will precipitate as a solid. Collect it by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 4-formylpyrazole.
Data Presentation: Survey of Microwave-Assisted Syntheses
The following table summarizes various conditions and results for the microwave-assisted synthesis of 4-substituted pyrazoles, showcasing the versatility of this technique.
| Precursors | 4-Position Substituent | Catalyst/Solvent | MW Conditions | Yield | Reference |
| Ethyl acetoacetate, Hydrazine, Aldehyde | Arylidene | None / Solvent-free | 420 W, 10 min | 51-98% | [7] |
| Hydrazone of Acetophenone | Formyl | POCl₃-DMF / Neat | 120 °C, 5-15 min | High | [6] |
| 1,3-Diketone, Aryl Hydrazine | Aryl | Acetic Acid / Ethanol | 360 W, 120 °C, 7-10 min | 68-86% | [3] |
| 4-Nitrophenylhydrazine, 1,1,1-Trifluoro-2,4-pentanedione | Trifluoromethyl | HCl / Acetonitrile | 150 °C, 5 min | High | [12] |
| Hydrazine, β-ketoester, Aldehyde, Malononitrile | Fused Pyrano ring | Zinc Triflate (10 mol%) / Solvent-free | 80-120 °C, 10-15 min | 92-99% | [3] |
| Chalcone, Hydrazine Hydrate | Phenyl | Acetic Acid / Ethanol | Not specified | High | [17] |
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and sustainable platform for the construction of 4-substituted pyrazoles. By dramatically accelerating reaction rates and improving yields, this technology empowers researchers to rapidly access diverse libraries of these medicinally vital scaffolds. The protocols and data presented herein demonstrate the broad applicability and significant advantages of MAOS, establishing it as an essential technique for modern organic synthesis and drug discovery.
References
-
Hu, H., Chen, J., Li, Z., & Yang, G. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(11), 8403-8411. [Link]
-
Kumari, S., & Singh, R. K. (2020). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Patil, S., et al. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal. [Link]
-
Siddiqui, N., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-146. [Link]
-
Venkateswarlu, S., et al. (2018). Synthesis of pyrazoles and dihydropyrazoles. ResearchGate. [Link]
-
Swarnkar, D., Ameta, R., & Vyas, R. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Martins, M. A. P., et al. (2011). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
-
Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. [Link]
-
Yilmaz, I., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Sharma, P., & Kumar, A. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Biological and Chemical Chronicles. [Link]
-
Singh, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
-
Jones, C. D., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Ranises, A., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Organic Process Research & Development, 15(4), 843-853. [Link]
-
Rastogi, S., & Srivastava, N. (2019). Microwave Assisted Synthesis and Anti-inflammatory Activity of Substituted Pyrazole Derivatives. International Journal of Advanced Research in Medicinal Chemistry. [Link]
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Application Notes & Protocols: Purification of Pyrazole Propanoic Acid Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the purification of pyrazole propanoic acid derivatives using column chromatography, a critical step in their synthesis and development for therapeutic applications. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known for a wide range of pharmacological activities.[1][2][3][4] The presence of the propanoic acid moiety introduces specific challenges to the purification process, primarily due to the compound's acidic nature and potential for peak tailing and strong interaction with the stationary phase. This document provides an in-depth analysis of the principles, a detailed step-by-step protocol for flash column chromatography, and a robust troubleshooting guide to empower researchers to achieve high purity of their target molecules.
Introduction: The Significance of Purifying Pyrazole Propanoic Acid Derivatives
Pyrazole derivatives are foundational scaffolds in drug discovery, exhibiting activities such as anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][4] Specifically, pyrazol-3-propanoic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis, making them promising candidates for treating inflammatory and allergic diseases.[5] The purity of these active pharmaceutical ingredients (APIs) is paramount, as impurities can affect biological activity, toxicity, and overall drug safety and efficacy.
Column chromatography is a cornerstone purification technique in organic synthesis, enabling the separation of compounds from complex reaction mixtures based on their differential adsorption to a stationary phase.[6] For pyrazole propanoic acid derivatives, careful selection of chromatographic conditions is essential to overcome the challenges posed by their acidic functional group and to resolve them from structurally similar impurities.
The Chromatographic Principle: A Causal Approach
The separation of pyrazole propanoic acid derivatives by normal-phase column chromatography is governed by the polarity differences between the target compound and its impurities. The key components of this process are the stationary phase and the mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is the most widely used stationary phase for flash chromatography due to its high surface area and affordability.[6][7] The surface of silica gel is populated with acidic silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions with polar functional groups on the analyte. The carboxylic acid group of a pyrazole propanoic acid derivative is highly polar and will interact strongly with the silica surface. This strong interaction can sometimes lead to peak tailing or irreversible adsorption.[8][9]
-
Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the column, carrying the analytes with it. The choice of mobile phase is critical for achieving good separation.[7] A less polar mobile phase will result in stronger retention of polar compounds on the silica gel, while a more polar mobile phase will compete with the analytes for adsorption sites, causing them to move down the column more quickly. For pyrazole propanoic acid derivatives, a common mobile phase system is a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane or petroleum ether).[7][10]
The interplay between the stationary and mobile phases dictates the separation. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.[6]
Pre-Purification: The Importance of Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using TLC. TLC serves as a rapid, small-scale pilot for the column separation.
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots using a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Optimization: Adjust the polarity of the mobile phase to achieve a clear separation between the desired product and impurities, aiming for an Rf value of 0.2-0.3 for the target compound. If spots are streaking, the addition of a small amount of acetic or formic acid to the mobile phase can help to improve the spot shape by protonating the carboxylic acid and reducing its interaction with the silica.
Detailed Protocol: Flash Column Chromatography of a Pyrazole Propanoic Acid Derivative
This protocol outlines a general procedure for the purification of a pyrazole propanoic acid derivative using flash column chromatography with silica gel.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (standard grade, 230-400 mesh)[7]
-
Solvents for mobile phase (HPLC grade): Hexane, Ethyl Acetate, Acetic Acid (optional)
-
Crude pyrazole propanoic acid derivative
-
Sand (acid-washed)
-
Cotton or glass wool
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
TLC plates and chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of pyrazole propanoic acid derivatives.
Step-by-Step Methodology
-
Column Preparation:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
-
Slurry Packing (Wet Method):
-
In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).[6]
-
Add the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) to the silica gel to form a slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed. A well-packed column is crucial for good separation.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude pyrazole propanoic acid derivative in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the optimized solvent system from the TLC analysis. A gradient elution is often effective. Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This allows for the separation of less polar impurities first, followed by the elution of the target compound.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot every few fractions on a TLC plate, alongside a spot of the starting crude mixture and the pure desired product (if available).
-
Develop and visualize the TLC plate to identify the fractions containing only the spot corresponding to the pyrazole propanoic acid derivative.
-
-
Isolation of the Pure Compound:
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation/Overlapping Peaks | Inappropriate mobile phase polarity.[8] | Re-optimize the mobile phase using TLC. Try a shallower gradient or an isocratic elution with a solvent system that gives better separation.[7] |
| Column overloading.[8] | Reduce the amount of sample loaded onto the column. The sample load should typically be 1-5% of the silica gel weight.[8] | |
| Peak Tailing/Streaking | Strong interaction of the acidic compound with the acidic silica gel. | Add a small percentage (0.1-1%) of a modifier like acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[12] |
| Compound Not Eluting | The compound is too polar for the current mobile phase.[8] | Drastically increase the polarity of the mobile phase (e.g., switch to a methanol/dichloromethane system). |
| Irreversible adsorption or decomposition on the silica gel.[8][13] | Test the compound's stability on a TLC plate.[13] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or performing a reversed-phase separation.[8][9] | |
| Low Recovery | Compound is too soluble in the mobile phase, leading to broad bands. | Adjust the mobile phase to have a slightly lower polarity to improve focusing of the band at the start of the elution. |
| Incomplete elution from the column. | After collecting the main product, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound. |
Advanced Considerations: Reversed-Phase and Chiral Chromatography
For highly polar pyrazole derivatives or when normal-phase chromatography fails, reversed-phase chromatography can be an effective alternative.
-
Reversed-Phase Chromatography:
-
Stationary Phase: A non-polar stationary phase, such as C18-functionalized silica, is used.[7]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and acetonitrile or methanol, is employed.[12]
-
Principle: Separation is based on hydrophobicity. Less polar compounds are retained more strongly. For acidic compounds like pyrazole propanoic acids, adding an acid (e.g., formic acid or TFA) to the mobile phase is crucial to suppress ionization and achieve good peak shape and retention.[12][14] The mobile phase pH should ideally be at least 2 units below the pKa of the carboxylic acid.[12]
-
-
Chiral Chromatography:
-
If the pyrazole propanoic acid derivative is chiral, separation of enantiomers requires a chiral stationary phase (CSP).
-
Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have proven effective for resolving pyrazole enantiomers.[15][16]
-
Mobile phases in normal-phase mode (e.g., n-hexane/ethanol) or polar organic mode (e.g., methanol/acetonitrile) can be used to achieve baseline separation of enantiomers.[15][16]
-
Conclusion
The successful purification of pyrazole propanoic acid derivatives by column chromatography is a critical skill for researchers in medicinal chemistry and drug development. By understanding the underlying principles of chromatography and the specific chemical nature of these acidic compounds, scientists can systematically develop robust purification protocols. Careful optimization of the stationary and mobile phases, guided by TLC analysis, along with the implementation of proper techniques for column packing and sample loading, will consistently lead to the isolation of high-purity materials essential for subsequent biological evaluation and development.
References
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
-
El-Malah, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
El-Malah, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]
-
Karumudi, B. S., & Nagandla, D. D. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Werz, O., et al. (2011). Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Mobile Phase Composition. Retrieved from [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
National Institutes of Health. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]
-
National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Application Note & Protocol Guide: A Multi-Technique Approach for the Unambiguous Characterization of Pyrazole Regioisomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis, particularly with unsymmetrical precursors, often yields mixtures of regioisomers.[1] These isomers can exhibit vastly different pharmacological, toxicological, and material properties. Consequently, the unambiguous characterization and differentiation of pyrazole regioisomers is not merely an analytical task but a critical step in ensuring the safety, efficacy, and reliability of a final product. This guide provides a comprehensive overview of the modern analytical techniques employed for this purpose, grounded in the principles of orthogonal verification. We will delve into the causality behind experimental choices, provide detailed protocols for key spectroscopic methods, and present an integrated workflow for confident structural elucidation.
The Analytical Challenge: Why Are Pyrazole Regioisomers Difficult to Differentiate?
The synthesis of 1,3,5-trisubstituted pyrazoles, for example, from a 1,3-diketone and a substituted hydrazine, can lead to two possible regioisomers. These isomers share the same molecular formula and mass, and often possess very similar physical properties such as polarity and melting point. This similarity makes their separation by standard chromatographic techniques challenging, though often achievable with careful optimization.[2] The primary analytical hurdle lies in definitively determining the substitution pattern on the pyrazole ring. Answering this question requires techniques sensitive to the specific electronic and spatial environment of each atom within the molecule.
An Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique. Instead, it employs an orthogonal approach where each method provides a unique and complementary piece of structural evidence. This creates a self-validating system that ensures the final structural assignment is unequivocal.
Figure 1: Integrated workflow for the characterization of pyrazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful and informative technique for distinguishing regioisomers in solution.[3][4] The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is inherently different between two regioisomers.
1D NMR (¹H and ¹³C): Initial Assessment
One-dimensional ¹H and ¹³C NMR spectra provide the first critical clues. While the spectra of two regioisomers might appear globally similar, subtle but significant differences in chemical shifts (δ) and coupling constants (J) are always present.
-
¹H NMR: The proton on the pyrazole ring (H4) and protons on substituents adjacent to the ring will show distinct chemical shifts. For instance, a substituent at the C3 position will have a different electronic influence on the N1-substituent compared to a substituent at the C5 position. This effect is often transmitted through the ring, causing downfield or upfield shifts in the N-H or N-alkyl protons.[5][6]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic.[7] The carbon attached to a substituent will have a markedly different chemical shift compared to the corresponding carbon in the other isomer.
Table 1: Representative ¹H and ¹³C Chemical Shift Differences in Regioisomers
| Nucleus | Isomer Type | Typical Chemical Shift (ppm) | Rationale for Difference |
|---|---|---|---|
| ¹H | H4 Proton | 6.0 - 6.5 | Sensitive to the electronic nature of substituents at C3 and C5. |
| N1-CH₃ | Varies | Its proximity and electronic interaction with the C5 substituent is different from the C3. | |
| ¹³C | C3 | ~150 (unsubstituted) | Directly influenced by the attached substituent; significant shifts are expected.[7] |
| C5 | ~140 (unsubstituted) | Experiences a different electronic environment compared to C3 in an asymmetrical pyrazole.[7] |
| | Substituent CH₃ | 10 - 14 | A C5-methyl typically resonates upfield compared to a C3-methyl.[7] |
Note: These are generalized values. Actual chemical shifts are highly dependent on the specific substituents and the solvent used.
2D NMR: Unambiguous Structural Assignment
While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity and spatial relationships required for an unambiguous assignment.
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. This makes it the premier method for differentiating regioisomers. By observing an NOE correlation between a proton on a substituent at the N1 position and a proton on a substituent at the C5 position, one can definitively confirm that specific regioisomer. Conversely, the absence of this correlation, and the potential presence of one to a C3 substituent, confirms the other isomer.[1][8]
Figure 2: NOE confirms the 1,5-isomer via through-space interaction.
Protocol 1: Regioisomer Assignment using 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of paramagnetic impurities.
-
Instrument Setup:
-
Acquire standard ¹H, ¹³C, and COSY spectra first to assign all proton and carbon signals.
-
Select a 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
-
Parameter Optimization:
-
Mixing Time (d8): This is the most critical parameter. It is the duration during which NOE cross-polarization occurs. Start with a mixing time of 500-800 ms. Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 1 s) to find the optimal value for your molecule's size.
-
Number of Scans (ns): Set to a multiple of 8 or 16 for phase cycling. A minimum of 8 scans is recommended.
-
Acquisition Time (aq): Should be sufficient to resolve coupled signals, typically 0.2-0.4 s.
-
-
Data Acquisition & Processing:
-
Acquire the 2D data. Total experiment time can range from 30 minutes to several hours.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
-
-
Analysis:
-
Look for the key cross-peak correlating the N1-substituent protons with either the C5-substituent protons or the C3-substituent protons.
-
The presence of a cross-peak between the N1-CH₃ and a C5-Aryl proton, for example, is irrefutable evidence for that specific regioisomer.[8]
-
Causality: HMBC detects correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). This is exceptionally useful for confirming the pyrazole core structure and the placement of substituents. For a 1,5-disubstituted pyrazole, the protons of the N1-substituent will show a ³J correlation to the C5 carbon, but not to the C3 carbon. The opposite is true for the 1,3-isomer. This provides powerful complementary evidence to the NOESY data.[8]
Mass Spectrometry (MS): Orthogonal Verification
While NMR is the primary tool for structure elucidation, mass spectrometry provides essential, orthogonal confirmation. Regioisomers have identical mass, but their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can be distinct.[8][9]
Causality: The connectivity differences between regioisomers can lead to different fragmentation pathways upon collision-induced dissociation (CID). A bond that is readily cleaved in one isomer may be more stable in another, leading to a unique set of product ions. This allows for the creation of a "fingerprint" mass spectrum for each isomer.[10]
Protocol 2: Differentiation using Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of each purified regioisomer in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid.
-
Direct Infusion Analysis:
-
Infuse each sample separately into the mass spectrometer.
-
Obtain a full scan (MS1) spectrum to confirm the presence of the protonated molecule [M+H]⁺.
-
-
Product Ion Scan (MS2):
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Ramp the collision energy (e.g., from 10 to 40 eV) to find an optimal energy that produces a rich spectrum of fragment ions.
-
Acquire the product ion spectrum for each isomer at the optimized collision energy.
-
-
Analysis:
-
Compare the two MS/MS spectra.
-
Identify unique fragment ions or significant differences in the relative abundance of common fragments. For example, the loss of a substituent might be more favorable in one isomer over the other, resulting in a different base peak in the MS/MS spectrum.
-
This unique fragmentation pattern serves as a validation of the structure assigned by NMR.
-
X-ray Crystallography: The Definitive Answer
When an unambiguous structure is required for regulatory filings or to resolve conflicting spectroscopic data, single-crystal X-ray crystallography is the gold standard.[1][11]
Causality: This technique determines the precise three-dimensional coordinates of every atom in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. It provides an absolute, unequivocal map of the molecular structure, leaving no doubt as to the regiochemistry.[5]
Protocol 3: General Procedure for Single Crystal X-ray Crystallography
-
Crystal Growth: This is the most critical and often most challenging step.
-
Dissolve the purified regioisomer in a minimal amount of a suitable solvent.
-
Use a slow evaporation or solvent/anti-solvent diffusion technique. Common solvent systems include dichloromethane/hexane, ethyl acetate/heptane, or methanol/water.
-
The goal is to grow single, well-ordered crystals of sufficient size (>0.1 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a diffractometer.[5]
-
Data is collected by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data to yield the final structure.[5]
-
-
Analysis: The output is a definitive 3D structure with precise bond lengths and angles, confirming the substitution pattern beyond doubt.
Conclusion
The characterization of pyrazole regioisomers is a critical task that demands a rigorous, multi-technique approach. While 1D NMR provides initial clues, it is the sophisticated application of 2D NMR techniques, particularly NOESY and HMBC, that provides the foundation for unambiguous assignment in solution. Mass spectrometry offers a rapid and powerful method for orthogonal verification of these assignments. For absolute proof, especially in high-stakes pharmaceutical development, single-crystal X-ray crystallography remains the ultimate arbiter. By integrating these techniques into a logical workflow, researchers can confidently and accurately determine the structure of their synthesized pyrazoles, ensuring the integrity and validity of their scientific findings.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB. Retrieved January 18, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 18, 2026, from [Link]
-
Festa, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. Available from: [Link]
-
Roy, K., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14. Available from: [Link]
-
Raffo, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. Available from: [Link]
-
Alarcón-Polo, E., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 61(12), 643-659. Available from: [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available from: [Link]
-
Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. First Scientific Conference the Collage of Sciences. Available from: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available from: [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Chen, B. C., et al. (1991). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 56(13), 4303-4308. Available from: [Link]
-
Lee, J. W., et al. (2020). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 92(15), 10328–10336. Available from: [Link]
-
Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Retrieved January 18, 2026, from [Link]
-
1-NHCOCH3-(E-ISOMER)-PYRAZOLE - Optional[15N NMR] - Chemical Shifts. (n.d.). Spectrabase. Retrieved January 18, 2026, from [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. (2023). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. Retrieved January 18, 2026, from [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). PDF. Retrieved January 18, 2026, from [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, achieving high yields can be a significant challenge. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the causality behind each experimental step, ensuring a deeper understanding and more effective troubleshooting.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve low-yield problems.
Caption: A systematic workflow for diagnosing low-yield issues in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Section 1: Starting Materials and Reagents
Q1: My pyrazole synthesis is giving a low yield, but the literature reports it as high-yielding. Could my starting materials be the issue?
A1: Absolutely. The purity and integrity of your starting materials are paramount and a common source of poor outcomes.[1]
-
Purity of the 1,3-Dicarbonyl Compound: Commercially available 1,3-dicarbonyl compounds can exist as a mixture of keto and enol tautomers. While this equilibrium is inherent, impurities from the manufacturing process can interfere with the reaction. Verify the purity by NMR or GC-MS before use.
-
Hydrazine Stability and Purity: Hydrazine and its derivatives, especially hydrazine hydrate, are susceptible to oxidation by atmospheric oxygen. This degradation can reduce the effective concentration of your nucleophile. It is advisable to use freshly opened bottles or to purify stored hydrazines if degradation is suspected.
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the hydrazine derivative (e.g., 1.1 equivalents) can sometimes be beneficial to drive the reaction to completion, especially if the dicarbonyl is precious. However, a large excess can complicate purification.
Troubleshooting Protocol:
-
Verify Purity: Run a quick ¹H NMR or LC-MS on your 1,3-dicarbonyl and hydrazine starting materials. Compare against reference spectra to ensure identity and check for significant impurities.
-
Use Fresh Reagents: If possible, repeat the reaction using a freshly opened bottle of hydrazine hydrate.
-
Check Water Content: Hydrazine hydrate contains water. If your reaction is sensitive to water, consider using anhydrous hydrazine, but exercise extreme caution as it is highly toxic and explosive.[2]
Q2: I'm using a substituted hydrazine. Could its structure be hindering the reaction?
A2: Yes, the electronic and steric properties of the substituent on the hydrazine can dramatically affect its nucleophilicity and, consequently, the reaction rate and yield.[1]
-
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) on an aryl hydrazine reduce the nucleophilicity of the nitrogen atoms, slowing down the initial condensation step. These reactions may require more forcing conditions (higher temperature, stronger acid catalyst).
-
Steric Hindrance: Bulky substituents on the hydrazine (e.g., a tert-butyl group) or on the 1,3-dicarbonyl compound can sterically hinder the approach of the nucleophile to the carbonyl carbon.[1][3] This can significantly lower the reaction rate.
Expert Insight: For sterically hindered substrates, consider microwave-assisted synthesis. The rapid heating can often overcome activation energy barriers that are problematic under conventional heating, leading to improved yields and shorter reaction times.[4][5]
Section 2: Reaction Conditions
Q3: My reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What should I do?
A3: This indicates an incomplete reaction, which is one of the most common causes of low yield.[4] The issue likely lies with the reaction kinetics and can be addressed by modifying the conditions.
-
Temperature: Many pyrazole syntheses, particularly the Knorr synthesis, require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, slowly increasing the temperature (e.g., to 60 °C, 80 °C, or reflux) while monitoring by TLC is the first logical step.
-
Catalyst: The condensation of a hydrazine with a 1,3-dicarbonyl is typically acid-catalyzed.[6][7] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.[8]
-
If no catalyst was used: Add a catalytic amount of a weak acid like glacial acetic acid (often used as the solvent itself) or a stronger acid like p-toluenesulfonic acid (p-TsOH).[9]
-
If a catalyst was used: The catalyst loading or type may be suboptimal. You may need to screen different acid catalysts (e.g., H₂SO₄, HCl) or Lewis acids.
-
| Catalyst Type | Typical Application & Considerations |
| Brønsted Acids | |
| Acetic Acid (AcOH) | Often used as both catalyst and solvent. Mild and effective for many standard Knorr syntheses.[9] |
| Mineral Acids (HCl, H₂SO₄) | Stronger acids that can accelerate the reaction but may also promote side reactions if not used judiciously.[8] |
| Lewis Acids | |
| Zinc Oxide (nano-ZnO) | Can act as a heterogeneous catalyst, simplifying work-up and improving yields in some cases. |
| Lithium Perchlorate (LiClO₄) | An eco-friendly Lewis acid catalyst shown to be effective for some pyrazole syntheses at room temperature.[5] |
Q4: My choice of solvent seems to be giving poor results. How do I select the optimal solvent?
A4: Solvent selection is critical as it influences reactant solubility and can mediate the reaction mechanism. A suboptimal solvent can lead to poor solubility, slow reaction rates, or even favor side reactions.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common solvents for standard Knorr-type syntheses. They are good at solvating the reactants and the polar intermediates. Acetic acid has the added benefit of acting as the acid catalyst.[9]
-
Aprotic Dipolar Solvents (e.g., DMF, DMSO): For certain substrates, such as the reaction of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents can lead to better yields and higher regioselectivity compared to protic solvents like ethanol.[1][3]
Troubleshooting Protocol:
-
Ensure Solubility: Check that your starting materials are fully soluble in the chosen solvent at the reaction temperature. If not, select a different solvent.
-
Solvent Screening: If yield is still low, perform small-scale parallel screens with different solvents (e.g., Ethanol, Acetic Acid, DMF, Toluene) to identify the optimal medium for your specific substrate combination.
Section 3: Side Reactions and Byproduct Formation
Q5: I've isolated my product, but the yield is low and the NMR spectrum is complex, suggesting a mixture of isomers. How can I resolve this?
A5: The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[3][10] The initial nucleophilic attack from the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
The regiochemical outcome is influenced by:
-
Sterics: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronics: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack.
-
Reaction Conditions: pH, solvent, and temperature can all influence the ratio of isomers.[3]
Strategies to Improve Regioselectivity:
-
Solvent Modification: As mentioned, switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMA) can dramatically improve regioselectivity in favor of one isomer.[5]
-
pH Control: The mechanism of Knorr synthesis is pH-dependent. Adjusting the acidity can alter the rate-determining step and influence which carbonyl is attacked preferentially.[8]
-
Purification: If isomer formation cannot be suppressed, the focus shifts to purification. Isomers can often be separated by column chromatography on silica gel, though it may require careful solvent gradient optimization.
Q6: My reaction mixture has a strong yellow or red color, and after work-up, I have a low yield of an impure product. What could be happening?
A6: The formation of intense colors often points to side reactions involving the hydrazine starting material or the formation of conjugated, non-pyrazole byproducts.[10]
-
Pyrazoline Formation: If you are synthesizing pyrazoles from α,β-unsaturated ketones, the initial product is a pyrazoline. This intermediate requires a subsequent oxidation step to aromatize to the final pyrazole.[11] If this oxidation is incomplete, the pyrazoline will remain as a significant, often colored, byproduct.
-
Hydrazone Byproducts: In some cases, stable N-arylhydrazones can be formed as byproducts, reducing the amount of material that proceeds to the final cyclized product.[3][11]
Troubleshooting Protocol:
-
Identify the Byproduct: Use LC-MS and ¹H NMR on the crude mixture to identify the mass and structure of the main byproduct. An intermediate like a pyrazoline will have a different mass and proton signals (e.g., aliphatic CH₂ protons) compared to the aromatic pyrazole.
-
Force Aromatization: If a pyrazoline intermediate is identified, you may need to add an oxidant to the reaction or modify the work-up. Options include simply heating in DMSO under an oxygen atmosphere or using a mild chemical oxidant.[12]
-
Purification: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration and recrystallization.
Experimental Protocol: Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol provides a detailed methodology for a standard Knorr pyrazole synthesis. It should be adapted based on the specific reactivity of your substrates.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (solvent and catalyst)
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).
-
Addition of Reagents: Add acetylacetone (2.0 g, 20 mmol) to the acetic acid. Begin stirring. Slowly add phenylhydrazine (2.16 g, 20 mmol) dropwise to the solution. The addition is exothermic, so control the rate to maintain a moderate temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.[4] Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), checking for the consumption of the starting materials.[4]
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization and Extraction: The product may precipitate as a solid or oil. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
References
- Troubleshooting common issues in pyrazole synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtA95ThVfuGgrzDYMHgC198nEg49RMdoflu-WOjeGq6syJNrszpCr88jVVuLdbiwV8NIOgZNDeX1OYQNeR6R0e1bvJnx_auicBz7eZeHLo3UTYjBiDQhIaxc9ayno9e7NGyA3Dy8SZ3SNfDHG5cLkFkRGDJ_TM_Wjyc857lGjsiC_1g49R-5ri9-P9NDTW6s=]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6156906/]
- Troubleshooting low conversion rates in pyrazole synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEurnTyQcPKVUmlORVdxMxOTQgnCESgxt2T-XIpm3PMbv-270oIclojsRHbf-86KjOKlSK9g-gCDBhqkSsGzK9aIzrytc2TfmthooI-brmi9LgqLICOUWEjd-KxYXTjiH0uvrJ_9oxV-ONRHkQZ1FgCwSzAz2kN5AGWeIgN3XSZ6Uy5j1t6Nkg_h2OlPqaghv5RfMIfoZ2d]
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- Knorr Pyrazole Synthesis. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]
- Process for the purification of pyrazoles. Google Patents. [URL: https://patents.google.
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- Method for purifying pyrazoles. Google Patents. [URL: https://patents.google.
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- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6534]
- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
Sources
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing N-Alkylation of Pyrazoles
Introduction
The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry and materials science. The substituent on the pyrazole nitrogen profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and physical characteristics. However, what appears to be a straightforward SN2 reaction is often complicated by a critical challenge: regioselectivity. For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), frequently leading to isomeric mixtures that are challenging and costly to separate.[1][2]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of pyrazole N-alkylation, optimize your reaction conditions, and achieve high yields of the desired regioisomer.
Fundamentals: The N1 vs. N2 Challenge
The core issue in alkylating unsymmetrical pyrazoles is controlling which of the two nitrogen atoms acts as the nucleophile. The outcome is a delicate balance of several competing factors:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3] For example, a substituent at the 3-position of the pyrazole ring will generally direct alkylation to the N1 position to minimize steric clash.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in modulating the reaction's regioselectivity.[4] These components can influence the conformation of the pyrazole anion and the transition state energy of the two competing pathways.[5]
Troubleshooting Guide (Q&A Format)
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity often requires a systematic optimization of reaction parameters. Here’s a breakdown of factors to investigate:
-
Analyze Steric Factors:
-
Substrate: The inherent sterics of your pyrazole are the primary director. If the 3- or 5-position has a bulky substituent, the alkylation will favor the more accessible nitrogen. For 3-substituted pyrazoles, the N1 product is typically the major isomer.[2]
-
Alkylating Agent: Using a bulkier alkylating agent can amplify the steric bias, further favoring the less hindered nitrogen. Recently, the use of sterically bulky α-halomethylsilanes as "masked" methylating agents has been shown to achieve excellent N1-selectivity.[6]
-
-
Optimize the Base and Solvent System: This is the most common and effective way to steer regioselectivity.
-
Standard Conditions: A reliable starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[1][7] This combination is particularly effective for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[7]
-
Stronger Bases: In some cases, a stronger base like sodium hydride (NaH) can prevent the formation of isomeric mixtures by ensuring complete and rapid deprotonation of the pyrazole.[4]
-
Solvent Effects: The polarity and nature of the solvent are critical.
-
Polar Aprotic Solvents (DMF, DMSO): These are generally good choices for promoting a single regioisomer.[1]
-
Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in some cases, likely due to their unique hydrogen-bonding properties influencing the transition state.
-
-
-
Consider Alternative Methodologies:
-
Acid-Catalyzed Alkylation: An alternative to base-mediated methods involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). In this method, sterics also control the major regioisomeric product.[3][8] This approach avoids strong bases, which can be beneficial for sensitive substrates.
-
Phase-Transfer Catalysis (PTC): PTC offers a mild and efficient method for N-alkylation and can sometimes provide different selectivity compared to homogeneous conditions.[9]
-
Problem 2: The yield of my N-alkylation reaction is very low. What can I do?
Answer: Low yields can stem from incomplete conversion, side reactions, or product degradation. A methodical approach to troubleshooting is essential.
-
Verify Reagent Quality and Stoichiometry:
-
Base: Ensure your base is fresh and anhydrous, especially when using hydrides like NaH. Carbonate bases can be activated by finely grinding them before use. Use at least a slight excess (1.2-2.0 equivalents).
-
Solvent: Use anhydrous solvent, as water can quench the pyrazole anion and hydrolyze some alkylating agents.
-
Alkylating Agent: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess can lead to side reactions and purification difficulties.
-
-
Optimize Reaction Conditions:
-
Temperature: Many alkylations proceed well at room temperature after initial deprotonation.[10] However, for less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered pyrazoles, heating may be necessary (e.g., 60-100 °C). Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.
-
Reaction Time: Ensure the reaction has gone to completion. Monitor its progress every few hours. Some reactions may require stirring overnight (16+ hours).[10]
-
-
Check for Competing Reactions:
-
Substrate Decomposition: If your pyrazole has sensitive functional groups, they may not be compatible with the base or temperature used. Consider a milder base (e.g., Cs₂CO₃ instead of NaH) or a lower reaction temperature.
-
Alkylating Agent Instability: Some alkylating agents, like certain benzyl bromides, can be unstable. Acid-catalyzed methods using trichloroacetimidates can be a good alternative for electrophiles prone to elimination or other side reactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles? A1: The two primary challenges are controlling regioselectivity to avoid isomeric mixtures and achieving high yields.[1] For unsymmetrical pyrazoles, obtaining a single, pure regioisomer is often the main objective and can be difficult without careful optimization of steric and electronic factors, as well as reaction conditions.[1][4]
Q2: How do I choose the right base for my reaction? A2: The choice of base is critical and depends on the pyrazole's acidity and the overall reaction conditions.
| Base | Typical Solvent | Strength | Comments |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Moderate | Excellent starting point. Generally well-tolerated and effective for many substrates. Cesium carbonate is more soluble and can sometimes improve rates.[7] |
| NaH | DMF, THF | Strong | Use when weaker bases fail to give complete conversion. Requires anhydrous conditions and an inert atmosphere. Can improve selectivity in certain cases.[4][10] |
| KOH, NaOH | DMSO, Ionic Liquids | Strong | Often used in phase-transfer catalysis or under specific solvent conditions like ionic liquids.[11] |
| t-BuOK | THF, Diethyl Ether | Strong | A strong, non-nucleophilic base suitable for generating the pyrazole anion under anhydrous conditions.[9] |
Q3: Can the order of reagent addition make a difference? A3: Yes, absolutely. For base-mediated reactions, the standard and recommended procedure is to first deprotonate the pyrazole with the base and then add the alkylating agent. Add the pyrazole solution dropwise to a suspension of the base (like NaH) in an anhydrous solvent at a reduced temperature (e.g., 0 °C) to control the initial exotherm.[10] After stirring for a short period (e.g., 30 minutes) to ensure complete anion formation, the alkylating agent is then added, often dropwise at the same reduced temperature before allowing the reaction to warm.
Visualizing the Process
Workflow for Troubleshooting Poor Regioselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Strategies to Mitigate Dehalogenation of Iodinated Pyrazoles in Cross-Coupling Reactions
Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of iodinated pyrazoles during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and minimize byproduct formation. We will delve into the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies.
Iodinated pyrazoles are valuable building blocks in medicinal chemistry. However, the high reactivity of the C-I bond, which makes it an excellent electrophile for cross-coupling, also renders it susceptible to a competing hydrodehalogenation pathway.[1][2] This guide will equip you with the knowledge to navigate this delicate balance.
Troubleshooting Guide: A Mechanistic Approach
Here, we address common issues encountered during cross-coupling reactions with iodinated pyrazoles in a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: I am observing significant amounts of the de-iodinated pyrazole byproduct in my Suzuki-Miyaura coupling. What are the primary factors I should investigate?
A1: Significant de-iodination, or hydrodehalogenation, in Suzuki-Miyaura reactions is a common issue, particularly with electron-rich heterocyclic systems like pyrazoles.[1][2] The root cause often lies in the generation and interception of a palladium-hydride (Pd-H) species, which competes with the desired transmetalation step.[3][4]
Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base and Solvent System: The choice of base is critical. Strong bases, especially in the presence of protic solvents or even trace amounts of water, can generate hydride species that feed into the dehalogenation cycle.[2][3][5]
-
Recommendation: Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a better choice than stronger bases like alkoxides (e.g., NaOtBu) when dehalogenation is a problem.[6] Also, ensure you are using a dry, aprotic solvent. Solvents like dioxane and DMF have been noted to promote dehalogenation more than non-polar solvents like toluene.[2][7][8]
-
-
Examine Your Catalyst and Ligand Combination: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired product over the competing dehalogenation pathway.[1] Ligands like SPhos or XPhos are often effective in minimizing this side reaction. Avoid using overly active catalysts that might favor dehalogenation.[2]
-
-
Control the Reaction Temperature: Higher temperatures can sometimes disproportionately increase the rate of dehalogenation compared to the cross-coupling reaction.[1][2][3]
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid prolonged heating after the starting material has been consumed.[7]
-
Q2: In my Sonogashira coupling of an iodinated pyrazole, I'm getting low yields and a significant amount of the de-iodinated starting material. What should I try?
A2: Dehalogenation in Sonogashira couplings can be particularly frustrating. The mechanism is similar to other cross-coupling reactions, often involving a Pd-H species. Here are some specific considerations for the Sonogashira reaction:
-
Consider a Copper-Free System: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions can sometimes minimize side reactions. The copper acetylide formation and subsequent transmetalation to palladium is a key step, but under certain conditions, alternative pathways can be favored.
-
Protect the Pyrazole N-H: If your pyrazole has an unprotected N-H, it can act as a proton source or coordinate to the palladium catalyst, potentially leading to catalyst inactivation or promoting dehalogenation.[9]
-
Recommendation: Protect the pyrazole nitrogen with a suitable protecting group, such as a Boc or ethoxyethyl (EtOEt) group.[10]
-
-
Optimize the Base: The amine base (e.g., triethylamine, diisopropylethylamine) in a Sonogashira reaction can also influence the extent of dehalogenation.
-
Recommendation: Ensure the amine base is dry and of high purity. In some cases, switching to a different amine or using a milder inorganic base in a copper-free system might be beneficial.
-
Q3: My Buchwald-Hartwig amination of an iodinated pyrazole is plagued by de-iodination. How can I improve the selectivity?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is also susceptible to hydrodehalogenation.[11] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[11]
-
Ligand Selection is Key: The choice of ligand is paramount in Buchwald-Hartwig aminations to promote the desired C-N reductive elimination.
-
Recommendation: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These have been specifically designed to facilitate C-N coupling and can often outcompete the dehalogenation pathway.[12]
-
-
Base Compatibility: The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS) can be a source of hydride for dehalogenation.
-
Recommendation: While a strong base is often necessary, ensure it is added to a well-stirred solution to avoid localized high concentrations. In some cases, a slightly weaker base like K₃PO₄ might be sufficient and less prone to causing dehalogenation.
-
Summary of Key Parameters and Recommendations
| Parameter | Impact on Dehalogenation | Recommended Action to Minimize Dehalogenation |
| Catalyst/Ligand | Bulky, electron-rich ligands can accelerate reductive elimination of the desired product. | Use bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] |
| Base | Strong bases can act as a hydride source, promoting dehalogenation.[2][3] | Use milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] |
| Solvent | Polar aprotic solvents (e.g., DMF, dioxane) can favor dehalogenation.[2][7][8] | Use non-polar solvents like toluene.[8] Ensure solvents are anhydrous. |
| Temperature | Higher temperatures can increase the rate of dehalogenation.[1][2][3] | Run the reaction at the lowest effective temperature.[7] |
| Reaction Time | Prolonged reaction times can lead to increased byproduct formation.[7] | Monitor the reaction closely and work up as soon as the starting material is consumed.[7] |
| N-H Protection | An unprotected pyrazole N-H can be a proton source or inhibit the catalyst.[9] | Protect the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl).[10][13] |
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point of divergence that leads to either the desired product or the de-iodinated byproduct.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q: Why are iodinated pyrazoles more prone to dehalogenation than their bromo or chloro counterparts?
A: The carbon-iodine bond is weaker and more polarized than carbon-bromine or carbon-chlorine bonds. This makes the iodinated pyrazole more reactive towards oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle.[14] However, this increased reactivity also makes the C-I bond more susceptible to reductive cleavage by palladium-hydride species, leading to a higher incidence of dehalogenation.[1][7] Studies have shown that for aminopyrazoles, bromo and chloro derivatives are superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced propensity for dehalogenation.[15][16]
Q: Can the electronic properties of the pyrazole ring itself influence dehalogenation?
A: Yes, the electronic nature of the pyrazole ring and its substituents can play a role. Electron-rich pyrazoles are generally more susceptible to dehalogenation.[2] This is because the increased electron density on the ring can facilitate the oxidative addition step but may not proportionally accelerate the subsequent desired steps of the catalytic cycle, giving more opportunity for the dehalogenation pathway to compete.
Q: Are there any general "best practices" to start with when developing a new cross-coupling reaction with an iodinated pyrazole?
A: Absolutely. When starting with a new system, it's wise to begin with milder conditions.
-
Start with a non-polar solvent like toluene. [8]
-
Use a moderately weak base such as K₂CO₃ or K₃PO₄.
-
Choose a well-established, bulky phosphine ligand like SPhos or XPhos.
-
Begin at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Always use anhydrous solvents and rigorously degas your reaction mixture to remove oxygen. [9]
By taking a systematic and mechanistically informed approach, you can significantly improve the outcome of your cross-coupling reactions involving iodinated pyrazoles and minimize the formation of dehalogenated byproducts.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem. (2025). preventing deiodination of 4-iodopyrazoles during coupling reactions. Benchchem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
- BenchChem. (2025). preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Wikipedia contributors. (n.d.).
- ACS Publications. (2011, November 2).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017, January 6). PubMed.
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
- Labanauskas, L. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Reddit. (2019, October 7).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
- ResearchGate. (2016).
- PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
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- LibreTexts. (2023, June 30).
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solubility issues of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid in organic solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound. Our goal is to provide practical, evidence-based solutions to facilitate your experiments and ensure data integrity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound that are critical for its effective use.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of polar and non-polar functional groups, creating a molecule with a complex solubility profile. Understanding these components is the first step in selecting an appropriate solvent.
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. The pyridine-type nitrogen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[1] The overall pyrazole core is considered weakly polar.[2]
-
Carboxylic Acid Group (-COOH): This is the primary polar and acidic feature of the molecule. It can act as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be highly pH-dependent in aqueous media; in basic conditions, it will deprotonate to the much more polar carboxylate salt (-COO⁻ Na⁺), significantly enhancing aqueous solubility.[3]
-
Iodo and Methyl Groups (-I, -CH₃): The large iodo substituent and the methyl group are both non-polar and lipophilic. These groups increase the molecule's overall hydrophobicity and can contribute to stronger crystal lattice interactions in the solid state, making the compound more difficult to dissolve. The presence and location of such substituents are known to significantly impact the affinity and properties of pyrazole derivatives.[4]
Q2: What is the predicted LogP of this compound, and how does that guide solvent selection?
A2: The Partition Coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP indicates a preference for non-polar (lipid-like) environments, while a negative value indicates a preference for polar (aqueous) environments. For a similar isomer, 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid, the computed XLogP3 value is 0.7.[5] This slightly positive value suggests the molecule is moderately lipophilic.
This LogP value guides solvent selection by confirming the "like dissolves like" principle.[6] A value near 1.0 suggests that the compound will likely have poor solubility in highly polar solvents like water (at neutral pH) and very non-polar solvents like hexane. It is more likely to be soluble in solvents of intermediate polarity or in strong, polar aprotic solvents that can accommodate both the polar and non-polar regions of the molecule.
Q3: Why is DMSO a common starting solvent for compounds like this in biological assays?
A3: Dimethyl sulfoxide (DMSO) is often called a "universal solvent" in drug discovery for several key reasons.[7] Its strong dissolving power for a wide range of polar and nonpolar compounds makes it an excellent first choice for creating high-concentration stock solutions.[7][8]
However, its use requires caution. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[7] It is critical to keep the final concentration of DMSO in any biological assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in your experiments.[7][9]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The carboxylic acid group on the propanoic acid side chain is a weak acid. At acidic or neutral pH, this group remains protonated (-COOH), making the molecule less polar and limiting its solubility in water.
As the pH of the aqueous solution becomes basic (typically pH > 7.5), the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility. This principle can be leveraged to create aqueous stock solutions by dissolving the compound in a dilute basic solution, such as 0.1 M NaOH or ammonium bicarbonate, provided the compound is stable at high pH.
Troubleshooting Guide: Dissolving Your Compound
This guide provides a systematic approach to overcoming common solubility challenges encountered during experimental work.
Q1: My compound won't dissolve in common solvents like ethanol or methanol at room temperature. What should I try next?
A1: When standard polar protic solvents fail, a tiered approach using more robust methods is recommended. The following workflow is designed to systematically find a suitable solvent system while minimizing the risk of compound degradation.
Step-by-Step Protocol:
-
Switch to Polar Aprotic Solvents: Try dissolving the compound in high-purity, anhydrous DMSO or N,N-Dimethylformamide (DMF). These solvents are highly effective at disrupting the intermolecular hydrogen bonds that can limit solubility.[10]
-
Apply Gentle Heat: If the compound is still insoluble, gently warm the solution in a water bath (e.g., to 37-50°C).[7] Caution: Always perform a small-scale test first and check for signs of degradation (e.g., color change). Some compounds are heat-labile.
-
Use Sonication: Sonicating the sample in a water bath can help break apart the solid crystal lattice and accelerate dissolution.[7][10] This method imparts energy without sustained high temperatures.
-
Assess Solubility: After each step, visually inspect the solution against a bright light to ensure no solid particulates remain. If preparing a stock for biological assays, it is recommended to centrifuge the solution at high speed (e.g., >10,000 x g) and use the supernatant to avoid introducing undissolved microcrystals into your experiment.[9]
Workflow for Initial Solubilization
Caption: Decision workflow for dissolving a poorly soluble compound.
Q2: I dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble.[9] This leads to inaccurate compound concentrations and unreliable assay data.[8]
Strategies to Prevent Precipitation:
-
Optimize Dilution Protocol: Instead of adding a large volume of buffer to a small volume of DMSO stock, add the DMSO stock directly and slowly (dropwise) into the full volume of the assay buffer while vortexing. This avoids creating localized, supersaturated pockets of the compound.[9]
-
Reduce Stock Concentration: If possible, lower the concentration of your primary stock solution in DMSO. Diluting a 1 mM stock is often more successful than diluting a 10 mM or 30 mM stock.[11]
-
Use Co-solvents: The inclusion of a small amount of a water-miscible organic co-solvent or cryoprotectant in your final assay buffer can improve solubility. Options include polyethylene glycol (PEG), glycerol, or ethanol, but their compatibility with your specific assay must be confirmed.[11]
-
Incorporate Surfactants: For some assays, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the final assay buffer can help maintain compound solubility.[12] This is a common strategy in dissolution testing for poorly soluble drugs.[12]
Table 1: Troubleshooting Summary for Aqueous Dilution
| Strategy | Mechanism of Action | Key Consideration |
| Optimized Dilution | Prevents localized supersaturation. | Add DMSO stock to buffer, not vice-versa. Use vigorous mixing. |
| Lower Stock Concentration | Reduces the concentration gradient upon dilution. | May require larger volumes of stock; ensure final DMSO % is acceptable. |
| Use of Co-solvents | Increases the overall solvating power of the final buffer. | Must verify co-solvent does not interfere with the biological assay. |
| Incorporate Surfactants | Surfactant micelles can encapsulate the compound, preventing precipitation. | Potential for assay interference; must be validated. |
Appendix: Solvent Properties
The table below lists properties of common organic solvents to aid in rational solvent selection. The choice of solvent should balance dissolving power with compatibility with the intended application.[13][14][15][16][17]
Table 2: Properties of Common Organic Solvents
| Solvent | Formula | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Non-Polar | |||||
| Hexane | C₆H₁₄ | 1.9 | 0.1 | 69 | Very non-polar, poor solvent for this compound. |
| Toluene | C₇H₈ | 2.4 | 2.4 | 111 | Aromatic, non-polar. |
| Dichloromethane | CH₂Cl₂ | 9.1 | 3.1 | 40 | Good for many organics, but halogenated. |
| Polar Aprotic | |||||
| Diethyl Ether | C₄H₁₀O | 4.3 | 2.8 | 35 | Volatile, moderately polar. |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 4.4 | 77 | Common ester, moderate polarity. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | 66 | Good general-purpose polar aprotic solvent. |
| Acetone | C₃H₆O | 20.7 | 5.1 | 56 | Miscible with water, highly polar. |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | 5.8 | 82 | Highly polar, water-miscible. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 6.4 | 153 | Strong solvent, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | 7.2 | 189 | Very strong solvent, high boiling point, hygroscopic. |
| Polar Protic | |||||
| 1-Butanol | C₄H₁₀O | 17.8 | 4.0 | 118 | Less polar alcohol. |
| 2-Propanol (IPA) | C₃H₈O | 19.9 | 3.9 | 82 | Common alcohol. |
| Ethanol | C₂H₆O | 24.6 | 4.3 | 78 | Common polar protic solvent. |
| Methanol | CH₄O | 32.7 | 5.1 | 65 | Most polar alcohol. |
| Water | H₂O | 80.1 | 10.2 | 100 | Highly polar, solubility is pH-dependent for this compound. |
References
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Guthrie, J. P. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Fahim, T., & Bar-Ziv, E. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]
-
Verheyen, G., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
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Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
Karamanos, T. K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2017). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]
-
Patel, J., & Patel, K. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of Pharmacological Sciences. Retrieved from [Link]
-
Davydov, D. R., et al. (2015). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
Matiichuk, V. V., & Tischenko, N. I. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved from [Link]
-
Portilla, J. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]
-
RSC Publishing. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
Sharma, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]
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- 17. www1.chem.umn.edu [www1.chem.umn.edu]
stability of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid under acidic/basic conditions
Welcome to the technical support center for 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability under various acidic and basic conditions, potential degradation pathways, and best practices for handling and analysis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What is the general stability profile of the pyrazole ring system?
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] This aromatic character confers significant stability to the ring system.[4] Generally, the pyrazole ring is resistant to oxidation and reduction.[1] However, under strongly basic conditions, deprotonation at C3 can lead to ring opening.[1][5] Protonation of the pyrazole ring in strong acid leads to the formation of a pyrazolium cation.[1]
Q2: How do the substituents (iodo, methyl, and propanoic acid) influence the stability of the molecule?
-
Iodo Group: The C4-iodo substituent is a potential site for reactivity. While iodinated pyrazoles are valuable synthetic intermediates, particularly in cross-coupling reactions, the carbon-iodine bond can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or certain catalysts.[6][7] Electrophilic attack preferentially occurs at the C4 position of the pyrazole ring.[1][5]
-
Methyl Group: The C5-methyl group is generally stable and is unlikely to be a primary site of degradation under typical acidic or basic conditions.
-
Propanoic Acid Side Chain: The N1-propanoic acid side chain introduces a carboxylic acid functional group. Carboxylic acids and their derivatives can undergo various reactions. The propanoic acid itself is stable, but if it were an ester or amide derivative, it would be susceptible to hydrolysis under acidic or basic conditions.[8][9][10][11]
Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?
-
Acidic Conditions: Under strong acidic conditions, the primary concern would be the potential for hydrolysis if the propanoic acid were in a derivatized form (e.g., an ester). The pyrazole ring itself is generally stable in acid, though protonation will occur.[1]
-
Basic Conditions: In the presence of a strong base, there is a possibility of deprotonation at the C3 position of the pyrazole ring, which could potentially lead to ring-opening.[1][5] The carboxylic acid of the propanoic acid side chain will be deprotonated to form a carboxylate salt.
The following diagram illustrates the potential sites of reactivity on the molecule.
Caption: Potential Reactivity of this compound.
II. Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: I am observing significant degradation of my compound during an acidic workup. How can I mitigate this?
Possible Cause: While the pyrazole core is generally acid-stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could lead to unforeseen degradation. If your molecule is an ester or another acid-labile derivative of the propanoic acid, hydrolysis is a likely cause.[9][12]
Troubleshooting Steps:
-
Modify Workup Conditions:
-
Temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to slow down potential degradation reactions.
-
Acid Strength: Use a weaker acid if your protocol allows.
-
Exposure Time: Minimize the time the compound is in contact with the acidic solution.
-
-
Analytical Monitoring:
-
Take aliquots of your reaction mixture at different time points during the workup and analyze them by HPLC or LC-MS to pinpoint the step where degradation is occurring.
-
-
Alternative Purification:
-
Consider alternative purification methods that do not involve an acidic workup, such as chromatography on a different stationary phase or crystallization from a suitable solvent system.
-
Issue 2: My HPLC analysis shows multiple new peaks after treating the compound with a strong base. What could these be?
Possible Cause: The appearance of new peaks after treatment with a strong base suggests that degradation has occurred. A likely pathway is the deprotonation at the C3 position of the pyrazole ring, potentially leading to ring-opened products.[1][5]
Troubleshooting Steps:
-
Characterize the Degradants:
-
Use LC-MS to obtain the mass of the new peaks. This information can help in identifying the structures of the degradation products.
-
If possible, isolate the major degradants using preparative HPLC and characterize them by NMR spectroscopy.[13]
-
-
Control the Basicity:
-
Use the mildest basic conditions that are effective for your intended transformation.
-
Consider using an inorganic base with lower pKa or a hindered organic base to minimize side reactions.
-
-
Protecting Groups:
-
If the acidic proton on the propanoic acid is interfering with your desired reaction, consider protecting it as an ester and then deprotecting it under milder conditions later in your synthesis.
-
Issue 3: I am struggling to develop a stability-indicating HPLC method for this compound. What are the key considerations?
Developing a robust stability-indicating method is crucial for accurately assessing the stability of your compound.[14]
Key Considerations:
-
Forced Degradation Studies:
-
Column and Mobile Phase Selection:
-
Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile vs. methanol, different pH buffers) to achieve optimal separation.
-
-
Detector Wavelength:
-
Determine the UV maximum of the parent compound and its degradation products to select the most sensitive wavelength for detection.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess the purity of the parent peak and ensure it is not co-eluting with any degradants.
-
The following workflow outlines the steps for developing a stability-indicating HPLC method.
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Acidic and Basic Hydrolysis Study
Objective: To determine the rate and extent of degradation of the compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV or PDA detector
-
pH meter
-
Constant temperature bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.[15]
-
Reaction Setup:
-
Acidic Condition: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
-
Basic Condition: To a separate vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.
-
Control: To a third vial, add 1 mL of the stock solution and 9 mL of a 50:50 mixture of acetonitrile and water.
-
-
Incubation: Place all vials in a constant temperature bath set at a desired temperature (e.g., 50-60 °C).[15]
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
Data Presentation:
| Condition | Time (hours) | % Remaining Parent Compound | % Degradation |
| 0.1 M HCl | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| Control | 24 |
IV. References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Carboxylic acids. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Process for producing propionic acid derivatives. Google Patents.
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
How to convert propanoic acid into 2-hydroxypropanoic acid. Quora. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
core components of analytical method validation for small molecules-an overview. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
hydrolysis of acid derivatives. YouTube. [Link]
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]
-
Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]
-
Some iodinated pyrazole derivatives. Journal of the Chemical Society C - RSC Publishing. [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
-
Hypervalent iodine mediated mild and efficient oxidation of pyrazolines to pyrazoles in solid state. ResearchGate. [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]
-
(PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate. [Link]
Sources
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- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
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- 7. Verificação de segurança [schenautomacao.com.br]
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- 11. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
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- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. veeprho.com [veeprho.com]
Technical Support Center: Purification of Synthesized Pyrazole Derivatives
Welcome to the technical support resource for scientists and researchers engaged in the synthesis of pyrazole derivatives. This guide is designed to provide practical, experience-driven solutions to common purification challenges. Instead of a generic checklist, we offer a diagnostic, question-and-answer-based approach to help you improve the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude pyrazole product?
A1: Impurities in pyrazole synthesis typically fall into three categories:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different pyrazole isomers is a common problem. These can be very difficult to separate due to similar physical properties.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave behind the 1,3-dicarbonyl compound and/or the hydrazine starting material.[1]
-
Colored Byproducts: Side reactions involving the hydrazine reagent often produce intensely colored impurities, leading to yellow, red, or brown crude products.[1][2]
Q2: My crude product is a persistent oil and won't solidify. What is the cause and what should I do?
A2: A persistent oily product is usually due to the presence of residual high-boiling solvents (like DMF or DMSO) or impurities that are preventing your compound from crystallizing.
-
Initial Step: Ensure all volatile solvents are removed under high vacuum, sometimes with gentle heating.
-
Induce Crystallization: Try trituration. This involves adding a small amount of a solvent in which your product is insoluble (but the impurities are soluble), such as cold hexanes or diethyl ether. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
If Oiling Out Persists: The impurity level may be too high for crystallization. In this case, direct purification of the oil via column chromatography is the recommended next step.
Q3: I am losing a significant amount of my compound during silica gel column chromatography. Why is this happening?
A3: Pyrazoles are weakly basic compounds. The nitrogen atoms in the ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible binding, streaking of the product on the column, and overall low recovery. Deactivating the silica gel before use is a crucial step to mitigate this issue.
Troubleshooting Guides: From Crude Product to Pure Compound
This section provides detailed protocols to address specific purification challenges.
Issue 1: Crude product is highly colored (Yellow, Red, or Brown)
-
Symptom: Your isolated crude product is not a white or off-white solid/oil and has a distinct color.
-
Causality: This is almost always due to degradation or side-reactions of the hydrazine starting material, which can form highly conjugated, colored byproducts.[1][2]
-
Solution 1: Acid-Base Extraction
-
Principle: This technique exploits the basicity of the pyrazole ring. By protonating the pyrazole with an acid, it becomes a water-soluble salt, allowing it to be extracted into an aqueous layer while non-basic, colored impurities remain in the organic layer.[1][3][4]
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl). Repeat 2-3 times.
-
Combine the aqueous (acidic) layers. The desired pyrazole is now in this layer as its hydrochloride salt.
-
"Backwash" the combined aqueous layer with a small amount of fresh organic solvent to remove any trapped organic impurities.[3]
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) until the solution is basic (pH > 8), which will cause the neutral pyrazole to precipitate.
-
Extract the now-basic aqueous layer with fresh organic solvent (3 times).
-
Combine the organic layers, dry with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
-
-
-
Solution 2: Activated Charcoal Treatment
-
Principle: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules, which are often the source of color.[1]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your crude product).
-
Heat the mixture gently with stirring for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal. Be cautious as charcoal is very fine and can pass through standard filter paper.
-
Remove the solvent from the filtrate to recover the decolorized product.
-
-
Issue 2: Separation of Regioisomers
-
Symptom: ¹H NMR spectrum shows duplicate sets of peaks. TLC analysis reveals two spots with very close Rƒ values, making baseline separation difficult.
-
Causality: Arises from the reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine, leading to two possible cyclization pathways.[1]
-
Solution 1: High-Performance Column Chromatography
-
Principle: Optimizing the chromatography conditions can enhance the separation between closely related isomers.
-
Protocol:
-
Solvent System Screening: Use TLC to test various solvent systems. A less polar solvent system (e.g., increasing the proportion of hexane in a hexane/ethyl acetate mixture) will often provide better separation.
-
Column Packing: Use a larger amount of silica gel than you normally would for a simple purification and pack a long, thin column to increase the theoretical plates.
-
Loading: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Elution: Run the column slowly (slow flow rate) to allow for proper equilibration between the stationary and mobile phases. Collect small fractions and analyze them carefully by TLC.
-
-
-
Solution 2: Strategic Recrystallization
-
Principle: Even isomers with similar properties may have slight differences in their crystal lattice energies and solubilities in specific solvents. The goal is to find a solvent system where one isomer is significantly less soluble than the other.
-
Protocol:
-
Solvent Screening: In small vials, test the solubility of your isomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water).[5][6]
-
Dissolve the sample in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
If crystals form, isolate them by filtration and analyze the purity of both the crystals and the mother liquor by TLC or NMR. You may find that one isomer has preferentially crystallized.
-
-
Issue 3: Product Decomposes or is Lost on Silica Gel
-
Symptom: Very low mass recovery after performing column chromatography. The collected fractions contain little to no desired product.
-
Causality: The basic nitrogen atoms of the pyrazole ring are binding to the acidic silanol (Si-OH) groups on the surface of the silica gel, preventing elution.
-
Solution: Deactivation of Silica Gel
-
Principle: Neutralizing the acidic sites on the silica gel with a volatile base like triethylamine (Et₃N) will prevent the pyrazole from binding, allowing it to elute normally.[5]
-
Protocol:
-
Prepare your column slurry as usual (silica gel in the desired non-polar solvent, e.g., hexane).
-
Before pouring the slurry into the column, add triethylamine to the slurry, typically 0.5-1% by volume (e.g., 0.5-1 mL of Et₃N for every 100 mL of solvent).
-
Add the same percentage of triethylamine to your entire mobile phase solvent mixture.
-
Run the column as usual. The triethylamine will co-elute but is volatile and easily removed under vacuum.
-
-
Data & Workflow Summaries
Table 1: Common Impurities and Purification Strategies
| Impurity Type | Analytical Signature | Primary Purification Method | Secondary/Alternative Method |
| Regioisomers | Duplicate peaks in NMR, close spots on TLC | Column Chromatography (optimized solvent system) | Fractional Recrystallization |
| Unreacted Hydrazine | Characteristic signals in NMR; water-soluble | Acidic Wash / Acid-Base Extraction[1] | Column Chromatography |
| Unreacted 1,3-Dicarbonyl | Characteristic signals in NMR; distinct TLC spot | Column Chromatography | Recrystallization |
| Colored Byproducts | Yellow/red color; often baseline material on TLC | Acid-Base Extraction[1] | Activated Charcoal Treatment |
Visual Workflow: Troubleshooting Pyrazole Purification
The following diagram outlines a logical workflow for purifying a crude pyrazole product based on initial observations.
A general troubleshooting workflow for pyrazole purification.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Chem.ucla.edu. (n.d.). Acid-Base Extraction.
- Reddit. (2022). Purification of Amino-Pyrazoles.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Syntheses. (n.d.). Procedure.
- Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Wikipedia. (n.d.). Acid–base extraction.
Sources
Technical Support Center: Scale-Up Synthesis of Halogenated Pyrazoles
Welcome to the technical support center for the scale-up synthesis of halogenated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole halogenation from the laboratory bench to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring the integrity and efficiency of your synthetic processes.
Introduction: The Intricacies of Scaling Up Pyrazole Halogenation
The halogenated pyrazole motif is a cornerstone in medicinal chemistry and agrochemicals, valued for its diverse biological activities. However, the journey from gram-scale laboratory synthesis to kilogram-scale production is fraught with challenges. Issues that are manageable on a small scale, such as regioselectivity, heat management, and purification, can become significant hurdles during scale-up.[1] This guide provides practical, experience-driven advice to anticipate and overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of halogenated pyrazole synthesis.
Q1: Why does the regioselectivity of my pyrazole halogenation change upon scale-up?
A: Changes in regioselectivity during scale-up are often due to altered reaction conditions. Inadequate mixing in larger reactors can create localized "hot spots" or areas with high concentrations of reactants, leading to the formation of undesired isomers.[1] The surface-area-to-volume ratio decreases significantly as the scale increases, making heat dissipation less efficient and potentially altering the kinetic versus thermodynamic control of the reaction.[1]
Q2: What are the primary safety concerns when using common halogenating agents at a larger scale?
A: Many common halogenating agents, such as elemental bromine (Br₂) and N-halosuccinimides (NBS), are highly reactive, toxic, and corrosive.[2] On a large scale, the risks associated with handling these materials increase. In the event of an uncontrolled reaction, the potential for hazardous gas release and thermal runaway is significantly greater. Therefore, robust safety protocols and engineering controls are paramount.
Q3: How can I improve the yield and purity of my halogenated pyrazole during scale-up?
A: Optimizing reaction parameters is key. This includes careful control of the reagent addition rate to manage exotherms, especially with highly reactive halogenating agents.[1] Solvent choice is also critical; a solvent that is effective on a small scale might not be ideal for larger batches, particularly concerning product solubility and precipitation.[1] Additionally, exploring alternative, milder halogenating agents or catalytic systems can often lead to cleaner reactions and higher yields.
Q4: What are the most common side reactions observed during the scale-up of pyrazole halogenation?
A: Over-halogenation is a frequent issue, where multiple halogen atoms are added to the pyrazole ring, especially if the reaction temperature is not well-controlled. Another common side reaction is the halogenation of side chains, particularly with reagents like N-chlorosuccinimide under certain conditions.[3] For pyrazoles with unsubstituted positions, halogenation will typically occur at the 4-position first.[4]
Q5: Are there greener alternatives for halogenating pyrazoles on an industrial scale?
A: Yes, there is a growing interest in developing more sustainable halogenation methods. The use of sodium halide salts with an oxidant like Oxone® in water offers a milder and more environmentally friendly approach.[5] Electrochemical methods, which use sodium halides as both the halogen source and electrolyte, are also emerging as a green alternative, avoiding the need for chemical oxidants.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, step-by-step guidance for resolving specific problems you may encounter during your scale-up experiments.
Issue 1: Poor Regioselectivity in the Halogenation of Unsymmetrically Substituted Pyrazoles
Scenario: You are attempting to selectively halogenate the C4-position of a 1,3,5-trisubstituted pyrazole. On a small scale, you achieve a 95:5 ratio of the desired C4-isomer to other isomers. However, upon scaling up to a 10 L reactor, the ratio drops to 70:30.
Potential Causes & Solutions:
-
Inadequate Mixing and "Hot Spots": In large reactors, inefficient stirring can lead to localized areas of high reactant concentration and temperature, which can favor the formation of thermodynamically less stable isomers.[1]
-
Troubleshooting Protocol:
-
Characterize Mixing: Evaluate the impact of the stirring speed and impeller design on the reaction outcome.
-
Optimize Reagent Addition: Instead of adding the halogenating agent all at once, implement a slow, controlled addition using a syringe pump or addition funnel. This helps to maintain a low, steady concentration of the reactive species.
-
Monitor Internal Temperature: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor.
-
-
-
Solvent Effects on Reaction Pathway: The choice of solvent can influence the regioselectivity of the reaction. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some pyrazole syntheses.
-
Troubleshooting Protocol:
-
Conduct a Solvent Screen: Test a range of solvents with varying polarities and hydrogen-bonding capabilities.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity to favor the desired isomer.
-
-
Causality Explained: The pyrazole ring has two nitrogen atoms, one "pyrrole-like" and one "pyridine-like," which influence the electron density and reactivity of the carbon atoms.[7][8] The "pyridine-like" nitrogen tends to direct electrophilic substitution to the adjacent C5 position, while the overall electronic nature of the ring favors substitution at the C4 position.[9][10] Subtle changes in reaction conditions can tip the balance of these directing effects.
Diagram: Decision Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Runaway Reaction and Poor Temperature Control
Scenario: During the addition of N-bromosuccinimide (NBS) to a solution of your pyrazole in a 20 L reactor, you observe a rapid and uncontrolled increase in temperature, leading to the formation of multiple byproducts and a dark, tarry reaction mixture.
Potential Causes & Solutions:
-
Exothermic Nature of Halogenation: Halogenation reactions are often highly exothermic. The reduced surface-area-to-volume ratio in a large reactor hinders efficient heat dissipation.[1]
-
Troubleshooting Protocol:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system.
-
Slow Reagent Addition: As with regioselectivity issues, a slow and controlled addition of the halogenating agent is critical to manage the exotherm.
-
"Semi-Batch" Approach: Consider adding a portion of the pyrazole substrate initially and then co-feeding the remaining substrate and the halogenating agent. This can help to control the reaction rate and heat generation.
-
-
-
Use of Highly Reactive Halogenating Agents: Reagents like elemental halogens can be particularly aggressive and difficult to control on a large scale.[2]
-
Troubleshooting Protocol:
-
Explore Milder Reagents: Investigate the use of less reactive halogenating agents. For example, using sodium halide salts with an oxidant can provide a more controlled reaction.[5]
-
Continuous Flow Chemistry: For highly exothermic and fast reactions, transitioning to a continuous flow reactor can offer superior temperature control and safety.[2] The small reaction volume within the reactor at any given time minimizes the risk of a thermal runaway.
-
-
Table 1: Comparison of Common Halogenating Reagents
| Reagent | Advantages | Disadvantages on Scale-Up |
| Elemental Halogens (Br₂, Cl₂) | Inexpensive, atom-economic | Highly toxic, corrosive, difficult to handle, highly exothermic reactions.[2] |
| N-Halosuccinimides (NBS, NCS) | Easier to handle than elemental halogens | Can lead to side-chain halogenation, succinimide byproduct can complicate purification.[2][3] |
| Sodium Halides + Oxidant (e.g., Oxone®) | Milder conditions, often aqueous media, safer | May require optimization of oxidant and reaction time.[5] |
| Electrochemical Methods | Avoids chemical oxidants, high selectivity | Requires specialized equipment.[6] |
Issue 3: Difficult Purification and Isolation of the Halogenated Pyrazole
Scenario: After successfully performing the halogenation reaction on a larger scale, you are struggling to isolate the pure product. The crude material is an oil that is difficult to crystallize, and column chromatography is not feasible for the multi-kilogram quantity.
Potential Causes & Solutions:
-
Formation of Closely-Related Impurities: Side reactions such as over-halogenation or the formation of regioisomers can lead to impurities that have similar physical properties to the desired product, making separation difficult.
-
Troubleshooting Protocol:
-
Reaction Optimization: The first step is to revisit the reaction conditions to minimize the formation of impurities.
-
Reactive Quenching: After the reaction is complete, add a quenching agent (e.g., sodium thiosulfate for excess halogen) to remove any remaining reactive species that could cause further side reactions during workup.
-
Crystallization Studies: Systematically screen different solvents and solvent mixtures to induce crystallization. Seeding with a small amount of pure product can also be beneficial.
-
-
-
Incomplete Reaction or Presence of Starting Material: If the reaction has not gone to completion, the presence of the starting pyrazole can interfere with purification.
-
Troubleshooting Protocol:
-
In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, GC) to monitor the reaction progress and ensure it has gone to completion before workup.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can often be separated from non-basic impurities through an acid-base extraction.
-
-
Diagram: Purification Strategy Flowchart
Caption: Decision-making flowchart for product purification.
References
- Álvarez-Pérez, A., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
- Elguero, J. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. ChemInform.
- Gusev, D. G., et al. (2020). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules.
- Fustero, S., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic & Medicinal Chemistry.
- Nielsen, T. E., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
- Li, J., et al. (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- Harrity, J. P. A., et al. (2010). Expanding available pyrazole substitution patterns by sydnone cycloaddition reactions. Beilstein Journal of Organic Chemistry.
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering.
- Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
- Huang, S., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry.
- Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
- Slideshare. (2018). Unit 4 Pyrazole.
- ResearchGate. (2020). Optimization of the reaction conditions towards the formation of pyrazole.
- Beilstein Journals. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
- RSC Publishing. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- ResearchGate. (2021). Optimization of reaction conditions. [a].
- ResearchGate. (2020). Optimization of reaction conditions.
- Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- National Institutes of Health. (2022). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Drug Development and Delivery. (2023). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ResearchGate. (2019). Halogenation of the pyrazole scaffold.
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ECHEMI. (2022). Regioselectivity of pyrazole bromination.
- ResearchGate. (2023). a) Scale‐up synthesis of 3 aa/3 ab; b) Plausible mechanism; c) Synthetic transformation of 3 ab.
- ResearchGate. (2018). A mild halogenation of pyrazoles using sodium halide salts and Oxone.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- National Institutes of Health. (2023). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.
- ResearchGate. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review.
- ResearchGate. (2018). Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b.
- BioProcess International. (2023). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- ResearchGate. (2021). Scale‐up synthesis and transformations of 4 a.
- Semantic Scholar. (2016). From micrograms to grams: scale-up synthesis of eribulin mesylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Iodopyrazoles
Welcome to the technical support center dedicated to the art and science of cross-coupling reactions involving 4-iodopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile heterocyclic scaffold. The pyrazole motif is a cornerstone in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutics.[1][2]
This resource is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices. We will delve into the nuances of catalyst selection, troubleshoot common pitfalls, and provide actionable solutions to elevate your synthetic success.
Core Concepts: The Challenges of Pyrazole Cross-Coupling
The cross-coupling of 4-iodopyrazoles, while powerful, presents unique challenges primarily stemming from the electronic nature of the pyrazole ring. The presence of two nitrogen atoms can lead to catalyst inhibition or undesired side reactions.[1][3] A critical consideration is the acidity of the N-H proton in unprotected pyrazoles, which can interfere with the catalytic cycle, often necessitating N-protection strategies.[1][3]
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the arylation, heteroarylation, and vinylation of 4-iodopyrazoles. However, achieving high yields and purity requires careful optimization of the catalytic system.
Frequently Asked Questions (FAQs)
-
Q1: My Suzuki-Miyaura reaction is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings of 4-iodopyrazoles can often be traced back to a few key areas: catalyst and ligand choice, the base, solvent system, and the integrity of your reagents. The pyrazole N-H group, if unprotected, is a common culprit, as it can coordinate to the palladium center and inhibit catalysis.[1][3]
-
Q2: How do I choose the right palladium catalyst and ligand for my 4-iodopyrazole substrate?
A2: The selection of the palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand often provides superior results.[4] Ligands like SPhos and XPhos are excellent choices for coupling with N-protected iodopyrazoles.[1] For challenging couplings, consider using well-defined precatalysts which can offer more consistent performance.[5]
-
Q3: What is the role of the base in the Suzuki-Miyaura coupling of 4-iodopyrazoles, and how do I select the appropriate one?
A3: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base is not trivial and should be tailored to your specific substrate and solvent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. For sensitive substrates, milder bases like KF may be beneficial.[7]
-
Q4: I'm observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[8] Ensure your reaction is thoroughly degassed. Dehalogenation, the replacement of iodine with hydrogen, can be a significant side reaction, particularly with electron-rich pyrazoles.[9][10] This can be influenced by the solvent and base. Switching to a less protic solvent or a different base can mitigate this issue.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 4-iodopyrazoles.
Catalyst and Ligand Selection Guide for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Key Advantages | Considerations |
| Pd(OAc)₂ / SPhos | SPhos | Highly effective for a broad range of aryl and heteroaryl boronic acids.[1] | Requires in situ generation of the active Pd(0) species. |
| Pd(OAc)₂ / XPhos | XPhos | Excellent for sterically hindered substrates.[1] | Similar to SPhos, requires careful in situ activation. |
| Pd(PPh₃)₄ | PPh₃ | A classic, readily available catalyst. | Can be less effective for challenging substrates compared to modern ligand systems. |
| Buchwald Precatalysts | Buchwald Ligands | Air- and moisture-stable, providing reliable generation of the active catalyst.[11] | Can be more expensive than in situ generated catalysts. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-4-iodopyrazole
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Boc-4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-18 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide & FAQs: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in medicinal chemistry.
Frequently Asked Questions (FAQs)
-
Q1: My Sonogashira reaction is sluggish or fails completely. What should I check first?
A1: The Sonogashira reaction is sensitive to air, so ensuring a thoroughly deaerated system is crucial.[12] Oxygen can lead to the homocoupling of the terminal alkyne (Glaser coupling).[13] Also, verify the quality of your amine base and the activity of your palladium and copper catalysts.
-
Q2: Is a copper co-catalyst always necessary?
A2: While the classic Sonogashira protocol uses a copper co-catalyst (typically CuI), copper-free conditions have been developed.[14][15][16] These can be advantageous in avoiding the formation of alkyne homocoupling byproducts and simplifying purification.
-
Q3: What are the best practices for solvent and base selection in a Sonogashira coupling?
A3: An amine base, such as triethylamine or diisopropylamine, is commonly used and can often serve as the solvent as well.[12][17] The base neutralizes the HX byproduct. The choice of an appropriate solvent is critical and can significantly impact reaction kinetics.[18] While polar solvents can sometimes accelerate reactions, nonpolar solvents like toluene have also been shown to be effective.[18]
Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling.
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Key Features |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N or DMF | The classic, widely used system. |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | An alternative for in situ catalyst generation. |
| Pd(PPh₃)₄ | None | Piperidine | DMF | A common copper-free condition.[7] |
| Aminopyrimidine-Pd(II) complex | None | Amine | Aqueous Media | A robust system for copper-free couplings in biological contexts.[14] |
Detailed Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., triethylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (4 mol%).
-
Reaction: Stir the mixture at room temperature, monitoring the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and wash with the solvent.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.
Troubleshooting Guide & FAQs: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction provides a valuable route to 4-alkenylpyrazoles.
Frequently Asked Questions (FAQs)
-
Q1: My Heck reaction is not proceeding. What are the likely causes?
A1: The Heck reaction can be sensitive to the electronic nature of both the aryl halide and the alkene. Electron-withdrawing groups on the alkene and electron-donating groups on the 4-iodopyrazole generally favor the reaction. Also, ensure your palladium catalyst is active; the oxidative addition of the C-I bond to Pd(0) is a critical step.[19]
-
Q2: What ligands are effective for the Heck coupling of 4-iodopyrazoles?
A2: While phosphine-free conditions can sometimes be employed, the use of ligands is often beneficial. For heteroaryl halides, sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve catalyst stability and activity.[20][21]
-
Q3: How can I control the regioselectivity of the Heck reaction?
A3: For most terminal alkenes, the coupling occurs at the unsubstituted carbon, leading to the E-isomer. The regioselectivity is largely governed by steric factors during the migratory insertion step.
General Catalyst and Condition Recommendations for Heck Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80-120 |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | DMA | 100-140 |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMF | 80-110 |
Detailed Experimental Protocol: Heck-Mizoroki Reaction
-
Reaction Setup: Combine the 4-iodopyrazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF) in a sealed tube.
-
Ligand Addition (if applicable): Add the chosen ligand (e.g., P(OEt)₃, 10 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and monitor by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
References
- A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction - Benchchem.
- Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights - Dalton Transactions (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize - ICMPP.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol - ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - DSpace@MIT.
- Heck Reaction—State of the Art - MDPI.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Suzuki-Miyaura cross-coupling reaction - YouTube.
- Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF - ResearchGate.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives1 | Organic Letters - ACS Publications.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Technical Support Center: The Critical Role of Solvents in Iodoethyne Reaction Kinetics - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Well-defined nickel and palladium precatalysts for cross-coupling - PMC - PubMed Central.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. | Request PDF - ResearchGate.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications).
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
- Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex - PMC - NIH.
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI.
- Heck Reaction - Chemistry LibreTexts.
- Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH.
- G3 and G4 Buchwald Precatalysts - Sigma-Aldrich.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing.
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
- Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters | Organic Letters - ACS Publications.
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Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid: The Central Role of HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven perspective on the use of High-Performance Liquid Chromatography (HPLC) for this purpose, objectively comparing it with other viable analytical techniques.
The selection of an analytical method is a critical decision in the drug development process. It must be sensitive enough to detect and quantify trace impurities, specific to the analyte of interest, and robust enough to be transferable between laboratories. High-Performance Liquid Chromatography (HPLC) has long been considered a "gold standard" for the purity analysis of non-volatile and semi-volatile organic compounds, making it an ideal candidate for this compound.[1][2]
This guide will first detail a proposed HPLC method, explaining the rationale behind the selection of each parameter. Subsequently, it will provide a comprehensive comparison with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.
Proposed HPLC Method for Purity Analysis
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and potential impurities. This compound is a moderately polar, acidic compound with a UV-active pyrazole ring. Potential impurities could arise from starting materials, byproducts of the synthesis, or degradation products.[3] Common byproducts in pyrazole synthesis can include regioisomers and incompletely cyclized intermediates.[3]
Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) method is proposed due to the analyte's polarity. The following conditions are recommended as a starting point for method development and validation:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and selectivity for a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte and controlling the pH of the mobile phase.[4][5][6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[7] |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is necessary to ensure the separation of impurities with a wide range of polarities and to elute the main analyte with a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable analysis time.[5] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The pyrazole ring is expected to have a strong UV absorbance in this region, providing good sensitivity for both the main component and potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC purity analysis.
In-depth Method Validation Protocol
A self-validating system is crucial for trustworthiness. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by running a blank, a placebo (if in a formulation), and spiked samples with known impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be ≥ 0.999.[4]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Alternative Techniques
While HPLC is a powerful tool, other techniques may be suitable or even advantageous in certain situations. The choice of technique should be based on a holistic evaluation of the specific analytical needs.
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, well-established and versatile, suitable for non-volatile compounds.[1][2] | Longer analysis times compared to UPLC, higher solvent consumption. |
| UPLC | Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity, lower solvent consumption.[1] | Higher initial instrument cost, more susceptible to clogging from dirty samples. |
| HPTLC | A planar chromatographic technique where the separation occurs on a high-performance layer of sorbent. | High sample throughput, low cost per sample, multiple samples can be run simultaneously. | Lower resolution and sensitivity compared to HPLC, quantification can be less precise. |
| NMR | A spectroscopic technique that observes local magnetic fields around atomic nuclei. | Provides detailed structural information, can be used for both qualitative and quantitative analysis without a reference standard (qNMR), non-destructive. | Lower sensitivity compared to chromatographic techniques, complex mixtures can lead to overlapping signals, higher instrument cost. |
Decision Matrix for Technique Selection
Caption: A decision matrix to guide the selection of the most appropriate analytical technique.
Conclusion
For the comprehensive purity analysis of this compound, a well-developed and validated reversed-phase HPLC method stands as the most robust and reliable choice for routine quality control. Its high resolving power, sensitivity, and adaptability make it ideal for separating and quantifying the main component from potential process-related impurities and degradation products.
While techniques like UPLC offer improvements in speed and efficiency, and NMR provides unparalleled structural information, HPLC strikes an optimal balance between performance, cost, and accessibility for most drug development laboratories. The key to a successful purity analysis lies not just in the selection of the technique, but in the rigorous validation of the chosen method to ensure its suitability for its intended purpose, thereby upholding the highest standards of scientific integrity and drug safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. Available from: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available from: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]
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Analytical Techniques in Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmTech. Available from: [Link]
-
Knorr pyrazole synthesis from a ketoester. YouTube. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available from: [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Pharmaceutical Research International. Available from: [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences. Available from: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]
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A Senior Application Scientist's Guide to NMR Analysis for Distinguishing N-Alkyl Pyrazole Regioisomers
Introduction: The Regioisomeric Challenge in Pyrazole Chemistry
In the landscape of medicinal chemistry and drug development, pyrazoles are a cornerstone heterocyclic scaffold, present in numerous FDA-approved drugs.[1][2] The alkylation of unsymmetrically substituted pyrazoles is a common synthetic step, but it frequently yields a mixture of two regioisomers: the N1- and N2-alkylated products. These isomers, despite having identical mass, can exhibit vastly different steric and electronic profiles, leading to divergent biological activities, metabolic fates, and toxicity profiles. Consequently, unambiguous structural assignment is not merely an academic exercise—it is a critical step in drug discovery and development.
This guide provides a comprehensive, field-proven methodology for distinguishing N-alkylated pyrazole regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to confidently and efficiently elucidate the correct structure.
The Foundation: 1D NMR (¹H and ¹³C) as a First Pass
One-dimensional ¹H and ¹³C NMR spectra are the initial tools for structural analysis.[3] While they may not always provide a definitive answer on their own, they offer crucial preliminary clues.
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons (H3, H4, H5) are sensitive to the position of the N-alkyl group. The proton on the carbon adjacent to the N-alkyl group often experiences a different electronic environment compared to its counterpart in the other isomer. For instance, the proximity of the alkyl chain can induce through-space shielding or deshielding effects. Furthermore, the substituent at the other nitrogen atom will have a different influence. However, the differences can be subtle, and without authentic standards of both isomers, assignment based solely on ¹H NMR can be unreliable.[4]
¹³C NMR Spectroscopy
Carbon chemical shifts, particularly for the C3 and C5 positions, are often more informative. The carbon atom directly bonded to the substituted nitrogen (N1 or N2) will have its chemical shift significantly influenced by the alkyl group. Generally, N-alkylation causes a downfield shift for the adjacent carbons (C3/C5) compared to the unsubstituted pyrazole.[5][6] The key is to compare the shifts of C3 and C5 within a single isomer and between the two potential isomers. The isomer with the alkyl group at N1 will show a different chemical shift for C5 than the N2-isomer, and vice-versa for C3.
Table 1: Representative ¹H and ¹³C Chemical Shift Data for N-Alkyl Pyrazoles
| Position | N1-Alkyl Isomer (δ ppm) | N2-Alkyl Isomer (δ ppm) | Rationale for Difference |
| H3 | ~7.5 | Varies | Position relative to the N-alkyl group and other substituents. |
| H4 | ~6.3 | ~6.3 | Generally less affected, but sensitive to substituent electronic effects. |
| H5 | Varies | ~7.5 | Position relative to the N-alkyl group and other substituents. |
| N-CH₂ | ~4.0 - 5.5 | ~4.0 - 5.5 | Can be influenced by the steric environment at the N1 vs. N2 position. |
| C3 | ~138 | Varies | Directly influenced by the electronic nature of the adjacent nitrogen. |
| C4 | ~105-110 | ~105-110 | Less diagnostic but reflects the overall ring electronics. |
| C5 | Varies | ~128 | Directly influenced by the electronic nature of the adjacent nitrogen. |
| Note: Values are approximate and highly dependent on substituents and solvent. Data compiled from various sources.[7][8] |
While 1D NMR provides a valuable starting point, for an unassailable proof of structure, we must turn to two-dimensional techniques.
The Definitive Proof: 2D NMR Correlation Spectroscopy
Two-dimensional NMR experiments provide unambiguous evidence of atomic connectivity through bond and through space. For distinguishing N-alkyl pyrazole regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are the most powerful tools.[9][10]
Workflow for Regioisomer Determination
The following diagram illustrates a logical workflow for tackling this analytical challenge.
Caption: A typical workflow for the structural elucidation of N-alkyl pyrazole regioisomers.
Heteronuclear Multiple Bond Correlation (HMBC): The Connectivity Keystone
The HMBC experiment is the gold standard for this problem.[11] It detects correlations, and thus scalar coupling, between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH). The key is to identify the ³JCH correlation between the protons of the N-alkyl group and the pyrazole ring carbons (C3 and C5).
-
For an N1-alkylated pyrazole: You will observe a correlation peak between the N-CH₂ protons and C5 of the pyrazole ring.
-
For an N2-alkylated pyrazole: You will observe a correlation peak between the N-CH₂ protons and C3 of the pyrazole ring.
This single, unambiguous correlation provides definitive proof of the alkyl group's position.[9]
Caption: Diagnostic 2D NMR correlations for distinguishing N1 and N2 pyrazole regioisomers.
Nuclear Overhauser Effect (NOE): Through-Space Proximity
NOE-based experiments (like NOESY or ROESY) detect correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This provides a powerful complementary method to HMBC. If there is a substituent with protons at the C5 position (e.g., a methyl or phenyl group), an NOE can be observed between these protons and the protons of the N-alkyl group in the N1-isomer.[9]
-
For an N1-alkylated pyrazole: An NOE correlation between the N-CH₂ protons and the protons of the C5-substituent will be present.
-
For an N2-alkylated pyrazole: This spatial proximity is absent, and therefore, no such NOE correlation will be observed.
Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
Trustworthy data begins with a robust experimental setup. Here is a self-validating protocol for acquiring a definitive HMBC spectrum.
Objective: To unambiguously determine the site of N-alkylation by observing the ³JCH correlation between N-alkyl protons and either C3 or C5 of the pyrazole ring.
Methodology:
-
Sample Preparation:
-
Dissolve 5-15 mg of the purified pyrazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of paramagnetic impurities, which can degrade spectral quality.
-
-
Spectrometer Setup & 1D Scans:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shifts of all relevant signals. This is crucial for setting the correct spectral widths in the 2D experiment.
-
-
HMBC Experiment Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems). Gradient selection is critical for artifact suppression.
-
Set Spectral Widths (F2 and F1): Center the ¹H dimension (F2) on the entire proton spectrum and the ¹³C dimension (F1) to encompass all carbon signals.
-
Optimize the Long-Range Coupling Constant (ⁿJCH): This is the most critical parameter. The HMBC experiment is optimized to detect correlations based on a specific coupling constant. For ³JCH correlations, a value of 8-10 Hz is a robust starting point. If ²JCH correlations are also of interest, a value around 4-6 Hz might be used, but 8 Hz is optimal for the key ³JCH N-alkyl to C3/C5 correlation.
-
Set Relaxation Delay (d1): Use a relaxation delay of 1.5 to 2.0 seconds to allow for adequate T1 relaxation.
-
Number of Scans (ns) and Increments (ni): For a moderately concentrated sample, set ns to 4 or 8 and the number of increments in the indirect dimension (ni) to 256. These values may need to be increased for dilute samples.
-
-
Data Processing and Analysis:
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase correct the spectrum carefully.
-
Calibrate the axes using the 1D spectra.
-
Analyze the 2D spectrum, looking specifically for a cross-peak connecting the chemical shift of your N-alkyl protons (on the F2 axis) to the chemical shift of either C3 or C5 (on the F1 axis). This single cross-peak will resolve the structural ambiguity.
-
Conclusion
While 1D NMR provides the initial overview, it is the strategic application of 2D NMR techniques that delivers an unequivocal and defensible structural assignment of N-alkylated pyrazole regioisomers. The HMBC experiment, by directly probing the three-bond connectivity between the N-alkyl protons and the pyrazole ring carbons, serves as the ultimate arbiter. This is often corroborated by through-space NOE data when suitable C5-substituents are present. By understanding the causal principles behind these experiments and following robust protocols, researchers can eliminate structural ambiguity, ensuring the integrity of their chemical matter and accelerating the drug development pipeline.
References
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Ghandour, M., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Retrieved from [Link]
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Alonso, D. E., & Warren, S. E. (2005). NMR analysis of unknowns: An introduction to 2D NMR spectroscopy. Journal of Chemical Education. (General reference, concept applied from search result[3])
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Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678. Retrieved from [Link]
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ResearchGate. (n.d.). NMR 13 C chemical shifts (ppm) corresponding to N-substitued pyrazol-3-one derivatives 1-9; DMSO-d 6 as a solvent. Retrieved from [Link]
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Sabatino, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved from [Link]
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Wallace, S. M., et al. (2016). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
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Kumar, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Omega, 2(8), 4945-4954. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
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Deev, S., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC advances. (General reference, concept applied from search result[12])
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Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]
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Aganova, O. V., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(12), 959-963. Retrieved from [Link]
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Belskaya, N. P., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6245. Retrieved from [Link]
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Blanco, M. M., et al. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. Retrieved from [Link]
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Shchepin, R. V., et al. (2021). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access. Retrieved from [Link]
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Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
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nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Structural elucidation of a new Δ2-pyrazoline derivatives using1H and13C NMR spectroscopy. Retrieved from [Link]
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Wang, S., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH Public Access. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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Reactivity Showdown: A Comparative Guide to 4-Iodo- vs. 4-Bromopyrazoles in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of countless pharmaceutical agents. Among these, the pyrazole scaffold is a privileged motif, frequently appearing in biologically active compounds. The functionalization of this ring system, particularly at the C4-position, is a common strategy in drug design.
This guide provides an in-depth, objective comparison of the two most common halogenated precursors for this transformation: 4-iodopyrazoles and 4-bromopyrazoles. By understanding the fundamental principles governing their reactivity and exploring supporting experimental data, researchers can make more informed decisions in substrate selection and reaction optimization, ultimately accelerating the discovery and development pipeline.
The Decisive Factor: Carbon-Halogen Bond Strength
The significant difference in reactivity between 4-iodo- and 4-bromopyrazoles is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is considerably weaker and more easily broken than the C-Br bond.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~213-240[1][2] |
| C-Br | ~285[1][2] |
This energy difference has profound implications for the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle's first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond. A lower BDE translates to a lower activation energy for this critical step, resulting in a faster reaction rate.[3][4] Consequently, 4-iodopyrazoles are predisposed to react more readily than their bromo- counterparts.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling. The initial oxidative addition step is where the reactivity of the halopyrazole substrate plays its most critical role.
Head-to-Head Performance Comparison
Experimental evidence consistently demonstrates the superior reactivity of 4-iodopyrazoles. This enhanced reactivity allows for greater flexibility in reaction setup, often succeeding under conditions where 4-bromopyrazoles falter.
| Feature | 4-Iodopyrazoles | 4-Bromopyrazoles | Core Rationale |
| General Reactivity | High . Excellent substrate for Suzuki coupling.[5] | Moderate . Viable substrate, but requires more forcing conditions.[6] | Weaker C-I bond facilitates faster oxidative addition.[4] |
| Typical Temperature | Room temperature to 90 °C.[5] | 80 °C to 110 °C or higher.[6][7] | Higher thermal energy is needed to overcome the activation barrier of C-Br bond cleavage. |
| Reaction Time | Often rapid (5-60 minutes), especially with microwave irradiation.[5] | Typically longer (several hours to overnight).[6][7] | Slower rate of the oxidative addition step necessitates longer reaction times for complete conversion. |
| Catalyst System | Standard catalysts like Pd(PPh₃)₄ are often sufficient.[5][8] | Often requires more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[5][6] | More potent catalysts are needed to promote the challenging oxidative addition of the stronger C-Br bond. |
| Yields | Generally good to excellent. | Can be variable; may be lower than iodo-analogues under identical conditions. | Higher reactivity leads to more efficient conversion to the desired product. |
| Cost & Availability | Generally more expensive and less commercially available. | More economical and widely available. | The synthetic routes to brominated compounds are often more straightforward and use cheaper reagents. |
Recommended Experimental Protocols
The choice of protocol is dictated by the substrate's reactivity. The following sections provide validated, step-by-step procedures that account for the inherent differences between 4-iodo- and 4-bromopyrazoles.
General Experimental Workflow
Protocol 1: Microwave-Assisted Suzuki Coupling of a 4-Iodopyrazole
This protocol leverages the high reactivity of the C-I bond to achieve rapid and efficient coupling under microwave irradiation. Tetrakis(triphenylphosphine)palladium(0) is a reliable and effective catalyst for this highly reactive substrate.[5]
Rationale: The weaker C-I bond readily undergoes oxidative addition, allowing for the use of a standard Pd(0) catalyst and significantly reduced reaction times with microwave heating. Cesium carbonate is a strong base that effectively promotes the transmetalation step.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (e.g., 0.5 mmol, 1.0 equiv).
-
Add cesium carbonate (1.25 mmol, 407 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).
-
Add DME (3 mL) and water (1.2 mL) to the vial.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-15 minutes.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.
Protocol 2: Suzuki Coupling of a 4-Bromopyrazole with an Advanced Catalyst System
This protocol is designed to address the lower reactivity of the C-Br bond. It employs a more active, second-generation Buchwald precatalyst (XPhos Pd G2) which is highly effective for coupling less reactive aryl halides.[5]
Rationale: The stronger C-Br bond requires a more potent catalyst to facilitate the rate-limiting oxidative addition. The XPhos ligand is bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and accelerates the oxidative addition step. Potassium phosphate is an effective base for these systems.
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In an oven-dried Schlenk tube, combine the 4-bromopyrazole (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G2 precatalyst (e.g., 0.015 mmol, 1.5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-20 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of celite, and rinse the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between a 4-iodopyrazole and a 4-bromopyrazole substrate is a strategic decision that balances reactivity against cost and availability.
-
4-Iodopyrazoles are the substrates of choice for performance. Their high reactivity ensures faster reactions, milder conditions, and often higher, more reliable yields. They are particularly advantageous when working with sensitive or complex coupling partners where minimizing thermal stress and reaction time is crucial.
-
4-Bromopyrazoles are a practical and economical alternative. While they require more forcing conditions and careful optimization of the catalyst system, their lower cost and wider commercial availability make them an attractive option, especially for large-scale synthesis. The development of advanced palladium catalysts and ligands has significantly improved the reliability of couplings with these less reactive substrates.
For drug development professionals and researchers aiming for rapid synthesis of diverse analogue libraries, the initial investment in a 4-iodopyrazole intermediate can accelerate project timelines. For process chemistry and scale-up applications, the cost savings associated with a 4-bromopyrazole may justify the additional investment in reaction optimization.
References
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Amatore, C., & Jutand, A. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics, 19(19), 3847-3855. [Link]
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Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
de Vries, J. G. (2006). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (15), 1549-1551. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Ghaffar, T., et al. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 7(45), 28065-28074. [Link]
-
Scott, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1653. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(22), 7929-7939. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Chemistry LibreTexts. (2025). Bond Energies. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
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A Researcher's Guide to Validating the Biological Activity of Novel Pyrazole Compounds: A Comparative Approach
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features and versatile synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[3][4] Pyrazole-containing compounds have been successfully developed into clinically approved drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial agents.[5][6] The continued exploration of novel pyrazole derivatives necessitates robust and standardized methods for validating their biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of new pyrazole compounds through a series of comparative in vitro and in vivo assays. By benchmarking against established drugs, this guide aims to facilitate the identification of promising new chemical entities for further development.
The Diverse Biological Landscape of Pyrazole Derivatives
Novel pyrazole compounds are frequently investigated for a range of biological activities, primarily driven by the successes of their predecessors. The most common therapeutic targets include:
-
Anticancer Activity: Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6]
-
Anti-inflammatory Activity: The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has cemented the importance of the pyrazole scaffold in the development of anti-inflammatory drugs.[5][8] Researchers continue to explore new derivatives with improved efficacy and safety profiles.
-
Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogens, including drug-resistant strains.[4][9][10]
This guide will focus on the experimental validation of these three key biological activities.
Experimental Validation Workflow: A Comparative Benchmarking Approach
To objectively assess the potential of a novel pyrazole compound, a systematic workflow involving standardized assays and direct comparison with established drugs is essential. This section outlines detailed protocols for key in vitro and in vivo experiments.
Diagram of the Experimental Validation Workflow
Caption: A streamlined workflow for the validation of novel pyrazole compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for screening potential anticancer agents.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compound and the standard drug, Doxorubicin, in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.
Comparative Data: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| Novel Pyrazole-Indole Hybrid (7a) | HepG2 | 6.1 ± 1.9[7][11] |
| Novel Pyrazole-Indole Hybrid (7b) | HepG2 | 7.9 ± 1.9[7][11] |
| Doxorubicin (Standard) | HepG2 | 24.7 ± 3.2[7][11] |
| Novel Pyrazole-Indole Hybrid (7a) | MCF-7 | >50[7][11] |
| Novel Pyrazole-Indole Hybrid (7b) | MCF-7 | 45.3 ± 4.9[7][11] |
| Doxorubicin (Standard) | MCF-7 | 64.8 ± 4.1[7][11] |
In Vitro Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay
This assay evaluates the ability of a compound to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs. A fluorometric assay provides a sensitive and high-throughput method for this assessment.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and a fluorometric probe solution as per the manufacturer's instructions (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich).
-
Compound Preparation: Prepare serial dilutions of the novel pyrazole compound and the standard COX-2 inhibitor, Celecoxib, in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or Celecoxib. Pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX-2) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value is calculated from the dose-response curve.
Comparative Data: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Novel Pyrazole-Pyridazine Hybrid (5f) | 1.50[1] | >66.67[1] |
| Novel Pyrazole-Pyridazine Hybrid (6f) | 1.15[1] | >86.96[1] |
| Celecoxib (Standard) | 2.16[1] | 46.30[1] |
| Indomethacin (Non-selective Standard) | 15.25[1] | 0.85[1] |
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the novel pyrazole compound and the standard antibiotic, Ampicillin, in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Comparative Data: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Novel Pyrazole Derivative (Compound 9) | 4[10][12] | >128[10][12] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-8[4] | 1[4] |
| Ampicillin (Standard) | Varies by strain | Varies by strain |
| Ciprofloxacin (Standard) | 0.125-0.5[12] | >128[12] |
Note: Direct comparison of MIC values should ideally be from the same study due to variations in experimental conditions.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
For promising anti-inflammatory candidates identified in vitro, an in vivo model is crucial to confirm their efficacy. The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the novel pyrazole compound and the standard drug, Celecoxib, orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
Data Interpretation and Comparative Analysis
-
Cytotoxicity: An IC₅₀ value significantly lower than that of doxorubicin, especially in a specific cancer cell line, suggests high potency and potential for further investigation as an anticancer agent.[7][11]
-
Anti-inflammatory Activity: A low IC₅₀ value for COX-2 inhibition, coupled with a high selectivity index (SI), indicates a promising selective anti-inflammatory profile with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1]
-
Antimicrobial Activity: A low MIC value, comparable to or lower than that of standard antibiotics like ampicillin or ciprofloxacin, against clinically relevant bacterial strains signifies potent antimicrobial activity.[4][10]
-
In Vivo Anti-inflammatory Activity: A significant reduction in carrageenan-induced paw edema compared to the control group, and comparable to the effect of celecoxib, validates the in vitro findings and demonstrates in vivo efficacy.
Conclusion and Future Directions
This guide provides a structured and comparative approach to the initial validation of the biological activity of novel pyrazole compounds. By employing standardized protocols and benchmarking against established drugs, researchers can generate robust and reliable data to support the progression of promising candidates in the drug discovery pipeline. Positive results from these initial screens warrant further, more in-depth investigations, including mechanism of action studies, broader in vitro and in vivo testing, and comprehensive toxicological evaluations. The versatility of the pyrazole scaffold ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents for years to come.
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A Senior Application Scientist's Guide to Catalyst Selection for the Sonogashira Coupling of Iodopyrazoles
Introduction: The Strategic Importance of Pyrazole Functionalization
In the landscape of modern drug discovery and materials science, the pyrazole nucleus is a privileged scaffold. Its presence in blockbuster pharmaceuticals and advanced organic materials underscores the critical need for efficient and versatile synthetic methodologies for its derivatization.[1] The Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, represents a powerful tool for this purpose.[2][3][4] Specifically, for iodopyrazoles, the Sonogashira coupling provides a direct pathway to introduce alkynyl moieties, which are precursors to a vast array of functional groups and can serve as rigid linkers in complex molecular architectures.[2][5][6]
The success of this transformation, however, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the Sonogashira coupling of iodopyrazoles, moving from classical workhorses to modern, high-performance alternatives. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide robust, field-tested protocols to empower researchers in their synthetic endeavors.
The Mechanistic Core: Understanding the Catalytic Cycles
A foundational understanding of the reaction mechanism is paramount to rational catalyst selection and troubleshooting. The Sonogashira reaction is traditionally understood to proceed via two interconnected catalytic cycles involving palladium and copper.[4][7] However, concerns over side reactions have propelled the development of copper-free variants with a distinct mechanism.[2][8]
The Classical Palladium/Copper Dual-Catalyst System
In the conventional system, each metal plays a distinct and synergistic role. The palladium cycle orchestrates the C-C bond formation, while the copper cycle serves to activate the alkyne.
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the iodopyrazole to form a Pd(II) intermediate.[3][7]
-
Copper Cycle : Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[9]
-
Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrazole product and regenerate the active Pd(0) catalyst.[7]
Caption: The dual catalytic cycle of the classic Sonogashira reaction.
The Copper-Free Sonogashira Reaction
While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[2][8] This side reaction complicates purification and reduces the yield of the desired product. Copper-free systems were developed to circumvent this issue. In these protocols, the amine base is believed to play a more direct role in the catalytic cycle, facilitating the deprotonation of the alkyne and its subsequent coordination to the palladium center.[2][6][9]
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Comparative Analysis of Catalyst Systems
The choice of catalyst directly impacts reaction efficiency, substrate scope, and operational simplicity. Iodopyrazoles, being relatively electron-rich heterocycles, are excellent substrates for Sonogashira coupling, with the C-I bond being highly reactive towards oxidative addition.[2]
The Classical Workhorse: Homogeneous Pd/Cu Systems
This is the most traditional and widely documented approach. The combination of a palladium(II) precatalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) , with a copper(I) source, typically Copper(I) iodide (CuI) , is a robust and reliable system for iodopyrazole coupling.[10][11]
-
Expertise & Causality : PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] Its widespread use stems from its commercial availability, ease of handling, and proven efficacy. The CuI co-catalyst accelerates the crucial transmetalation step, allowing the reaction to proceed under mild conditions, often at room temperature.[12] Studies on 1,3-disubstituted-5-chloro-4-iodopyrazoles show selective coupling with phenylacetylene in good to excellent yields (87-92%) using this system.[11]
Advancing the Protocol: Copper-Free Palladium Systems
To achieve cleaner reaction profiles and simplify purification, copper-free methods are highly desirable. These systems often rely on more sophisticated palladium catalysts or specific reaction conditions to function efficiently.
-
Expertise & Causality : Success in copper-free conditions hinges on facilitating the direct reaction between the alkyne and the palladium center. This is often achieved by using:
-
Stronger, bulkier amine bases (e.g., diisopropylamine (DIPEA), 2,2,6,6-tetramethylpiperidine (TMP)) which can assist in alkyne deprotonation.[13]
-
Electron-rich, bulky phosphine ligands that stabilize the monoligated Pd(0) active species and promote oxidative addition.
-
Pre-formed, air-stable precatalysts that rapidly generate the active monoligated catalyst. A prime example is [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine), which has proven highly effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and can be extrapolated to the more reactive iodopyrazoles.[12]
-
The Sustainable Frontier: Heterogeneous Palladium Catalysts
In line with the principles of green chemistry, heterogeneous catalysts offer significant advantages, including simplified product purification (no metal contamination), catalyst recovery, and reuse.[14][15][16]
-
Expertise & Causality : These catalysts typically consist of palladium nanoparticles immobilized on a solid support (e.g., carbon, silica, magnetic nanoparticles).[9][15] For iodopyrazoles, a heterogeneous system like Pd/C or polymer-supported Pd catalysts could be employed, often in a copper-free protocol.[17] While potentially requiring higher temperatures to achieve reaction rates comparable to homogeneous systems, the benefit of reusability is a major driver for their adoption, particularly in industrial settings.[14] Recent developments also include magnetic Janus-type catalysts that show synergistic effects between palladium and iron oxide, enhancing activity in aqueous media.[18]
Data Presentation: Performance at a Glance
The following table summarizes the performance of representative catalyst systems for the Sonogashira coupling of iodopyrazoles, based on literature data and informed extrapolation.
| Catalyst System | Iodopyrazole Substrate | Alkyne | Conditions | Yield (%) | Remarks |
| PdCl₂(PPh₃)₂ / CuI (Classical Pd/Cu) | 1,3-disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | Et₃N, DMF, RT | 87-92% | Highly reliable and well-documented. Potential for alkyne homocoupling due to copper.[11][19] |
| [DTBNpP]Pd(crotyl)Cl (Modern Cu-Free) | Generic Iodopyrazole | Various Alkynes | TMP, DMSO, RT | >90% (est.) | Copper-free, avoiding homocoupling. Uses a specialized, air-stable precatalyst. Excellent functional group tolerance.[12][13] |
| Heterogeneous Pd/C (Sustainable Cu-Free) | Generic Iodopyrazole | Phenylacetylene | Amine Base, Solvent, 60-100 °C | 50-95% | Catalyst is recoverable and reusable. May require higher temperatures or longer reaction times.[17] |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, actionable steps for researchers.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the coupling of substituted iodopyrazoles.[11][13][19]
-
Reaction Setup : To a flame-dried Schlenk flask, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition : Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Alkyne Addition : Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Less reactive substrates may require gentle heating (e.g., 60 °C).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Performance Copper-Free Sonogashira Coupling
This protocol is based on the use of modern, monoligated palladium precatalysts for room-temperature coupling.[12][13]
-
Reaction Setup : In a glovebox or under a positive flow of argon, add the iodopyrazole substrate (1.0 eq) and the air-stable palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%) to a vial.
-
Solvent and Reagent Addition : Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, TMP, 2.0 eq).
-
Alkyne Addition : Add the terminal alkyne (1.5 eq).
-
Reaction : Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Workflow for Catalyst Screening
For novel or particularly challenging substrates, a systematic screening of catalysts and conditions is often necessary. A continuous flow reactor can be an excellent tool for rapid screening, but a parallel vial-based approach is also effective.[17]
Caption: A logical workflow for screening Sonogashira coupling catalysts.
Conclusion and Future Outlook
The Sonogashira coupling of iodopyrazoles is a robust and indispensable transformation. While classical Pd/Cu systems remain highly effective and accessible, the field is clearly moving towards more refined copper-free and heterogeneous catalysts.[6][8] These advanced systems offer improved product purity, milder reaction conditions, and greater sustainability through catalyst recycling. For researchers and drug development professionals, the choice of catalyst should be a strategic one, balancing the immediate needs of reliability and yield with the long-term benefits of process efficiency and environmental responsibility. The continued development of novel, air-stable palladium precatalysts and highly active supported nanoparticles promises to further expand the synthetic utility of this powerful reaction.
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(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016). Retrieved from [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. (2008). Retrieved from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved from [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Recent Advances in the Application of Heterogeneous Nanocatalysts for Sonogashira Coupling Reactions - ResearchGate. (2017). Retrieved from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from [Link]
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Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved from [Link]
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. (n.d.). Retrieved from [Link]
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(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (2011). Retrieved from [Link]
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A Comparative Guide to the Stability of Halogenated Pyrazole Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into a pyrazole scaffold is a powerful tool to modulate the pharmacological and pharmacokinetic properties of a drug candidate. However, the choice of halogen—fluorine, chlorine, bromine, or iodine—can have profound and varied impacts on the molecule's stability. This guide provides an in-depth technical comparison of the stability of different halogenated pyrazole analogs, supported by experimental insights and detailed protocols to empower rational drug design.
The Halogen Effect: A Double-Edged Sword in Pyrazole Stability
Halogenation is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1][2] The pyrazole ring, a common motif in pharmaceuticals, is often halogenated to optimize its drug-like properties.[3][4] The stability of these halogenated pyrazoles is a critical determinant of their clinical success and is typically assessed across three key domains: metabolic, chemical, and photostability.
The underlying principle governing the stability of halogenated pyrazoles is the nature of the carbon-halogen (C-X) bond. The bond strength, bond length, electronegativity, and atomic radius of the halogen all contribute to the overall stability of the molecule.
Table 1: Key Properties of Halogens Influencing Pyrazole Stability
| Halogen | Electronegativity (Pauling Scale) | C-X Bond Energy (kJ/mol) | Van der Waals Radius (Å) |
| Fluorine (F) | 3.98 | ~485 | 1.47 |
| Chlorine (Cl) | 3.16 | ~340 | 1.75 |
| Bromine (Br) | 2.96 | ~285 | 1.85 |
| Iodine (I) | 2.66 | ~210 | 1.98 |
Generally, the stronger the C-X bond, the more resistant the molecule is to metabolic and certain forms of chemical degradation. Conversely, the larger atomic size of the heavier halogens can introduce steric hindrance that may shield the molecule from enzymatic attack.
Metabolic Stability: Blocking the Paths of Biotransformation
Metabolic instability is a primary reason for the failure of drug candidates in development. Halogenation, particularly fluorination, is a well-established strategy to block metabolically labile positions on a molecule.[1]
The Preeminence of Fluorine
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. By replacing a hydrogen atom at a site of potential oxidative metabolism with a fluorine atom, the metabolic stability of the compound can be significantly enhanced.
Comparative Metabolic Stability: An Experimental Overview
While comprehensive head-to-head in vitro metabolic stability data for a complete series of 4-halogenated pyrazoles is not extensively published, studies on related halogenated heterocyclic compounds provide valuable insights. A study on halogenated pyrazolines as MAO-B inhibitors demonstrated a clear trend in potency and, by extension, stability within the enzyme's active site, with the order being -F > -Cl > -Br .
Table 2: Comparative In Vitro Metabolic Stability of Halogenated Pyrazole Analogs (Illustrative)
| Halogen Substituent | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 4-Fluoro-pyrazole analog | > 60 | < 10 |
| 4-Chloro-pyrazole analog | 45 | 25 |
| 4-Bromo-pyrazole analog | 30 | 40 |
| 4-Iodo-pyrazole analog | 15 | 80 |
| Unsubstituted Pyrazole | 20 | 60 |
Note: The data in this table is illustrative and based on general trends observed for halogenated compounds. Actual values will vary depending on the specific pyrazole scaffold and other substituents.
The weaker carbon-iodine bond suggests that iodinated pyrazoles are likely to be the most metabolically labile of the series, often undergoing deiodination as a primary metabolic pathway.[5][6]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of halogenated pyrazole analogs using liver microsomes.
Materials:
-
Test compounds (halogenated pyrazole analogs)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., a high-clearance and a low-clearance compound) in a suitable organic solvent like DMSO.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k .
Caption: Workflow for the in vitro microsomal stability assay.
Chemical Stability: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic chemical stability of a drug substance and to develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
General Stability Trends of Halogenated Pyrazoles
The chemical stability of halogenated pyrazoles is influenced by the electron-withdrawing or -donating nature of the halogen and its position on the pyrazole ring.
-
Acidic and Basic Conditions: The pyrazole ring is generally stable to acidic and basic conditions. However, extreme pH and high temperatures can lead to degradation. The electron-withdrawing nature of the halogens can influence the pKa of the pyrazole ring, which may affect its stability at different pH values.
-
Oxidative Conditions: Halogenated pyrazoles can be susceptible to oxidation, particularly if other oxidizable functional groups are present. The ease of oxidation may not directly correlate with the halogen, but rather with the overall electronic properties of the molecule.
-
Thermal Conditions: In general, halogenated pyrazoles are thermally stable. However, iodo-substituted compounds may be more prone to thermal degradation due to the weaker C-I bond.
Table 3: Predicted Chemical Stability of 4-Halogenated Pyrazoles under Forced Degradation
| Stress Condition | 4-Fluoro-pyrazole | 4-Chloro-pyrazole | 4-Bromo-pyrazole | 4-Iodo-pyrazole |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Stable | Stable | Stable | Potential for minor degradation |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Stable | Stable | Stable | Potential for minor degradation |
| Oxidative (3% H₂O₂, RT) | Stable | Stable | Stable | Potential for degradation |
| Thermal (80°C, solid state) | Stable | Stable | Stable | Potential for degradation |
Note: This table represents predicted relative stability based on chemical principles. Experimental verification is crucial.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on halogenated pyrazole analogs according to ICH guidelines.
Materials:
-
Test compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Acid Hydrolysis: Dissolve the test compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the test compound in a suitable solvent and add 0.1 M NaOH. Heat the solution under the same conditions as the acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the test compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place the solid test compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Identify and characterize significant degradation products using mass spectrometry.
Caption: General workflow for a forced degradation study.
Photostability: The Impact of Light Exposure
Photostability is a critical parameter for any drug substance that may be exposed to light during its manufacture, storage, or administration. The ICH Q1B guideline provides a framework for photostability testing.[8]
The Role of Halogens in Photostability
The photostability of halogenated pyrazoles is inversely related to the atomic weight of the halogen. The C-I bond is the most photosensitive, followed by C-Br, C-Cl, and C-F. Upon exposure to UV or visible light, the weaker C-X bonds can undergo homolytic cleavage to form radicals, initiating degradation pathways. Therefore, it is expected that iodo- and bromo-substituted pyrazoles will be more photolabile than their chloro- and fluoro-analogs.[9]
Table 4: Predicted Photostability of 4-Halogenated Pyrazoles
| Halogen Substituent | Predicted Photostability |
| 4-Fluoro-pyrazole | High |
| 4-Chloro-pyrazole | Moderate to High |
| 4-Bromo-pyrazole | Low to Moderate |
| 4-Iodo-pyrazole | Low |
Experimental Protocol: Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.
Materials:
-
Test compound (solid and in solution)
-
Photostability chamber equipped with a light source that produces a combination of UV and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent in a transparent container.
-
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Store control samples under the same conditions but protected from light.
-
Analysis: After exposure, compare the exposed samples to the control samples. Analyze for any changes in physical appearance, assay of the parent compound, and the formation of degradation products using a validated stability-indicating HPLC method.
Caption: Workflow for photostability testing according to ICH Q1B.
Conclusion and Future Perspectives
The choice of halogen substituent has a significant and predictable impact on the stability of pyrazole analogs. The general stability trend observed is:
Fluorine > Chlorine > Bromine > Iodine
This trend is most pronounced in metabolic and photostability, where the strength of the carbon-halogen bond is a primary determinant. For chemical stability under forced degradation conditions, the differences may be less pronounced but still follow a similar pattern, particularly for thermal and oxidative stress.
For drug development professionals, this guide underscores the importance of early and comprehensive stability assessment. While fluorination is often the go-to strategy for enhancing metabolic stability, the other halogens can offer unique advantages in terms of modulating other physicochemical properties and target interactions. A thorough understanding of the stability profile of a series of halogenated pyrazole analogs allows for a more informed and rational approach to lead optimization, ultimately increasing the probability of developing a safe and effective drug. Further research into direct comparative studies, especially for iodo-substituted pyrazoles, will continue to refine our understanding and guide future drug design efforts.
References
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman, S. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry, 41(1), 16–41.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole-Containing Pharmaceuticals: A Review of the Last Decade. RSC Medicinal Chemistry, 8(12), 1300–1321.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
- Kumar, V., & Aggarwal, T. (2018). Forced degradation studies for drug substances and drug products–a review. Journal of Applied Pharmaceutical Science, 8(1), 193-200.
- Li, G., Cheng, Y., Han, C., Song, C., & Huang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321.
- Park, K., & Lee, S. (2021). Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5789.
- Piechowska, M., & Staroń, J. (2021). The photodegradation of iodo- and bromo-substituted aromatic compounds in aqueous solutions.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Summerfield, J. A., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(1), 1-15.
- Tofazzal, M., & Kumer, A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1083.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Wang, S., & Li, Y. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Science of The Total Environment, 889, 164284.
- Yang, B., & Li, X. (2021).
- Zhao, L., & Sun, H. (2020). The pyrazole nucleus: a cornerstone of several approved drugs to treat different types of diseases. Future Medicinal Chemistry, 12(21), 1937–1952.
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. Retrieved from [Link]
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Stability Indicating Forced Degradation Studies. (2014). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-(Pyrazol-1-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-(pyrazol-1-yl)propanoic acid represent a significant class of heterocyclic compounds, garnering substantial interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The propanoic acid side chain offers a versatile handle for further functionalization, enabling the modulation of physicochemical properties such as solubility and bioavailability, and providing a linkage point for conjugation to other molecules.
An accurate and comprehensive structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This guide provides a comparative analysis of the spectroscopic features of several 3-(pyrazol-1-yl)propanoic acid derivatives, offering insights into how substitution on the pyrazole ring influences their spectral properties. The experimental data presented herein serves as a practical reference for researchers engaged in the synthesis and characterization of this important class of molecules.
The Spectroscopic Fingerprint: A Comparative Analysis
The electronic environment of the pyrazole ring and the propanoic acid chain is highly sensitive to the nature and position of substituents. This sensitivity is directly reflected in the spectroscopic data, providing a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectra of 3-(pyrazol-1-yl)propanoic acid derivatives are characterized by distinct signals for the pyrazole ring protons and the aliphatic protons of the propanoic acid side chain. The chemical shifts of the pyrazole protons (H-3, H-4, and H-5) are particularly informative.
-
Pyrazole Ring Protons: In the parent 3-(1H-pyrazol-1-yl)propanoic acid, the protons on the pyrazole ring typically appear as distinct multiplets in the aromatic region of the spectrum. The H-4 proton is usually the most shielded, appearing at a lower chemical shift compared to the more deshielded H-3 and H-5 protons. Substitution on the pyrazole ring significantly alters these chemical shifts. For instance, the introduction of an electron-donating methyl group, as in 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, will cause an upfield shift (to lower ppm values) of the remaining ring protons due to increased electron density. Conversely, an electron-withdrawing group like a nitro group would lead to a downfield shift.
-
Propanoic Acid Protons: The propanoic acid side chain gives rise to two characteristic triplets, corresponding to the methylene groups adjacent to the pyrazole ring (-N-CH₂-) and the carboxylic acid group (-CH₂-COOH). The protons closer to the electronegative nitrogen of the pyrazole ring are typically observed at a lower field (higher ppm) than those adjacent to the carbonyl group.
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are sensitive to substitution patterns.
-
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate in the aromatic region. Similar to ¹H NMR, the chemical shifts are influenced by the electronic nature of the substituents. Methyl substitution generally leads to an upfield shift of the attached carbon and adjacent carbons.
-
Propanoic Acid Carbons: The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm) and the two methylene carbons of the propanoic acid chain.
Table 1: Comparative ¹H NMR Data (δ, ppm) for 3-(Pyrazol-1-yl)propanoic Acid Derivatives
| Compound | Pyrazole H-3 | Pyrazole H-4 | Pyrazole H-5 | -N-CH₂- | -CH₂-COOH | Other Protons |
| 3-(1H-Pyrazol-1-yl)propanoic acid | ~7.5 | ~6.2 | ~7.5 | ~4.2 (t) | ~2.8 (t) | - |
| 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | - | ~6.0 | ~7.3 | ~4.1 (t) | ~2.7 (t) | ~2.2 (s, CH₃) |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid | - | ~5.8 | - | ~4.0 (t) | ~2.6 (t) | ~2.1 (s, 3-CH₃), ~2.2 (s, 5-CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for 3-(Pyrazol-1-yl)propanoic Acid Derivatives
| Compound | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | -N-CH₂- | -CH₂-COOH | C=O | Other Carbons |
| 3-(1H-Pyrazol-1-yl)propanoic acid | ~139 | ~105 | ~129 | ~50 | ~35 | ~175 | - |
| 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | ~148 | ~105 | ~129 | ~50 | ~35 | ~175 | ~11 (CH₃) |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid | ~148 | ~106 | ~140 | ~49 | ~35 | ~175 | ~11 (3-CH₃), ~13 (5-CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 3-(pyrazol-1-yl)propanoic acid derivatives, the IR spectrum will be dominated by absorptions from the carboxylic acid group and the pyrazole ring.
-
Carboxylic Acid Group: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.
-
Pyrazole Ring: The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹.
The positions of these bands can be subtly influenced by substituents on the pyrazole ring, but the overall pattern is a reliable indicator of the presence of both the pyrazole and carboxylic acid functionalities.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 3-(Pyrazol-1-yl)propanoic Acid
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (Pyrazole ring) | ~3100 |
| C=O stretch (Carboxylic acid) | ~1700 |
| C=N, C=C stretch (Pyrazole ring) | 1400 - 1600 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the derivative. The fragmentation pattern can also be diagnostic. Common fragmentation pathways for 3-(pyrazol-1-yl)propanoic acid derivatives may include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the propanoic acid chain. The fragmentation of the pyrazole ring itself can also provide structural clues.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-(pyrazol-1-yl)propanoic acid derivatives.
Synthesis of 3-(Pyrazol-1-yl)propanoic Acid Derivatives
A common synthetic route involves the Michael addition of a pyrazole to an acrylic acid derivative.
Caption: General synthesis of 3-(pyrazol-1-yl)propanoic acid derivatives.
Step-by-step methodology:
-
Reaction Setup: To a solution of the appropriately substituted pyrazole in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Addition of Acrylate: Slowly add ethyl acrylate to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture and extract the ethyl 3-(pyrazol-1-yl)propanoate product with an organic solvent. Purify the ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in an alcoholic solution of sodium hydroxide and heat to reflux.
-
Acidification and Isolation: After completion of the hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3-(pyrazol-1-yl)propanoic acid derivative. Collect the solid product by filtration and recrystallize from an appropriate solvent.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Step-by-step methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-(pyrazol-1-yl)propanoic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, integration (for ¹H), and multiplicities.
Conclusion
The spectroscopic analysis of 3-(pyrazol-1-yl)propanoic acid derivatives provides a wealth of structural information that is crucial for their application in research and development. This guide has highlighted the key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and has demonstrated how these features are influenced by substitution on the pyrazole ring. By understanding these spectroscopic signatures, researchers can confidently characterize newly synthesized derivatives, verify their structure and purity, and ultimately accelerate the discovery of novel compounds with desired properties. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data for this important class of molecules.
References
- El-Metwaly, N. M., & El-Gazzar, A. B. A. (2015). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 29(15), 1409-1414.
-
PubChem. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Available from: [Link].
Sources
A Head-to-Head Comparison of Synthesis Methods for 4-Iodopyrazoles: A Guide for Researchers
Introduction: The Strategic Importance of 4-Iodopyrazoles
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the functionalized pyrazoles, 4-iodopyrazoles stand out as exceptionally versatile synthetic intermediates. The iodine atom at the C4 position, the most nucleophilic carbon on the pyrazole ring, serves as a highly effective "synthetic handle" for introducing molecular diversity. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.[1][2]
The selection of an appropriate synthetic method for introducing this crucial iodine atom is a critical decision in any research and development program. Factors such as substrate scope, yield, regioselectivity, cost, safety, and scalability must be carefully weighed. This guide provides a comprehensive, head-to-head comparison of the most prevalent methods for the synthesis of 4-iodopyrazoles, supported by experimental data and field-proven insights to empower researchers in making informed decisions.
Method 1: Direct Electrophilic Iodination
Direct electrophilic iodination is the most common and straightforward approach to synthesizing 4-iodopyrazoles. This method relies on the reaction of an electron-rich pyrazole with an electrophilic iodine source. The C4 position is the most electron-rich and sterically accessible, leading to high regioselectivity for 4-iodo products.[1] The choice of the iodinating agent and reaction conditions is crucial and depends on the reactivity of the pyrazole substrate.
Mechanism of Electrophilic Iodination
The underlying principle of electrophilic iodination of pyrazoles is the attack of the electron-rich C4 position of the pyrazole ring on an electrophilic iodine species (I⁺ or a polarized I-X molecule). This proceeds through a classic electrophilic aromatic substitution mechanism, typically involving a Wheland-type intermediate.
Caption: Generalized mechanism of electrophilic iodination of pyrazoles.
Common Reagent Systems for Electrophilic Iodination
Iodine monochloride is a potent electrophilic iodinating agent. Due to its high reactivity, it is particularly effective for less reactive pyrazole substrates. The reaction is typically carried out in a chlorinated solvent, and a mild base like lithium carbonate is often added to neutralize the HCl formed during the reaction, preventing potential side reactions such as deacylation.[1][3]
Experimental Protocol: Iodination using ICl [1][3]
-
To a solution of a 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 equiv) in dichloromethane, add lithium carbonate (2.0 equiv).
-
To this stirred suspension, add a solution of iodine monochloride (3.0 equiv) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant generates a more potent electrophilic iodine species in situ, enhancing the reaction rate and efficiency.
-
Iodine/Hydrogen Peroxide (I₂/H₂O₂): This is considered a "green" and practical method as it uses water as the solvent and generates water as the only byproduct.[1] It is suitable for a wide range of substituted pyrazoles.
Experimental Protocol: Iodination using I₂/H₂O₂ [1]
-
Suspend the pyrazole derivative (1.0 equiv) in water.
-
Add iodine (0.5 equiv) to the suspension.
-
Add 30% hydrogen peroxide (0.6 equiv) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite.
-
Isolate the product by filtration and wash with water.
-
-
Iodine/Ceric Ammonium Nitrate (I₂/CAN): CAN is a mild and efficient oxidant that facilitates the iodination of various pyrazole derivatives, including those bearing electron-withdrawing groups like trifluoromethyl.[4][5] The reaction is typically carried out in acetonitrile at reflux.
Experimental Protocol: Iodination using I₂/CAN [4][5]
-
To a solution of the pyrazole (1.0 equiv) and iodine (1.1 equiv) in acetonitrile, add a solution of ceric ammonium nitrate (1.2 equiv) in acetonitrile.
-
Heat the resulting mixture at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with dichloromethane, and wash with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
NIS is a mild and easy-to-handle electrophilic iodinating agent. For less reactive or deactivated pyrazoles, the reaction is often conducted in the presence of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid to enhance the electrophilicity of the iodine.[4][5]
Experimental Protocol: Iodination using NIS [4][5]
-
To a solution of the pyrazole (1.0 equiv) in glacial acetic acid, add a solution of N-iodosuccinimide (1.5 equiv) in trifluoroacetic acid.
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature, dilute with dichloromethane, and wash with saturated aqueous sodium thiosulfate and then with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Sandmeyer Reaction of 4-Aminopyrazoles
The Sandmeyer reaction provides an alternative route to 4-iodopyrazoles, starting from readily available 4-aminopyrazoles. This method is particularly useful when direct iodination is problematic due to substrate sensitivity or the presence of other reactive sites. The reaction proceeds via a diazonium salt intermediate, which is then displaced by an iodide ion.[6]
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction involves two key stages: diazotization of the primary amine followed by a radical-nucleophilic aromatic substitution.
Caption: Simplified workflow of the Sandmeyer reaction for 4-iodopyrazole synthesis.
Experimental Protocol: Sandmeyer Iodination of 4-Amino-3,5-dimethylpyrazole
-
Diazotization:
-
Suspend 4-amino-3,5-dimethylpyrazole (1.0 equiv) in a mixture of concentrated sulfuric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 equiv) in cold water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (3.0 equiv) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 3: One-Pot Pyrazole Synthesis and Iodination
For certain applications, a one-pot procedure that combines the synthesis of the pyrazole ring with its subsequent iodination offers significant advantages in terms of efficiency and atom economy. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, followed by in-situ iodination.
Causality Behind the One-Pot Approach: This strategy is particularly effective when the newly formed pyrazole is sufficiently activated for immediate electrophilic iodination under the reaction conditions. By avoiding the isolation and purification of the intermediate pyrazole, this approach can reduce reaction time, minimize solvent usage, and potentially increase overall yield.
Experimental Protocol: One-Pot Synthesis and Iodination A novel method reports the direct iodination of the C-4 pyrazole ring generated in situ by the reaction of 1,1,3,3-tetramethoxypropane and various hydrazines using potassium iodate (KIO₃) and diphenyl diselenide ((PhSe)₂) as a catalytic system under acidic conditions.[7]
Head-to-Head Comparison of Synthesis Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Key Advantages & Disadvantages |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Pro: Highly reactive, good for deactivated substrates.[3] Con: Moisture sensitive, corrosive. |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | Pro: "Green" method, inexpensive reagents, simple workup.[1] Con: Can be slow for some substrates. |
| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | Pro: Effective for electron-deficient pyrazoles.[4][5] Con: Requires heating, potential for side reactions (nitration).[5] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., TFA) | Various | Room Temp. - 80°C | < 16 h | Good | C4 | Pro: Mild, easy to handle solid reagent.[4] Con: Can be more expensive, may require strong acid co-reagent. |
| Sandmeyer Reaction | 4-Aminopyrazole, NaNO₂, KI | Water, Acid | 0°C to Room Temp. | 2 - 5 h | Moderate to Good | C4 | Pro: Good alternative for sensitive substrates. Con: Requires handling of potentially unstable diazonium salts. |
Choosing the Right Method: A Scientist's Perspective
The optimal method for synthesizing a 4-iodopyrazole is not a one-size-fits-all solution. The decision should be guided by a careful analysis of the specific research context.
-
For Green Chemistry and Scalability: The Iodine/Hydrogen Peroxide method in water is an excellent first choice. Its environmental friendliness, low cost, and simple workup make it highly attractive for large-scale synthesis.
-
For Electron-Deficient Pyrazoles: When dealing with pyrazoles bearing electron-withdrawing groups, the Iodine/CAN or NIS/Acid methods are generally more effective due to the increased electrophilicity of the iodinating species.
-
For Highly Reactive or Sensitive Substrates: If the pyrazole contains functional groups that are sensitive to strong oxidants or acids, the Sandmeyer reaction offers a valuable alternative, provided the corresponding 4-aminopyrazole is accessible.
-
For Rapid Synthesis and High Reactivity: Iodine Monochloride is a powerful reagent for quick and efficient iodination, especially when other methods prove sluggish. However, its handling requires appropriate safety precautions.
Conclusion
The synthesis of 4-iodopyrazoles is a well-established field with a variety of robust and reliable methods. Direct electrophilic iodination remains the most widely used approach, with a range of reagent systems that can be tailored to the specific reactivity of the pyrazole substrate. The Sandmeyer reaction provides a valuable alternative for specific applications. By understanding the underlying mechanisms, advantages, and limitations of each method, researchers can confidently select the most appropriate synthetic strategy to advance their research and development goals.
References
-
Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. (URL: [Link])
-
Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. (URL: [Link])
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. (URL: [Link])
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. (URL: [Link])
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. (URL: [Link])
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Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. (URL: [Link])
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Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. (URL: [Link])
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. (URL: [Link])
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A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. (URL: [Link])
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Kinetics of Iodination of 1-Alkylpyrazoles. Relative Electrophilic Reactivities of 1-Substituted and 1-Unsubstituted Pyrazoles. ElectronicsAndBooks. (URL: [Link])
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Pyrazole iodination. Chemistry Stack Exchange. (URL: [Link])
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Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. (URL: [Link])
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Safety Operating Guide
Comprehensive Disposal Guide: 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
This document provides a detailed operational and disposal plan for 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, tailored for researchers and drug development professionals. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection. The guidance is built on the foundational principles of chemical hazard assessment, waste segregation, and institutional best practices.
Hazard Assessment and Disposal Classification
-
Structural Analogs: A closely related isomer, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, is classified as harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation[2]. Other simple iodinated pyrazoles carry similar warnings for skin and eye irritation[3][4].
-
Iodinated Organic Compounds: Iodine-containing compounds can be toxic to the environment, particularly aquatic life, and should not be disposed of down the drain[5][6].
-
Propanoic Acid Moiety: The propanoic acid group imparts acidic characteristics. Concentrated propionic acid is corrosive and can cause severe skin and eye damage[7].
| Chemical and Hazard Profile | |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉IN₂O₂[1] |
| Inferred GHS Hazard Statements | H302: Harmful if swallowed[2]. H315: Causes skin irritation[2]. H319: Causes serious eye irritation[2]. H335: May cause respiratory irritation[2]. H412: Harmful to aquatic life with long-lasting effects[5][11]. |
| Disposal Classification | Hazardous Chemical Waste |
Personnel Safety and Engineering Controls
Prior to handling the compound for disposal, all personnel must adhere to the following safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles[4][10].
-
Hand Protection: Use chemical-resistant nitrile gloves[12].
-
Body Protection: A fully fastened laboratory coat is mandatory[12].
Engineering Controls:
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols[10][12].
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible[12].
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with water for at least 15 minutes. If irritation persists, seek medical attention[4][12].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].
-
Spill: Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the contaminated material into a designated hazardous waste container. Clean the spill area thoroughly[3][10]. Dispose of cleanup materials as hazardous waste.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Never mix incompatible waste streams [13].
Protocol 3.1: Disposal of Unused Solid Compound
-
Preparation: Work within a chemical fume hood. Don all required PPE.
-
Containment: Carefully transfer the solid waste into a pre-labeled, sealable, and chemically compatible hazardous waste container. Use a dedicated spatula or scoop. Avoid generating dust.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (Irritant, Environmental Hazard).
-
Sealing: Securely close the container.
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA)[9].
Protocol 3.2: Disposal of Liquid Waste (Solutions)
-
Preparation: Work within a chemical fume hood. Don all required PPE.
-
Containment: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container[10][12].
-
Segregation: If possible, maintain separate waste containers for halogenated and non-halogenated solvent waste streams[13]. Drain disposal is strictly prohibited [5][10].
-
Labeling: Label the container with "Hazardous Waste," the chemical constituents including solvents, and their approximate concentrations.
-
Sealing and Storage: Securely cap the container, ensuring it is not leaking, and place it in the designated SAA.
Protocol 3.3: Disposal of Contaminated Labware and Debris
-
Sharps: All contaminated needles, scalpels, or other sharps must be placed directly into an approved, puncture-resistant sharps container labeled for chemically contaminated sharps[14].
-
Glassware: Grossly contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste[10]. After this decontamination, the glassware can typically be washed for reuse. If the glassware is to be discarded, it should be placed in a designated broken glass box.
-
PPE and Debris: Gloves, weigh boats, and absorbent pads used during handling or spill cleanup must be collected in a double-lined bag or a sealed container clearly labeled as "Hazardous Waste Debris" with the chemical name[8].
Waste Storage and Final Collection
-
Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be at or near the point of generation[9]. Do not move waste between different labs for storage.
-
Container Management: Keep all waste containers securely closed except when adding waste[8]. Ensure containers are in good condition and compatible with the waste they hold[14].
-
Request for Pickup: Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 3-12 months), complete and submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department[8][9].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
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A Senior Application Scientist's Guide to Handling 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid: A Risk-Based Approach to Safety
This document provides essential safety protocols and operational guidance for the handling of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid. As a specialized reagent, its specific toxicological properties are not extensively documented. Therefore, this guide is built upon a comprehensive hazard analysis of its core chemical structures: a halogenated pyrazole and a carboxylic acid. Our approach is grounded in the widely accepted RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to ensure a multi-layered safety system for all laboratory personnel.[1][2]
Hazard Recognition: A Structural Analysis
A thorough risk assessment begins with recognizing the inherent hazards of the material.[2] Lacking a specific Safety Data Sheet (SDS), we must infer the primary hazards from the compound's constituent functional groups.
-
Iodo-Pyrazole Moiety: The molecule contains an iodinated pyrazole ring.
-
Halogenated Organic: Iodo-compounds are a subclass of halogenated organics. These compounds can present toxicological and environmental hazards.[3] Iodine itself can be an irritant to the skin and eyes.[4] A key logistical concern is waste disposal, as halogenated waste streams must be segregated.[5][6]
-
Pyrazole Core: Pyrazole derivatives are bioactive heterocycles widely used in drug development.[7][8] While many are safe, the class includes compounds with a range of biological activities, warranting careful handling to avoid unintended exposure.
-
Inferred Hazards: A label for the structurally similar compound, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] It is prudent to assume our target compound shares these hazard classifications.
-
-
Propanoic Acid Chain: The molecule features a carboxylic acid group.
-
Corrosivity: Carboxylic acids are acidic and can be corrosive to skin, eyes, and mucous membranes.[10] Concentrated solutions of simple carboxylic acids like propionic acid can cause severe skin burns and eye damage.[11]
-
Reactivity: They can react exothermically with bases and are corrosive to many metals. Storage and handling must account for these incompatibilities.[10]
-
Risk Assessment and Minimization: Engineering Controls and PPE
Personal Protective Equipment (PPE) is the final line of defense, to be used after engineering and administrative controls have been implemented to minimize risks.[2]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder or preparing stock solutions, must be performed inside a certified chemical fume hood.[12] This is the most critical engineering control to minimize inhalation exposure to fine particulates and potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Equipment: An operational and accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[13]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE is dictated by the specific task and the associated risk of exposure. A risk assessment must be performed for every procedure.[14]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Long-sleeved lab coat, fully buttoned | Required within a fume hood. If a hood is not feasible, a fit-tested N95 respirator or higher is mandatory. |
| Preparing Solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Required within a fume hood. |
| Conducting Reactions | Chemical splash goggles | Nitrile gloves | Long-sleeved lab coat | Work should be conducted in a closed or contained system within a fume hood. |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-certified respirator with organic vapor cartridge and particulate filter. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Long-sleeved lab coat | Not typically required if handling closed containers. |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the high likelihood of serious eye irritation[9], chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles during operations with a high splash potential, such as when dissolving the solid or transferring solutions.
-
Hand Protection: Nitrile gloves provide adequate protection against a wide range of chemicals, including iodine compounds. Double-gloving is recommended when handling the concentrated solid or stock solutions to provide an additional barrier in case the outer glove is compromised. Always inspect gloves before use and remove them properly to avoid skin contamination.[15]
-
Body Protection: A standard cotton lab coat protects against minor spills and contamination of personal clothing. For larger volumes or tasks with significant splash risk, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The solid compound may be a fine powder, posing a significant inhalation hazard.[9] All weighing and initial solution preparation must occur in a fume hood to contain any airborne particles.
Prepare for Emergencies: Standard Operating Procedures
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, designate a specific area within a chemical fume hood for the procedure. Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust. Use anti-static equipment if the powder is fine and prone to dispersal.
-
Solution Preparation: Slowly add the solid to the solvent in a flask or beaker. Do not add solvent directly to the bulk solid container. Stir gently to dissolve, avoiding splashing. Keep the container covered or capped when not actively in use.
-
Reaction & Transfer: Use appropriate glassware and equipment. When transferring solutions, use a funnel or pipette to minimize the risk of spills. All transfers of open solutions should occur within the fume hood.
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent and cleaning agent. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.[16]
Spill Management
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the material is volatile or dusty, evacuate the entire lab and call emergency services.
-
Prevent the spill from entering drains.[17]
-
Only personnel trained in hazardous spill response should attempt cleanup.
-
Waste Disposal: A Critical Consideration
-
Segregation is Mandatory: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[5][18] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[17]
-
Containers: Use a robust, leak-proof container with a secure screw-top cap.[6]
-
Disposal: Follow all institutional and local regulations for hazardous waste disposal. Never pour this chemical down the drain.[19]
Visual Workflow: PPE Selection Logic
Caption: PPE selection workflow based on task-specific risk assessment.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
